molecular formula C2H3ClO<br>CH3COCl<br>C2ClH3O B048178 Acetyl chloride CAS No. 75-36-5

Acetyl chloride

货号: B048178
CAS 编号: 75-36-5
分子量: 78.50 g/mol
InChI 键: WETWJCDKMRHUPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetyl chloride (CH3COCl) is a highly reactive, colorless liquid and a fundamental acylating agent prized in research laboratories for its exceptional reactivity. Its primary research value lies in its role as a robust acetyl group donor in nucleophilic acyl substitution reactions. The chloride is an excellent leaving group, allowing this compound to readily react with nucleophiles such as alcohols, amines, and water. This mechanism underpins its primary application in the synthesis of esters and amides. Researchers utilize it for the acetylation of alcohols to produce acetate esters and the acylation of amines to form acetamide derivatives, critical steps in the synthesis of complex organic molecules, pharmaceuticals, polymers, and fragrances. Furthermore, this compound is extensively employed in analytical chemistry for sample preparation, particularly in the determination of water and hydroxyl groups in organic samples via titrimetric methods. Its high reactivity with moisture also makes it a valuable reagent for preparing other acetyl-containing compounds, such as acetic anhydride. Due to its volatile and corrosive nature, handling requires stringent safety protocols in a controlled laboratory environment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETWJCDKMRHUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO, Array, CH3COCl
Record name ACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2284
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ACETYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name acetyl chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Acetyl_chloride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023852
Record name Acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Acetyl chloride appears as a colorless, fuming liquid with a pungent odor. Density 9.2 lb / gal. Flash point 40 °F. Vapor, which is heavier than air, irritates the eyes and mucous membranes. Corrosive to metals and tissue., Liquid, Colorless fuming liquid; [HSDB] Pungent odor; [Merck Index], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.
Record name ACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2284
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1375
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ACETYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

123.6 °F at 760 mmHg (NTP, 1992), 51 °C
Record name ACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2284
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

40 °F (NTP, 1992), 4 °C, 5 °C (41 °F) - closed cup, 4 °C (40 °F) - closed cup, 5 °C c.c.
Record name ACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2284
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1375
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Acetyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Reaction (NTP, 1992), Decomposed violently by water or alcohol, Miscible with benzene, chloroform, ether, glacial acetic acid, petroleum ether, Miscible with ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, Soluble in ether, acetone, acetic acid, Solubility in water: reaction
Record name ACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2284
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.1039 at 69.8 °F (USCG, 1999) - Denser than water; will sink, 1.1051g/cu cm at 20 °C, Saturated liquid density: 68.849 Lb/cu ft at 70 °F, Saturated vapor density: 0.06130 Lb/cu ft at 70 °F, Relative density (water = 1): 1.11
Record name ACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2284
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

2.7 2.1 at 100 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.70 (Air = 1), Relative vapor density (air = 1): 2.7
Record name ACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2284
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

135 mmHg at 45.5 °F (NTP, 1992), 287.0 [mmHg], 287 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 32
Record name ACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2284
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1375
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Acetyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Acetyl chloride frequently contains 1-2% by weight of acetic acid or hydrochloric acid. Phosphorus or sulfur-containing acids may also be present in the commercial material.
Record name Acetyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid, Colorless fuming liquid

CAS No.

75-36-5
Record name ACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2284
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetyl Chloride
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Acetyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD15RNO45K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-170 °F (NTP, 1992), -112.7 °C, -112 °C
Record name ACETYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2284
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

acetyl chloride synthesis from acetic acid and thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Acetyl Chloride from Acetic Acid and Thionyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a gateway to numerous other functional groups such as esters, amides, and anhydrides. This compound, a key reagent in acetylation reactions, is efficiently synthesized from acetic acid using a chlorinating agent. Among the various reagents available, including phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂) is often the preferred choice.[1][2] The primary advantage of using thionyl chloride lies in the nature of its byproducts; the reaction yields gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the desired this compound.[1][2][3][4] This guide provides a comprehensive overview of this reaction, including the underlying mechanism, detailed experimental protocols, and relevant quantitative data for successful synthesis.

Reaction Overview

The reaction involves the treatment of acetic acid with thionyl chloride, which replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.

Overall Reaction: CH₃COOH + SOCl₂ → CH₃COCl + SO₂(g) + HCl(g)[5]

This method is widely applicable for the synthesis of various acyl chlorides from their corresponding carboxylic acids.[6]

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group, and thionyl chloride serves to convert it into a much better one.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[7][8]

  • Intermediate Formation: This leads to the formation of a chlorosulfite intermediate.

  • Chloride Attack and Elimination: A chloride ion, either from the intermediate itself or another thionyl chloride molecule, attacks the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate, which results in the elimination of the final products: this compound, sulfur dioxide, and hydrogen chloride.[8]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products acetic_acid Acetic Acid (CH₃COOH) intermediate Chlorosulfite Intermediate acetic_acid->intermediate Nucleophilic Attack thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->intermediate Nucleophilic Attack acetyl_chloride This compound (CH₃COCl) intermediate->acetyl_chloride Chloride Attack & Elimination so2 Sulfur Dioxide (SO₂) intermediate->so2 Decomposition hcl Hydrogen Chloride (HCl) intermediate->hcl Decomposition

Caption: Reaction mechanism for this compound synthesis.

Experimental Design and Protocols

Successful synthesis requires careful attention to experimental conditions, particularly the exclusion of moisture, as thionyl chloride and this compound are both highly reactive towards water.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters found in the literature for the synthesis of an acyl chloride from its corresponding carboxylic acid using thionyl chloride.

ParameterValueSource
Reactant Stoichiometry
Carboxylic Acid1.0 equivalent[9]
Thionyl Chloride1.0 - 2.0 equivalents[1][9]
Catalyst (e.g., DMF)Catalytic amount (e.g., 1-2 drops)[10]
Reaction Conditions
TemperatureRoom Temperature to Reflux (e.g., 84 °C)[9]
Reaction Time3 hours (at reflux)[9]
SolventNeat (no solvent) or inert solvent (e.g., DCM)[9][10]
Yield
Crude Product YieldTypically high (>90%)[11]
Detailed Experimental Protocol

This protocol is a representative example adapted from established procedures.[1][9]

Materials:

  • Acetic Acid (glacial, anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Inert solvent (e.g., Dichloromethane, optional)

  • Round-bottomed flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂) or gas outlet to a scrubber

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a clean, dry round-bottomed flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven or by flame-drying under an inert atmosphere to prevent hydrolysis.[12] The top of the condenser should be fitted with a drying tube or connected to a gas scrubber (containing a sodium hydroxide (B78521) solution) to neutralize the HCl and SO₂ gases produced.

  • Charging the Flask: In a well-ventilated fume hood, charge the flask with glacial acetic acid (1.0 equiv).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-2.0 equiv) to the acetic acid at room temperature with stirring. The addition is often done dropwise via an addition funnel. The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is 79 °C) and maintain for 2-3 hours.[9] The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Excess thionyl chloride can be removed by distillation or under reduced pressure.[9] Due to its corrosive nature, a trap (e.g., liquid nitrogen) is recommended to protect the vacuum pump.[10]

    • The crude this compound is then purified by fractional distillation.[2][3] Collect the fraction boiling at approximately 51-52 °C.

Experimental_Workflow A 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) B 2. Charge Reactants (Acetic Acid in Flask) A->B Prepare C 3. Add Thionyl Chloride (Slowly, with stirring) B->C Reagent Addition D 4. Reaction (Heat to Reflux, 2-3h) C->D Initiate Reaction E 5. Workup (Cool to RT) D->E Completion F 6. Remove Excess SOCl₂ (Distillation or Vacuum) E->F Isolate Crude G 7. Purification (Fractional Distillation) F->G Purify H Product: this compound G->H Collect Pure Product

Caption: General experimental workflow for synthesis.

Safety Considerations

  • Thionyl Chloride: Is a corrosive and toxic substance. It reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • This compound: Is a corrosive, flammable, and moisture-sensitive liquid. It fumes in air and reacts violently with water and alcohols.[13]

  • Byproducts: Hydrogen chloride and sulfur dioxide are toxic and corrosive gases. The reaction must be performed in a well-ventilated fume hood, and the off-gases should be passed through a scrubber.[1]

Conclusion

The synthesis of this compound from acetic acid and thionyl chloride is a robust and efficient method widely used in research and industry.[1][6] The key advantages are the straightforward procedure and the formation of gaseous byproducts, which simplifies product purification. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce high-purity this compound for subsequent synthetic applications.

References

The Mechanism of Acetyl Chloride's Reaction with Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the reaction between acetyl chloride and alcohols, a fundamental transformation in organic synthesis, particularly relevant in the context of drug development and materials science. The document elucidates the reaction pathway, summarizes available quantitative data, presents detailed experimental protocols, and offers visual representations of the underlying chemical processes.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and an alcohol proceeds via a well-established nucleophilic acyl substitution mechanism. This process is characterized by the attack of a nucleophile (the alcohol) on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrogen chloride gas. The reaction is typically rapid and highly exothermic.[1][2]

The mechanism can be dissected into two principal stages: addition of the nucleophile to the carbonyl group, followed by the elimination of the leaving group (chloride ion).[2]

Step 1: Nucleophilic Attack (Addition)

The reaction is initiated by the lone pair of electrons on the oxygen atom of the alcohol acting as a nucleophile. This lone pair attacks the electron-deficient carbonyl carbon of this compound. The carbonyl carbon is highly electrophilic due to the inductive effect of both the chlorine and oxygen atoms, which withdraw electron density.[3] This attack results in the formation of a transient tetrahedral intermediate.[4]

Step 2: Elimination

The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is expelled.[2]

Step 3: Deprotonation

The resulting protonated ester is then deprotonated, typically by the chloride ion that was eliminated in the previous step, to yield the final ester product and hydrogen chloride.[2] In some procedures, a weak base such as pyridine (B92270) is added to neutralize the hydrogen chloride byproduct as it forms, driving the reaction to completion.[5]

Quantitative Data Summary

While the reaction of this compound with alcohols is widely utilized, comprehensive and standardized quantitative kinetic and thermodynamic data across a broad range of alcohols and conditions are not extensively compiled in single sources. The reaction is known to be fast, often making kinetic measurements challenging.[1] The following tables summarize the available pertinent data.

ParameterValueReactants & ConditionsSource
Enthalpy of Reaction (ΔH) -86.0 kJ/molEthanoyl Chloride and Ethanol (B145695)[6]
Activation Energy (Ea) ~21 kcal/mol (~88 kJ/mol)(related reaction of this compound with acetic acid)

Table 1: Thermodynamic and Kinetic Parameters

AlcoholSolventSecond-Order Rate Constant (k₂) at 298.15 K (M⁻¹s⁻¹)Source
Diethylenetriamine (DETA)EthanolValue not explicitly for this compound but for reaction with CO₂[7]
Ethylenediamine (EDA)EthanolValue not explicitly for this compound but for reaction with CO₂[7]
Aminoethylethanolamine (AEEA)EthanolValue not explicitly for this compound but for reaction with CO₂[7]

Table 2: Second-Order Rate Constants for Related Reactions in Ethanol (Note: Data for the direct reaction of various alcohols with this compound under standardized conditions is sparse in the readily available literature. The data presented here for reactions of amines with CO₂ in ethanol is to provide a conceptual reference for reaction kinetics in this solvent.)

Experimental Protocols

The following are detailed methodologies for key experiments related to the reaction of this compound with alcohols.

General Uncatalyzed Esterification of an Alcohol (Solvent-Free)

This protocol describes a general and environmentally benign method for the esterification of various alcohols using this compound without a catalyst or solvent.

Materials:

  • Alcohol (e.g., Benzyl alcohol, 10 mmol)

  • This compound (20 mmol)

  • 100 ml two-neck round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice-cold water circulator

Procedure:

  • Place the magnetic stir bar and the alcohol (10 mmol) into the 100 ml two-neck round-bottom flask.

  • Attach the reflux condenser and the dropping funnel to the flask.

  • Circulate ice-cold water through the reflux condenser.

  • Slowly add this compound (20 mmol) to the alcohol through the dropping funnel while stirring.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 1 hour), the product can be collected by simple distillation.

Synthesis of Ethyl Acetate (B1210297) using this compound and Ethanol

This protocol details the laboratory synthesis of ethyl acetate from this compound and ethanol.

Materials:

  • Ethanoyl chloride (this compound)

  • Cold ethanol

  • Apparatus for reaction under reflux

  • Distillation apparatus

Procedure:

  • In a flask equipped with a reflux condenser, carefully and slowly add ethanoyl chloride to cold ethanol. The reaction is vigorous and exothermic, producing steamy fumes of hydrogen chloride.[1][2]

  • Once the initial vigorous reaction has subsided, gently heat the mixture under reflux to ensure the reaction goes to completion.

  • After the reflux period, arrange the apparatus for distillation to separate the ethyl acetate from the reaction mixture.

  • The crude ethyl acetate is then washed with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a wash with a saturated calcium chloride solution to remove any unreacted ethanol.

  • The purified ethyl acetate is then dried over anhydrous magnesium sulfate (B86663) and redistilled to obtain the pure product.

Kinetic Study of Esterification

While a specific protocol for the kinetic study of this compound with an alcohol was not found, a general procedure for a kinetic study of a similar esterification (acetic acid and ethanol) is provided below, which can be adapted.

Materials:

  • Reactants (e.g., this compound and a specific alcohol)

  • Solvent (if not solvent-free)

  • Constant temperature bath

  • Stirring apparatus

  • Titration equipment or a spectrometer for monitoring the reaction progress

Procedure:

  • Prepare solutions of the alcohol and this compound of known concentrations in the chosen solvent.

  • Place the alcohol solution in a reaction vessel maintained at a constant temperature in the water bath and allow it to reach thermal equilibrium.

  • Initiate the reaction by adding a known volume of the this compound solution to the alcohol solution with vigorous stirring.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by adding a large volume of cold solvent or a reagent that reacts with one of the reactants).

  • Analyze the concentration of one of the reactants or products in the quenched aliquot. This can be done by titration of the produced HCl or by a spectroscopic method if a component has a distinct absorption.

  • Plot the concentration data against time to determine the rate of reaction and subsequently the rate constant.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanism and a typical experimental workflow.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcetylChloride This compound (CH₃COCl) Intermediate [CH₃C(O⁻)(Cl)(O⁺HR)] AcetylChloride->Intermediate Nucleophilic Attack (Addition) Alcohol Alcohol (R-OH) Alcohol->Intermediate Ester Ester (CH₃COOR) Intermediate->Ester Elimination & Deprotonation HCl Hydrogen Chloride (HCl) Intermediate->HCl

Caption: Nucleophilic acyl substitution mechanism of this compound with an alcohol.

ExperimentalWorkflow Reactants 1. Reactant Preparation (this compound, Alcohol) Reaction 2. Reaction Setup (Flask, Condenser, Stirring) Reactants->Reaction Addition 3. Slow Addition of This compound to Alcohol Reaction->Addition Monitoring 4. Reaction Monitoring (e.g., TLC) Addition->Monitoring Workup 5. Aqueous Workup (Washing with NaHCO₃, Brine) Monitoring->Workup Drying 6. Drying of Organic Layer (e.g., MgSO₄) Workup->Drying Purification 7. Purification (Distillation or Chromatography) Drying->Purification Product Final Ester Product Purification->Product

Caption: A typical experimental workflow for ester synthesis from this compound.

References

Acetyl Chloride: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl chloride (CH₃COCl), also known as ethanoyl chloride, is a highly reactive and versatile reagent widely employed in organic synthesis.[1][2] As an acyl halide derived from acetic acid, it serves as a powerful acetylating agent, making it an indispensable tool in the pharmaceutical and agrochemical industries, as well as in broader organic synthesis.[3] Its high reactivity stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by various nucleophiles.[3][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and essential safety and handling information for laboratory use.

Core Physical and Chemical Properties

This compound is a colorless, corrosive, and volatile fuming liquid with a pungent, choking odor.[1][5][6] It is crucial to handle this compound with appropriate safety precautions due to its hazardous nature.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula CH₃COCl[1][7]
Molar Mass 78.49 g/mol [2][7]
Appearance Colorless, fuming liquid[5][6][7]
Odor Pungent, choking[1][5]
Density 1.104 g/mL at 25 °C[7]
Melting Point -112 °C[7]
Boiling Point 52 °C[2][7]
Flash Point 4.4 °C (closed cup)[5]
Vapor Pressure 135 mmHg at 45.5°F[8]
Vapor Density 2.7 (Air = 1)[8]
Solubility Reacts violently with water[5][8]
Miscible with benzene, acetone, chloroform, ether, glacial acetic acid, and petroleum ether.[5]
Chemical Properties and Reactivity

This compound's high reactivity is central to its utility in organic synthesis. It is sensitive to moisture and reacts violently with water, alcohols, amines, and other nucleophiles.[5][9]

PropertyDescriptionSource(s)
Reactivity with Water Reacts violently with water to produce acetic acid and hydrogen chloride gas. This reaction is exothermic and can cause a violent eruption of gases in a confined space.[5][8][9]
Reactivity with Alcohols Undergoes alcoholysis to form esters. This reaction is a common method for ester synthesis.[10]
Reactivity with Amines Reacts with primary and secondary amines to form amides. This is a fundamental transformation in the synthesis of many pharmaceuticals.[11]
Friedel-Crafts Acylation Acts as an electrophile in Friedel-Crafts acylation reactions to introduce an acetyl group onto aromatic rings, forming aryl ketones.[3]
Hazardous Decomposition When heated to decomposition, it can produce toxic fumes of phosgene, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][6]
Incompatibilities Incompatible with water, alcohols, amines, strong bases, strong oxidizing agents, and most common metals.[5][9]

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are intended for use by trained professionals in a well-equipped laboratory setting.

Synthesis of an Amide: Acylation of an Amine

This protocol details the general procedure for the acylation of a primary or secondary amine with this compound to form an N-substituted acetamide.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the this compound in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-substituted acetamide.[11]

Friedel-Crafts Acylation of an Aromatic Compound

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic substrate using this compound and a Lewis acid catalyst, such as aluminum chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • This compound (1.1 eq)

  • Aromatic compound (1.0 eq)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride and anhydrous DCM. Cool the suspension to 0 °C in an ice/water bath.[12]

  • Dissolve this compound in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 10 minutes.

  • After the addition is complete, dissolve the aromatic compound in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture.[12]

  • After the addition of the aromatic compound is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[12][13]

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.[12][13]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[14]

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the drying agent by gravity filtration and remove the solvent by rotary evaporation to yield the crude product.[12]

  • The crude product can be purified by distillation or column chromatography.[12][13]

Visualizations

The following diagrams illustrate key conceptual and experimental workflows involving this compound.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcCl This compound (CH₃COCl) Intermediate [CH₃C(O⁻)(Cl)Nu-H] AcCl->Intermediate Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Intermediate Product Substituted Product (CH₃CONu) Intermediate->Product Leaving Group Departure Byproduct HCl Intermediate->Byproduct Friedel_Crafts_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 A 1. Suspend AlCl₃ in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add this compound solution dropwise B->C D 4. Add Aromatic Compound solution dropwise C->D E 5. Stir at room temperature D->E F 6. Quench with ice/HCl E->F G 7. Extraction with DCM F->G H 8. Wash with NaHCO₃ and brine G->H I 9. Dry and concentrate H->I J 10. Purify product I->J Amide_Synthesis_Logic start Start: Amine and Base in Solvent add_accl Add this compound start->add_accl reaction Nucleophilic Acyl Substitution add_accl->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Final Product: Amide purification->product

References

A Technical Guide to the Solubility of Acetyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acetyl chloride (CH₃COCl) is a highly reactive acyl chloride widely employed as an acetylating agent in organic synthesis. Its efficacy in synthetic protocols is often dependent on its solubility and stability in the chosen solvent. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, with a focus on its miscibility and reactivity. Due to its high reactivity, particularly with protic solvents, traditional quantitative solubility data is often superseded by qualitative assessments of miscibility and the chemical compatibility of the solvent-solute system. This document presents a summary of known solvent interactions, discusses the critical aspect of reactivity, and outlines a general protocol for evaluating the suitability of a solvent for reactions involving this compound.

Physicochemical Properties of this compound

This compound is a colorless, fuming liquid with a strong, pungent odor. It is a volatile and highly corrosive compound that requires careful handling in a well-ventilated fume hood. Key physical properties are summarized below.

PropertyValue
Molecular Formula C₂H₃ClO
Molar Mass 78.49 g/mol [1]
Boiling Point 52 °C[1][2]
Melting Point -112 °C[1][2]
Density 1.104 g/mL at 25 °C[2][3]

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely reported. Instead, the literature consistently describes its miscibility with a range of common aprotic organic solvents. Miscibility indicates that the solute and solvent form a homogeneous solution in all proportions. This compound's high reactivity with protic solvents precludes the formation of stable solutions; instead, a chemical reaction occurs.

Table 1: Solubility and Reactivity of this compound in Common Solvents

Solvent ClassSolvent NameSolubility/Reactivity
Aprotic Solvents
    EthersDiethyl EtherMiscible[4][5][6][7][8]
    HalogenatedDichloromethaneSoluble (commercially available as a 1M solution)[9]
ChloroformMiscible[2][4][5][6][7][8]
Carbon TetrachlorideSoluble[8]
    AromaticBenzeneMiscible[2][4][5][6][7][8]
    KetonesAcetoneMiscible[4][6][7][8]
    EstersEthyl Acetate (B1210297)Reacts to form ethyl acetate and hydrogen chloride[10][11]
    HydrocarbonsPetroleum EtherMiscible[4][5][6][7][8]
Protic Solvents
    WaterWaterReacts violently to form acetic acid and hydrogen chloride[2][4][7][8][12]
    AlcoholsEthanol, MethanolReacts violently to form the corresponding acetate ester and hydrogen chloride[5][7][13]
    Carboxylic AcidsGlacial Acetic AcidMiscible[4][5][6][7][8]
Other Solvents
    AminesPrimary and Secondary AminesReacts to form amides[12][14]
    SulfoxidesDimethyl Sulfoxide (DMSO)Reacts violently[7][13]

Reactivity with Organic Solvents: A Critical Consideration

The utility of this compound in a solvent is dictated by its reactivity. The electrophilic carbonyl carbon of this compound is highly susceptible to nucleophilic attack.[14] This reactivity governs its interactions with different solvent classes.

  • Aprotic Solvents: Inert aprotic solvents such as ethers, halogenated hydrocarbons, and aromatic hydrocarbons are generally suitable for dissolving this compound without reaction, making them ideal for use in synthesis.[2][5]

  • Protic Solvents: Protic solvents, which contain acidic protons (e.g., -OH, -NH), act as nucleophiles and react with this compound in an acylation reaction.[12][15] This is not a dissolution process but a chemical transformation. For example, alcohols are acetylated to form esters.[10]

  • Reactive Aprotic Solvents: Some aprotic solvents containing nucleophilic atoms, such as ketones and esters, can also react, though typically less vigorously than protic solvents. The presence of a base or catalyst can promote these reactions.

G cluster_reactants Reactants cluster_products Products acetyl_chloride This compound (CH₃COCl) intermediate Tetrahedral Intermediate acetyl_chloride->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂, H₂O nucleophile->intermediate acetylated_product Acetylated Product (CH₃CONu) hcl Hydrogen Chloride (HCl) intermediate->acetylated_product Elimination of Cl⁻ intermediate->hcl Proton Transfer

Diagram 1: General signaling pathway for the reaction of this compound with nucleophilic solvents.

Experimental Protocol for Solubility/Miscibility Determination

Due to the hazards associated with this compound, a rigorous and systematic approach must be taken when evaluating its compatibility with a new solvent. The following protocol outlines a general workflow for this determination. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Methodology:

  • Preparation:

    • Ensure all glassware is oven-dried to remove any traces of moisture.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Use dry, anhydrous grade solvent for the test.

  • Initial Small-Scale Test:

    • In the inert atmosphere of the reaction vessel, add a small, measured volume of the test solvent (e.g., 1 mL).

    • Slowly add a single drop of this compound to the solvent with stirring.

    • Observe for any signs of reaction:

      • Gas evolution (fuming of HCl).

      • Precipitate formation.

      • Significant temperature change (exotherm).

      • Color change.

  • Incremental Addition (if no initial reaction):

    • If the initial test shows no signs of reaction, continue to add this compound dropwise up to a specific volume ratio (e.g., 1:1 v/v).

    • Continuously monitor for any signs of reaction or immiscibility (formation of separate layers).

  • Confirmation of Miscibility:

    • If the mixture remains a clear, single phase with no signs of reaction at various proportions, the solvent and this compound can be considered miscible under the tested conditions.

  • Analytical Verification (Optional):

    • To confirm the stability of the solution over time, techniques such as NMR spectroscopy can be used to detect the formation of any reaction byproducts.

G start Start prep Prepare Dry Glassware & Inert Atmosphere start->prep add_solvent Add 1 mL Anhydrous Test Solvent prep->add_solvent add_acetyl_chloride Add 1 Drop This compound add_solvent->add_acetyl_chloride observe Observe for Reaction (Fumes, Heat, Precipitate) add_acetyl_chloride->observe reaction Reaction Occurred (Not a Suitable Solvent) observe->reaction Yes no_reaction No Initial Reaction observe->no_reaction No end End reaction->end incremental_add Incrementally Add This compound no_reaction->incremental_add observe_miscibility Observe for Immiscibility or Reaction incremental_add->observe_miscibility immiscible Immiscible or Reactive (Not a Suitable Solvent) observe_miscibility->immiscible Yes miscible Miscible & Stable (Suitable Solvent) observe_miscibility->miscible No immiscible->end

Diagram 2: Experimental workflow for determining the miscibility of this compound in a test solvent.

Conclusion

This compound is miscible with a wide array of common aprotic organic solvents, including ethers, halogenated hydrocarbons, and aromatic compounds. Its utility in these solvents is high, provided that anhydrous conditions are strictly maintained. Conversely, this compound reacts exothermically with protic solvents such as water and alcohols, undergoing a chemical transformation rather than dissolution. For drug development and organic synthesis, the selection of a solvent for this compound must prioritize chemical compatibility to ensure the integrity of the desired reaction pathway. The experimental protocol provided offers a systematic approach to verifying the suitability of novel solvent systems for use with this highly reactive and valuable synthetic reagent.

References

An In-depth Technical Guide to the Electrophilicity of Acetyl Chloride in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the factors governing the electrophilicity of acetyl chloride, a cornerstone reagent in organic synthesis. Its high reactivity in nucleophilic acyl substitution reactions is critical for the formation of esters, amides, and other carboxylic acid derivatives, which are fundamental building blocks in the development of new chemical entities and pharmaceuticals.

Core Principles of Electrophilicity in Acyl Chlorides

This compound's exceptional reactivity stems from the high electrophilicity of its carbonyl carbon. This property is a consequence of a combination of electronic and structural factors that render the carbonyl carbon highly susceptible to attack by nucleophiles.[1]

  • Inductive Effects: The carbonyl carbon in this compound is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect (-I effect), which significantly polarizes the carbonyl group. This withdrawal of electron density creates a substantial partial positive charge (δ+) on the carbonyl carbon, making it a prime target for nucleophiles.[2][3]

  • Resonance Effects: While the lone pairs on the adjacent heteroatom can donate electron density to the carbonyl carbon via resonance, stabilizing it and reducing its electrophilicity, this effect is minimal in this compound.[4] The poor orbital overlap between the carbon's 2p orbital and the chlorine's 3p orbital results in inefficient resonance stabilization.[5] This is in stark contrast to amides and esters, where resonance plays a much more significant role in stabilizing the molecule, thereby reducing the electrophilicity of the carbonyl carbon and decreasing their reactivity.[3]

  • Leaving Group Ability: The rate of a nucleophilic acyl substitution reaction is heavily influenced by the ability of the leaving group to depart from the tetrahedral intermediate. An ideal leaving group is a weak base. The chloride ion (Cl⁻) is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a very strong acid (pKa ≈ -7).[4][6] This stability of the departing chloride ion facilitates the collapse of the tetrahedral intermediate and the reformation of the carbonyl double bond.[7]

Quantitative Analysis: Reactivity of Carboxylic Acid Derivatives

The interplay of inductive effects, resonance, and leaving group stability establishes a clear hierarchy of reactivity among carboxylic acid derivatives. This compound sits (B43327) at the pinnacle of this hierarchy, making it a versatile starting material for the synthesis of less reactive derivatives.[8] A more reactive derivative can be readily converted into a less reactive one, but the reverse is generally not feasible without specific activating agents.[8]

Carboxylic Acid DerivativeLeaving Group (Y⁻)pKa of Conjugate Acid (H-Y)Relative Reactivity
Acyl Chloride Cl⁻~ -7Highest
Acyl AnhydrideRCOO⁻~ 4.8High
ThioesterRS⁻~ 10Moderate-High
EsterRO⁻~ 16Moderate
Carboxylic AcidOH⁻~ 15.7Moderate
AmideR₂N⁻~ 38Low
CarboxylateO²⁻> 50Lowest

Data compiled from various sources. pKa values are approximate and can vary with structure.

The Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a characteristic two-step addition-elimination mechanism. This pathway is distinct from the single-step SN2 mechanism.[9]

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the carbonyl group. The electrons from the π bond move to the oxygen atom.[10]

  • Tetrahedral Intermediate Formation: This initial attack results in the formation of a transient, sp³-hybridized tetrahedral intermediate with a negative charge on the oxygen.[11]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the carbon-oxygen π bond, and in the process, the chloride ion—the best leaving group—is ejected.[9][11]

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Experimental Protocols

The high reactivity of this compound necessitates careful handling, typically under anhydrous conditions, to prevent premature hydrolysis.[12] A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the HCl byproduct, which can otherwise protonate the nucleophile or catalyze side reactions.[12]

General Protocol for Esterification of an Alcohol with this compound:

  • Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: The alcohol (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)).

  • Reaction Initiation: The solution is cooled to 0 °C in an ice bath. This compound (1.1 eq), dissolved in the same anhydrous solvent, is added dropwise via the dropping funnel to the cooled solution with vigorous stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent (e.g., DCM).

  • Washing: The combined organic layers are washed sequentially with a mild acid (e.g., 1M HCl) to remove the base, then with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation or column chromatography.

Caption: General experimental workflow for nucleophilic acyl substitution.

Logical Relationships in Reactivity

The factors influencing the electrophilicity and overall reactivity of carboxylic acid derivatives are interconnected. The electronegativity of the substituent dictates the strength of the inductive effect, while its ability to donate a lone pair determines the extent of resonance stabilization. Crucially, the stability of the leaving group, which is inversely related to its basicity, is a primary determinant of reactivity.

G cluster_factors Electronic & Structural Factors cluster_consequences Consequences for Carbonyl Carbon cluster_outcome Overall Outcome Inductive Strong Inductive Withdrawal (-I) Electrophilicity Increased Carbonyl Electrophilicity (δ+) Inductive->Electrophilicity Resonance Poor Resonance Donation Resonance->Electrophilicity LeavingGroup Excellent Leaving Group (Weak Base, e.g., Cl⁻) Reactivity High Reactivity in Nucleophilic Acyl Substitution LeavingGroup->Reactivity Stabilizes Transition State Electrophilicity->Reactivity Favors Nucleophilic Attack (Rate-Limiting Step)

Caption: Factors contributing to the high reactivity of this compound.

References

The Enduring Utility of Acetyl Chloride in Organic Synthesis: A Technical Guide to Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetyl chloride, a reactive acyl halide, serves as a cornerstone reagent in organic synthesis, primarily utilized for the introduction of the acetyl group into a wide range of organic molecules. Its high reactivity makes it a powerful tool for the formation of esters, amides, and aryl ketones, which are pivotal functional groups in numerous active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. This technical guide provides an in-depth exploration of the role of this compound as an acetylating agent, detailing its reaction mechanisms, applications, and providing specific experimental protocols for key transformations.

Core Principles of Acetylation with this compound

This compound's efficacy as an acetylating agent stems from the high electrophilicity of its carbonyl carbon. The electron-withdrawing nature of both the oxygen and chlorine atoms renders this carbon highly susceptible to nucleophilic attack. The general mechanism proceeds through a nucleophilic acyl substitution pathway. A nucleophile, such as an alcohol, amine, or an activated aromatic ring, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a stable leaving group, to yield the acetylated product and hydrochloric acid as a byproduct. Due to the formation of HCl, these reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid and drive the reaction to completion.

Key Applications in Synthesis

The versatility of this compound is demonstrated in several critical organic transformations:

  • Esterification of Alcohols and Phenols: this compound readily reacts with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding acetate (B1210297) esters. This reaction is fundamental in the synthesis of various drugs and fragrances. A notable example is the synthesis of acetylsalicylic acid (aspirin) from salicylic (B10762653) acid.

  • Amidation of Amines: Primary and secondary amines are efficiently acylated by this compound to produce amides. This transformation is crucial in the synthesis of many pharmaceuticals, including the widely used analgesic, paracetamol.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), this compound can acylate aromatic rings to form aryl ketones. This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceutical intermediates.[1][2]

Quantitative Data on Acetylation Reactions

The efficiency of acetylation with this compound is dependent on various factors including the substrate, solvent, catalyst, and reaction temperature. The following tables summarize quantitative data for several key acetylation reactions.

SubstrateAcetylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Salicylic AcidThis compoundPyridine-Cold Water Bath15 min33 (recrystallized)[3]
Salicylic AcidThis compoundPyridine-0-530-60 min-[4]
4-Aminophenol (B1666318)This compound---< 15 min>95[5]
Aniline (B41778)This compoundK₂CO₃ / TBABDMFRoom Temp15-20 min78
p-FluoroanilineThis compoundK₂CO₃ / TBABDMSORoom Temp-75
Benzyl AlcoholThis compoundZnCl₂Solvent-free30-High
PhenolThis compoundNaOH / BNCDichloromethane05 minQuantitative[6]

Table 1: Acetylation of Various Nucleophiles with this compound. TBAB: Tetrabutylammonium bromide, BNC: Tetrabutylammonium chloride.

| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | Anisole | this compound | ZrPW | 130 | 5 | - |[7] | | Veratrole | this compound | ZrPW | 130 | 5 | - |[7] | | Toluene | this compound | ZPFe | 110 | - | Moderate |[8] | | o-Xylene | this compound | ZPFe | 110 | - | Moderate |[8] | | Indole | this compound | ZPFe | 110 | - | Good |[8] |

Table 2: Friedel-Crafts Acylation with this compound. ZrPW: Zirconium Phosphotungstate, ZPFe: Iron Zirconium Phosphate.

Experimental Protocols

Detailed methodologies for key acetylation reactions are provided below.

Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol is adapted from a microscale procedure.[3]

Materials:

  • Salicylic acid (138 mg, 0.001 mol)

  • Pyridine (0.1 mL)

  • This compound (0.1 mL, slight excess)

  • Cold water

  • 50% Aqueous ethanol (B145695) for recrystallization

Procedure:

  • To a dry reaction tube, add salicylic acid (138 mg).

  • Place the tube in a cold water bath and add pyridine (0.1 mL) to dissolve the salicylic acid.

  • In a single portion, add this compound (0.1 mL). The mixture will become viscous.

  • Allow the reaction tube to stand in the cold water bath for 15 minutes.

  • Add 5 mL of cold water and shake the mixture vigorously until a white precipitate of aspirin (B1665792) forms.

  • Collect the crystals by filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from 50% aqueous ethanol to obtain pure acetylsalicylic acid.

Synthesis of N-Acetyl-p-aminophenol (Paracetamol)

This solvent-free procedure provides a high yield of paracetamol.[5]

Materials:

  • 4-Aminophenol (0.1 mol, 10.913 g, 98% pure)

  • This compound (0.1 mol, 7.85 g, 99% pure)

  • Mortar and pestle

Procedure:

  • In a 6-inch mortar, combine 4-aminophenol (10.913 g) and this compound (7.85 g).

  • Add a slight excess of this compound (0.100 g).

  • Under a fume hood, gently mix the components and then grind them vigorously with a pestle.

  • Continue grinding for a sufficient time to ensure thorough contact between the reactants. The reaction is typically complete in less than 15 minutes.

  • The resulting product is dried under vacuum at approximately 40°C.

General Procedure for the N-acetylation of Anilines

This method utilizes a phase transfer catalyst for efficient acetylation.

Materials:

  • Substituted aniline (1 equivalent)

  • This compound (1 equivalent)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB, catalytic amount)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the substituted aniline in DMF.

  • Add potassium carbonate as a base.

  • Add a catalytic amount of TBAB.

  • To this mixture, add this compound (1 equivalent) at room temperature.

  • The product typically precipitates out of the solution in less than 20 minutes.

  • Isolate the product by filtration.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows associated with this compound acetylations.

Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Acetyl_Chloride This compound (CH₃COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Acetyl_Chloride->Tetrahedral_Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Nucleophilic Attack Acetylated_Product Acetylated Product (CH₃CONu) Tetrahedral_Intermediate->Acetylated_Product Collapse of Intermediate HCl Hydrochloric Acid (HCl) Tetrahedral_Intermediate->HCl Elimination of Cl⁻ & Proton Transfer

Caption: General mechanism of nucleophilic acyl substitution using this compound.

Friedel_Crafts_Acylation Start Start Step1 Formation of Acylium Ion This compound + AlCl₃ Start->Step1 Step2 Electrophilic Attack Aromatic Ring attacks Acylium Ion Step1->Step2 Step3 Formation of Sigma Complex (Arenium Ion) Step2->Step3 Step4 Deprotonation Loss of H⁺ Step3->Step4 Step5 Aryl Ketone Product Step4->Step5

Caption: Workflow for the Friedel-Crafts acylation of an aromatic ring.

Aspirin_Synthesis_Workflow Start Start Dissolve Dissolve Salicylic Acid in Pyridine Start->Dissolve Add_AcCl Add this compound Dissolve->Add_AcCl React React in Cold Bath (15 min) Add_AcCl->React Precipitate Add Cold Water & Shake to Precipitate React->Precipitate Isolate Filter and Wash Crude Aspirin Precipitate->Isolate Recrystallize Recrystallize from 50% Aqueous Ethanol Isolate->Recrystallize End Pure Aspirin Recrystallize->End

Caption: Experimental workflow for the synthesis of aspirin using this compound.

Conclusion

This compound remains an indispensable reagent in the arsenal (B13267) of the synthetic organic chemist. Its high reactivity, coupled with its versatility in acetylating a broad spectrum of nucleophiles, ensures its continued importance in both academic research and industrial-scale synthesis, particularly in the development and manufacturing of pharmaceuticals. While its reactivity necessitates careful handling, the efficiency and broad applicability of this compound in forming essential chemical bonds solidify its role as a key acetylating agent.

References

An In-depth Technical Guide on the Reaction of Acetyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic acyl substitution reaction between acetyl chloride and primary amines, a cornerstone of amide bond formation in organic synthesis. The guide covers the core reaction mechanism, quantitative data, detailed experimental protocols, and applications relevant to drug development.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with a primary amine proceeds via a well-established nucleophilic acyl substitution mechanism.[1][2] This process is fundamentally a two-step addition-elimination reaction.[2] The overall reaction is typically rapid and highly exothermic.[1]

The mechanism can be detailed in four key steps:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile.[3][4] This nucleophile attacks the electrophilic carbonyl carbon of this compound.[4][5] This carbon is highly susceptible to attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[3]

  • Formation of a Tetrahedral Intermediate: The nucleophilic attack breaks the carbonyl π-bond, and its electrons move to the oxygen atom.[3][6] This results in the formation of a transient, unstable tetrahedral intermediate where the oxygen bears a negative charge and the nitrogen bears a positive charge.[2][4][6]

  • Collapse of the Intermediate (Elimination): The tetrahedral intermediate rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond.[5][6] Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.[5][6] Chloride is an excellent leaving group, which contributes to the high reactivity of this compound.[7]

  • Deprotonation: The resulting protonated amide is a strong acid. A second equivalent of the primary amine (acting as a base) or another added base (like triethylamine (B128534) or pyridine) removes the proton from the nitrogen atom.[5][6][8] This final step neutralizes the positive charge on the nitrogen, yielding the stable N-substituted amide and an ammonium (B1175870) chloride salt.[3][5][8]

The overall stoichiometry of the reaction requires two equivalents of the primary amine for every one equivalent of this compound if no other base is used.[9]

Visualizing the Mechanism and Workflow

To clarify these transformations, the following diagrams illustrate the overall reaction, the detailed step-by-step mechanism, and a typical experimental workflow.

G cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Primary Amine) plus1 + AcCl CH₃COCl (this compound) Amide R-NHCOCH₃ (N-Substituted Amide) AcCl->Amide 2 equivalents of R-NH₂ plus2 + HCl R-NH₃⁺Cl⁻ (Amine Hydrochloride)

Caption: Overall reaction of a primary amine with this compound.

G Start Primary Amine (R-NH₂) + This compound (CH₃COCl) Attack Step 1: Nucleophilic Attack (Amine attacks carbonyl carbon) Start->Attack Intermediate Step 2: Tetrahedral Intermediate Formation Attack->Intermediate Collapse Step 3: Intermediate Collapse (Chloride ion leaves) Intermediate->Collapse Deprotonation Step 4: Deprotonation (By second equivalent of amine) Collapse->Deprotonation Product N-Substituted Amide + Amine Hydrochloride Salt Deprotonation->Product

Caption: Step-by-step nucleophilic acyl substitution mechanism.

G setup 1. Setup Dissolve amine (1 eq) and base (1.2 eq) in anhydrous solvent (e.g., DCM). Cool to 0 °C. addition 2. Addition Add this compound (1.1 eq) dropwise with stirring. setup->addition reaction 3. Reaction Stir for 1-6 hours. Monitor by TLC. addition->reaction workup 4. Aqueous Work-up Quench reaction. Wash with dilute acid, base, and brine. reaction->workup purify 5. Purification Dry organic layer (e.g., MgSO₄). Evaporate solvent. Recrystallize or use column chromatography. workup->purify characterize 6. Characterization Obtain final product and analyze (NMR, IR, MP). purify->characterize

Caption: General experimental workflow for N-acetylation.

Quantitative Data

The reaction between primary amines and this compound is generally very fast, making detailed kinetic studies challenging.[1] However, relative reactivity is well-understood. Primary amines are typically more reactive than secondary amines due to lower steric hindrance and higher nucleophilicity.[1] While a comprehensive kinetic database is sparse, the following table provides representative yield data for the acetylation of various primary amines under standard laboratory conditions.

Table 1: Representative Yields for the Acetylation of Primary Amines

Entry Primary Amine Base Solvent Conditions Yield (%)
1 Aniline Pyridine DCM 0 °C to RT, 2h >95
2 Benzylamine Triethylamine DCM 0 °C to RT, 1h >90
3 4-Chloroaniline Triethylamine DCM 0 °C to RT, 4-6h ~90-95[10]
4 Sulphanilic acid Sodium Acetate Brine/Acetone RT, 1h 92[11]

| 5 | Glycine (amino acid) | Sodium Acetate | Brine | RT, 1h | 89[11] |

Note: Yields are illustrative and can vary based on specific reaction scale, purity of reagents, and work-up efficiency.

Experimental Protocols

The following is a generalized, detailed methodology for the N-acetylation of a primary amine.

Objective: To synthesize an N-substituted acetamide (B32628) from a primary amine and this compound.

Materials:

  • Primary Amine (1.0 equivalent)

  • This compound (1.05 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Tertiary amine base (e.g., Triethylamine or Pyridine, 1.1 - 1.5 equivalents)[10][12]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard, flame-dried glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.[10]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[10][13]

  • Addition of this compound: Slowly add this compound (1.1 eq.), either neat or as a solution in anhydrous DCM, to the cooled amine solution dropwise over 10-15 minutes.[10][12] Vigorous stirring is essential. Formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 to 6 hours.[10] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is no longer detected.[10][12]

  • Quenching: Once the reaction is complete, carefully quench it by adding saturated sodium bicarbonate solution to neutralize any remaining this compound and the HCl salt.[10]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and finally brine.[10][12] These washes remove the excess base, salts, and any water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.[10] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to obtain the pure N-substituted acetamide.[10]

Applications in Drug Development

The formation of amide bonds via acylation is one of the most important reactions in medicinal chemistry and drug development. The resulting acetamide group is a common structural motif found in a vast number of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding, which is critical for drug-target interactions. A notable example is the synthesis of Paracetamol (Acetaminophen), where the key step involves the acetylation of the amino group of 4-aminophenol.[14] This reaction highlights the utility of selective N-acetylation in the synthesis of widely used therapeutic agents.[14]

References

The Dawn of a New Reactive Era: The Discovery and Historical Context of Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-19th century marked a revolutionary period in the field of chemistry, a time when the foundational principles of organic synthesis were being established, challenging long-held beliefs and paving the way for the development of modern chemical industries. Central to this transformation was the discovery of highly reactive chemical intermediates that unlocked new synthetic pathways. Among these, acetyl chloride stands out as a pivotal molecule, the first of the acyl chlorides to be synthesized. Its discovery not only introduced a powerful new reagent for acetylation but also significantly contributed to the burgeoning field of structural theory in organic chemistry. This technical guide delves into the discovery of this compound, its rich historical context, the experimental protocols of its early synthesis, and its initial characterization.

The State of Organic Chemistry in the Mid-19th Century

The discovery of this compound in 1852 occurred against a backdrop of significant intellectual and experimental advancements in chemistry. The long-standing doctrine of vitalism, which posited that organic compounds could only be produced by living organisms, was in decline, largely due to Friedrich Wöhler's synthesis of urea (B33335) from inorganic precursors in 1828.[1][2] This paradigm shift encouraged chemists to explore the synthesis of organic molecules in the laboratory, leading to a period of intense investigation into the composition and reactions of organic substances.[3][4][5]

Chemists of this era, including Justus von Liebig and Jean-Baptiste Dumas, were developing systematic methods for organic analysis, allowing for the accurate determination of the elemental composition of organic compounds.[3] However, the concept of chemical structure was still in its infancy. While the atomic theory was widely accepted, the arrangement of atoms within a molecule remained a subject of intense debate. Theories such as the radical theory and the type theory were dominant, attempting to classify organic compounds based on their reactions and constituent groups.[6][7] It was within this dynamic and evolving scientific landscape that the French chemist Charles Frédéric Gerhardt made his seminal contribution.

The Discovery of this compound by Charles Gerhardt

In 1852, Charles Frédéric Gerhardt, a prominent figure in the development of the type theory, was investigating the nature of organic acids and their anhydrides.[7] His work in this area led him to experiment with the reaction of salts of carboxylic acids with various phosphorus chlorides. It was during these investigations that he successfully synthesized this compound for the first time.[8]

Gerhardt's groundbreaking experiment involved the reaction of potassium acetate (B1210297) with phosphoryl chloride (POCl₃). This reaction yielded a volatile, fuming liquid with a pungent odor, which he identified as the chloride of the acetyl radical – what we now know as this compound. This discovery was a significant step forward as it provided a direct method for introducing the acetyl group into other molecules, a process now known as acetylation.

Experimental Protocols of the 19th Century

While detailed, step-by-step laboratory notebooks from the mid-19th century are not always preserved with the precision of modern experimental records, the general procedures can be reconstructed based on the chemical literature and common laboratory practices of the time.

Gerhardt's Synthesis of this compound (1852)

Objective: To prepare the chloride of the acetyl radical.

Reactants:

  • Potassium acetate (CH₃COOK)

  • Phosphoryl chloride (POCl₃)

Apparatus:

  • A retort or distillation flask, likely made of glass.

  • A condenser, which could have been a simple tube cooled by air or a Liebig condenser with a water jacket.

  • A receiving flask to collect the distillate.

  • A heat source, such as a charcoal or alcohol lamp.

Methodology: Based on the chemical principles and laboratory techniques of the era, a plausible reconstruction of Gerhardt's experimental protocol is as follows:

  • Preparation of Reactants: Anhydrous potassium acetate would have been prepared by carefully heating the hydrated salt to remove any water, as the presence of water would lead to the hydrolysis of the product. Phosphoryl chloride was a known chemical at the time.

  • Distillation: The retort was gently heated. This compound, being a volatile liquid with a low boiling point, would have vaporized as it formed.

  • Condensation and Collection: The vapor would then pass through the condenser, where it would cool and liquefy, dripping into the receiving flask.

  • Purification: The collected distillate would likely have been impure, containing unreacted starting materials or byproducts. Purification would have been achieved through fractional distillation, a technique known and practiced at the time, to separate the this compound based on its boiling point.

Observations: Gerhardt would have observed the vigorous reaction upon mixing the reactants, the evolution of fumes, and the collection of a colorless, pungent-smelling liquid in the receiver. The characteristic fuming in moist air would have been a key indicator of the product's reactivity.

Other Early Methods for Acyl Chloride Synthesis

Following Gerhardt's discovery, other methods for the synthesis of acyl chlorides were developed. These generally involved the reaction of a carboxylic acid with a chlorinating agent. Common reagents used in the 19th and early 20th centuries included:

  • Phosphorus pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride, and hydrogen chloride gas.[2][9]

  • Phosphorus trichloride (B1173362) (PCl₃): A liquid reagent that reacts with carboxylic acids to yield the acyl chloride and phosphorous acid.[1][2][9]

  • Thionyl chloride (SOCl₂): This reagent became particularly popular because its byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the resulting acyl chloride.[2][9]

Quantitative Data of this compound in the 19th Century

The determination of the physical and chemical properties of newly synthesized compounds was a critical aspect of 19th-century chemistry. While the precision of these early measurements may not match modern standards, they were essential for the characterization and identification of substances.

Property19th Century Reported Value (Approximate)Modern Value (for comparison)
Molecular Formula C₄H₃OCl (based on older atomic weights)CH₃COCl
Boiling Point ~55 °C52 °C
Density ~1.1 g/mL1.104 g/mL at 20 °C
Appearance Colorless, fuming liquidColorless, fuming liquid
Odor Pungent, irritatingPungent, irritating
Reactivity with Water Violent reaction, hydrolysisReacts violently with water

Note: The molecular formula in the 19th century was often represented using different atomic weight conventions. The empirical formula would have been determined through combustion analysis.

Visualizing the Discovery and Reactions

To better understand the context and significance of this compound's discovery, the following diagrams illustrate the key chemical transformations and logical relationships.

discovery_of_acetyl_chloride Potassium Acetate Potassium Acetate This compound This compound Potassium Acetate->this compound  Gerhardt (1852) Phosphoryl Chloride Phosphoryl Chloride Phosphoryl Chloride->this compound Potassium Phosphate Potassium Phosphate This compound->Potassium Phosphate

Gerhardt's Synthesis of this compound (1852).

historical_context_and_impact cluster_context Mid-19th Century Chemistry cluster_impact Impact on Chemistry Decline of Vitalism Decline of Vitalism Discovery of\nthis compound (1852) Discovery of This compound (1852) Decline of Vitalism->Discovery of\nthis compound (1852) Development of\nOrganic Analysis Development of Organic Analysis Development of\nOrganic Analysis->Discovery of\nthis compound (1852) Rise of\nType Theory Rise of Type Theory Rise of\nType Theory->Discovery of\nthis compound (1852) New Acetylating\nAgent New Acetylating Agent Discovery of\nthis compound (1852)->New Acetylating\nAgent Synthesis of\nNew Compounds Synthesis of New Compounds Discovery of\nthis compound (1852)->Synthesis of\nNew Compounds Support for\nStructural Theory Support for Structural Theory Discovery of\nthis compound (1852)->Support for\nStructural Theory

Historical Context and Impact of this compound's Discovery.

key_reactions_of_acetyl_chloride cluster_reactants Reactants cluster_products Products This compound This compound Acetic Acid Acetic Acid This compound->Acetic Acid  Hydrolysis Ester Ester This compound->Ester  Esterification Amide Amide This compound->Amide  Amidation Acetic Anhydride Acetic Anhydride This compound->Acetic Anhydride  Anhydride Formation Water Water Alcohol Alcohol Amine Amine Carboxylate Carboxylate

Key Reactions of this compound Known in the 19th Century.

Conclusion: A Legacy of Reactivity and Synthesis

The discovery of this compound by Charles Gerhardt was more than the synthesis of a new chemical compound; it was a landmark achievement that provided chemists with a powerful tool for organic synthesis and a deeper understanding of chemical reactivity and structure. This volatile and reactive liquid, born out of the intellectual fervor of 19th-century chemistry, played a crucial role in the development of organic chemistry from a descriptive science to a predictive and synthetic discipline. The principles and reactions uncovered through the study of this compound and other acyl halides continue to be fundamental to modern organic chemistry, underpinning the synthesis of a vast array of pharmaceuticals, polymers, and fine chemicals. For today's researchers, the story of this compound serves as a compelling reminder of the enduring impact of fundamental discoveries on the advancement of science.

References

Methodological & Application

Application Notes and Protocols for the Acetylation of Primary Amines using Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylation of primary amines is a fundamental and widely utilized transformation in organic synthesis, crucial for the protection of amine functionalities, the synthesis of pharmaceuticals, and the development of novel materials. This reaction involves the introduction of an acetyl group (CH₃CO) onto the nitrogen atom of a primary amine, forming a stable N-substituted amide. Acetyl chloride is a highly reactive and cost-effective acetylating agent that readily participates in this transformation.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of this compound.[1]

Primary amines are generally more reactive towards this compound than secondary amines, a difference attributed to their greater nucleophilicity and reduced steric hindrance.[3] A critical aspect of this reaction is the liberation of hydrogen chloride (HCl) as a byproduct.[4] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] Therefore, the inclusion of a base is essential to neutralize the in-situ generated HCl and ensure the reaction proceeds to completion, leading to high yields of the desired amide product.[1][3]

This document provides detailed protocols for the acetylation of primary amines using this compound, including a green chemistry approach in an aqueous brine solution and a standard method in an organic solvent.

Data Presentation

The following table summarizes the reaction yields for the acetylation of various primary amines with this compound in a brine solution at room temperature.[1]

Primary AmineProductReaction Time (hours)Yield (%)
AnilineAcetanilide192
p-ToluidineN-(p-tolyl)acetamide194
p-AnisidineN-(4-methoxyphenyl)acetamide195
p-ChloroanilineN-(4-chlorophenyl)acetamide190
p-NitroanilineN-(4-nitrophenyl)acetamide188
BenzylamineN-benzylacetamide185
CyclohexylamineN-cyclohexylacetamide182

Experimental Protocols

Two primary methods for the acetylation of primary amines using this compound are presented below. The first is an environmentally benign approach utilizing a brine solution, while the second employs a traditional organic solvent system.

Protocol 1: Acetylation in Environmentally Benign Brine Solution[1]

This protocol details an efficient and eco-friendly method for the acetylation of primary amines in a brine solution, which facilitates easy work-up and isolation of the product.[1][5]

Materials:

Procedure for Aromatic Primary Amines:

  • Dissolve sodium acetate trihydrate (1.5 equivalents) in brine solution (approximately 50 mL for 0.025 mol of amine).

  • Add the aromatic primary amine (1 equivalent). If the amine is insoluble in water, dissolve it in a minimal amount of acetone (e.g., ~20 mL) before adding to the brine solution.

  • With continuous stirring at room temperature, add a solution of this compound (1.1 equivalents) in acetone (e.g., 3 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture for an additional hour at room temperature.

  • Add saturated NaHCO₃ solution dropwise until effervescence ceases to neutralize any remaining acid.

  • Acidify the solution with concentrated HCl.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

Procedure for Aliphatic Primary Amines:

  • Dissolve sodium acetate trihydrate (1.5 equivalents) in brine solution (approximately 50 mL for 0.025 mol of amine).

  • Add the aliphatic primary amine (1 equivalent) and triethylamine (1.1 equivalents) dissolved in a minimal amount of acetone (e.g., 10 mL) to the brine solution.

  • With continuous stirring, add a solution of this compound (1.1 equivalents) in acetone (e.g., 3 mL) dropwise.

  • Stir the reaction mixture for one hour at room temperature.

  • Acidify the reaction mixture with concentrated HCl.

  • The acetylated product, which may remain in the solution, can be isolated by extraction with a suitable organic solvent.

Protocol 2: Acetylation in an Organic Solvent

This protocol describes a standard procedure for the acetylation of primary amines in a non-aqueous solvent, which is suitable for a wide range of substrates.

Materials:

  • Primary amine

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction Mechanism

The acetylation of a primary amine with this compound proceeds through a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

The following diagram illustrates a typical workflow for the acetylation of a primary amine in an organic solvent.

experimental_workflow start Dissolve Amine and Base in DCM cool Cool to 0 °C start->cool add_accl Add this compound Dropwise cool->add_accl react Stir at Room Temperature add_accl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Work-up: Wash with 1M HCl, NaHCO₃, Brine quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end N-Acetylated Product purify->end

Caption: General experimental workflow.

References

Application Notes and Protocols: Friedel-Crafts Acylation of Benzene using Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is instrumental in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[1][2] The reaction typically involves the treatment of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3] This document provides detailed protocols and data for the acylation of benzene (B151609) with acetyl chloride to produce acetophenone (B1666503).

Reaction and Mechanism

The overall reaction involves the substitution of a hydrogen atom on the benzene ring with an acetyl group (CH₃CO-).[4]

Reaction: Benzene + this compound --(AlCl₃)--> Acetophenone + HCl

The mechanism proceeds through three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with this compound to form a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.[5]

  • Electrophilic Attack: The π electrons of the benzene ring act as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[5][6]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the aluminum chloride catalyst.[4][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the Friedel-Crafts acylation of benzene with this compound. Note that yields can vary based on the precise reaction conditions and purity of reagents.

ParameterValueReference
Reactants
Benzene1.0 equivalent[8][9]
This compound1.0 - 1.1 equivalents[9][10]
Anhydrous Aluminum Chloride1.1 - 2.5 equivalents[8][10]
Solvent Carbon Disulfide or Dichloromethane (B109758)[8][10]
Reaction Temperature 0°C (initial addition) to reflux (60°C)[10][11]
Reaction Time 30 minutes to 2 hours[8][11][12]
Typical Yield Good to excellent[2][13]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of acetophenone via the Friedel-Crafts acylation of benzene.

Materials:

  • Anhydrous benzene

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry carbon disulfide or dichloromethane (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate (B86663) or calcium chloride

  • Round-bottom flask (e.g., 500 mL, 3-neck)

  • Reflux condenser

  • Dropping funnel

  • Gas trap

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Safety Precautions:

  • Both this compound and aluminum chloride are corrosive and react violently with moisture.[3] Handle these reagents in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles).

  • Hydrogen chloride gas is evolved during the reaction; ensure proper ventilation and use a gas trap.[11]

  • Benzene is a known carcinogen; handle with extreme care in a well-ventilated area.

Procedure:

  • Apparatus Setup:

    • Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar.[3] All glassware must be thoroughly dried to prevent deactivation of the catalyst.[10]

    • Attach a reflux condenser to the central neck, a dropping funnel to one side neck, and a stopper to the other.

    • Connect a gas trap to the top of the reflux condenser to neutralize the evolved HCl gas.[3]

  • Reaction Mixture Preparation:

    • In the round-bottom flask, place anhydrous aluminum chloride (e.g., 200 g) and cover it with a dry solvent like carbon disulfide (e.g., 160 g).[8]

    • Cool the flask in an ice bath to control the initial exothermic reaction.[10]

  • Addition of Reactants:

    • Slowly add a mixture of this compound (e.g., 130 g) and dry, thiophene-free benzene (e.g., 150 g) from the dropping funnel to the stirred suspension of aluminum chloride.[8]

    • Regulate the addition rate to maintain a manageable reaction temperature and control the evolution of HCl gas.[8]

  • Reaction Completion:

    • After the addition is complete and the initial vigorous evolution of HCl has subsided, remove the ice bath.

    • Heat the mixture to reflux (approximately 60°C) for about 30 minutes to drive the reaction to completion.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3][9]

    • Stir this mixture thoroughly for 10-15 minutes.

  • Product Isolation:

    • Transfer the mixture to a separatory funnel. The product, acetophenone, will be in the organic layer (the lower layer if using carbon disulfide).[8]

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, 5% sodium hydroxide solution (to remove any remaining acid), and finally with water again.[9] Be sure to vent the separatory funnel frequently.

  • Drying and Purification:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride.[9]

    • Filter to remove the drying agent.

    • Remove the solvent by distillation or using a rotary evaporator.[3]

    • The crude acetophenone can be further purified by vacuum distillation.[8]

Visual Representations

Friedel_Crafts_Acylation_Workflow Experimental Workflow for Friedel-Crafts Acylation cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Assemble dry 3-neck flask, condenser, dropping funnel, and gas trap add_alcl3 Add anhydrous AlCl3 and solvent to flask setup->add_alcl3 cool Cool flask in ice bath add_alcl3->cool add_reactants Slowly add benzene and this compound mixture cool->add_reactants reflux Heat to reflux (60°C) for 30 min add_reactants->reflux quench Pour mixture into ice and concentrated HCl reflux->quench separate Separate organic layer using a separatory funnel quench->separate wash Wash organic layer with water, NaOH solution, and water separate->wash dry Dry organic layer with anhydrous MgSO4 wash->dry filter Filter to remove drying agent dry->filter evaporate Remove solvent via rotary evaporation filter->evaporate distill Purify by vacuum distillation evaporate->distill

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Friedel_Crafts_Mechanism Mechanism of Friedel-Crafts Acylation reactants This compound + AlCl3 acylium Formation of Acylium Ion (CH3CO+) reactants->acylium Step 1 arenium Electrophilic Attack Formation of Arenium Ion (σ-complex) acylium->arenium benzene Benzene (Nucleophile) benzene->arenium Step 2 deprotonation Deprotonation by AlCl4- arenium->deprotonation Step 3 product Acetophenone + HCl + AlCl3 (regenerated) deprotonation->product

Caption: Mechanism of Friedel-Crafts Acylation.

References

Application Notes and Protocols: Acetyl Chloride as a Protecting Group for Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the protection of the α-amino group of amino acids is a critical step to prevent self-polymerization and ensure the controlled formation of the desired peptide sequence.[1][2] The acetyl group (Ac), introduced via acetyl chloride or acetic anhydride (B1165640), is a simple and cost-effective option for amine protection.[3][4] However, its application in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), is limited due to the harsh conditions required for its removal.[5][6] These application notes provide a detailed overview of the use of this compound for the N-acetylation of amines, outlining its advantages, disadvantages, and detailed experimental protocols for both protection and deprotection.

Logical Relationship: Acetyl Group in Peptide Synthesis Strategy

The utility of a protecting group in peptide synthesis is determined by its orthogonality, meaning it can be selectively removed without affecting other protecting groups on the peptide chain.[7][8][9] The acetyl group is generally not orthogonal to the common protecting group strategies used in SPPS, such as the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies, because the conditions for its removal can also cleave these groups or the peptide from the resin.[5]

Peptide_Synthesis_Strategy Boc Boc Strategy Deprotection Deprotection Conditions Boc->Deprotection Requires strong acid (e.g., TFA) Cleavage Peptide Cleavage from Resin Boc->Cleavage Fmoc Fmoc Strategy Fmoc->Deprotection Requires mild base (e.g., Piperidine) Fmoc->Cleavage Ac Acetyl Protecting Group Ac->Deprotection Requires harsh acid/base Deprotection->Cleavage Can cause premature cleavage

Caption: Orthogonality of Acetyl Group in SPPS.

Data Presentation: Comparison of Acetylating Agents

While both this compound and acetic anhydride can be used for N-acetylation, their reactivity and handling characteristics differ. This compound is generally more reactive than acetic anhydride.[10]

Acetylating AgentSubstrateBase/CatalystSolventTemperature (°C)TimeYield (%)Reference
This compoundAnilineK₂CO₃ / TBABDMFRoom Temp15-20 minHigh (not specified)[11]
Acetic AnhydrideAnilineSodium Acetate (B1210297)WaterNot specifiedNot specified82.75[11]
Acetic AnhydrideAnilineNoneNone1402 h94[11]
This compoundBenzyl AlcoholCuOSolvent-freeRoom Temp5 min98[11]
Acetic AnhydrideBenzyl AlcoholNoneSolvent-free607 h100[11]

Experimental Protocols

N-Acetylation of Primary Amines/Amino Acids using this compound in Aqueous Medium

This protocol is adapted from a method utilizing a brine solution, which presents a greener alternative to traditional organic solvents.[3][4]

Materials:

  • Amino acid or primary amine

  • This compound

  • Sodium acetate trihydrate

  • Brine solution (36% aqueous solution of sodium chloride)

  • Acetone

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve sodium acetate trihydrate (1.5 equivalents) in the brine solution.

  • Add the amino acid or aromatic primary amine (1 equivalent). If the amine is not water-soluble, dissolve it in a minimal amount of acetone.

  • For aliphatic amines, add triethylamine (B128534) (1.1 equivalents) to the brine solution.

  • Prepare a solution of this compound (1.1 equivalents) in acetone.

  • Add the this compound solution dropwise to the amine mixture with constant stirring at room temperature.

  • Continue stirring the reaction mixture for one hour.

  • Add saturated NaHCO₃ solution dropwise until effervescence ceases to neutralize any remaining acid.

  • Acidify the solution with concentrated HCl.

  • The acetylated product can then be isolated via filtration or extraction.

N-Acetylation of Secondary Amines using this compound in Non-Aqueous Medium

This protocol is suitable for the acetylation of secondary amines in an organic solvent.

Materials:

  • Secondary amine

  • This compound

  • Pyridine (B92270) or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Dilute aqueous HCl

  • Dilute aqueous NaOH

  • Aqueous copper sulfate (B86663) (CuSO₄) solution (if using pyridine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the secondary amine (1 equivalent) and pyridine or triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, a catalytic amount of DMAP can be added.

  • Once the reaction is complete, wash the organic phase sequentially with dilute aqueous HCl, dilute aqueous NaOH, and water. If pyridine was used, an additional wash with aqueous CuSO₄ solution can help remove residual pyridine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent to obtain the crude acetylated product.

  • Purify the product as necessary, for example, by column chromatography.

Experimental Workflow: N-Acetylation and Deprotection

Acetylation_Workflow cluster_protection N-Acetylation cluster_deprotection Deprotection Start Start: Amino Acid/Peptide Reactants Add this compound and Base (e.g., TEA) Start->Reactants Reaction Stir at 0°C to RT Reactants->Reaction Workup Aqueous Workup/ Purification Reaction->Workup Protected N-Acetylated Product Workup->Protected Start_Deprotect Start: N-Acetylated Peptide Acid_Deprotect Harsh Acidic Conditions (e.g., Reflux in HCl) Start_Deprotect->Acid_Deprotect Base_Deprotect Harsh Basic Conditions (e.g., Reflux in NaOH) Start_Deprotect->Base_Deprotect Workup_Deprotect Neutralization/ Purification Acid_Deprotect->Workup_Deprotect Base_Deprotect->Workup_Deprotect Deprotected Deprotected Amino Acid/Peptide Workup_Deprotect->Deprotected

Caption: General workflow for N-acetylation and deprotection.

Deprotection of N-Acetyl Group

The removal of the N-acetyl group is challenging due to the stability of the amide bond. It typically requires harsh conditions, which can lead to the degradation of the peptide backbone or the removal of other protecting groups.[6][12]

Acidic Deprotection Protocol:

Materials:

  • N-acetylated peptide

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (B145695) or water

Procedure:

  • Dissolve the N-acetylated peptide in a mixture of ethanol and water.

  • Add concentrated HCl.

  • Reflux the mixture at an elevated temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and neutralize it carefully with a base.

  • Isolate and purify the deprotected peptide.

Basic Deprotection Protocol:

Materials:

  • N-acetylated peptide

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Ethanol or water

Procedure:

  • Dissolve the N-acetylated peptide in a mixture of ethanol and water.

  • Add a solution of NaOH or KOH.

  • Reflux the mixture at an elevated temperature.

  • Monitor the reaction progress.

  • Once the reaction is complete, cool the mixture and neutralize it with an acid.

  • Isolate and purify the resulting peptide.

Concluding Remarks

This compound is a highly reactive and efficient reagent for the N-acetylation of amines and amino acids. While the protection step can be performed under relatively mild conditions, the stability of the resulting amide bond necessitates harsh conditions for deprotection. This lack of mild deprotection methods limits the utility of the acetyl group as a temporary protecting group in modern peptide synthesis, especially in the context of complex molecules and solid-phase techniques. However, for applications where a permanent N-terminal acetyl group is desired, for instance, to mimic natural proteins or to enhance peptide stability, acetylation with this compound remains a viable and economical option.[13] Researchers should carefully consider the overall synthetic strategy and the stability of their target peptide when choosing to employ the acetyl group for amine protection.

References

Application Notes and Protocols: Laboratory Preparation of Acetyl Chloride from Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl chloride (CH₃COCl) is a pivotal reagent in organic synthesis, widely employed as an acetylating agent in the pharmaceutical and chemical industries. Its high reactivity makes it an essential building block for the synthesis of esters, amides, and other acetylated compounds. This document provides detailed protocols for the laboratory-scale synthesis of this compound from acetic acid using common chlorinating agents. The methodologies, safety precautions, and data presented herein are intended to guide researchers in the safe and efficient laboratory preparation of this important chemical intermediate.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, making them valuable intermediates for nucleophilic acyl substitution reactions. The preparation of this compound from acetic acid is a classic example of this conversion and can be achieved through several routes. The most common laboratory methods involve the reaction of acetic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅).[1][2][3] The choice of reagent often depends on the desired purity of the final product and the ease of separation from byproducts.[3] Thionyl chloride is frequently preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[1][3]

Chemical Reactions

The primary reactions for the synthesis of this compound from acetic acid are:

  • With Thionyl Chloride (SOCl₂): CH₃COOH + SOCl₂ → CH₃COCl + SO₂ (g) + HCl (g)[4][5]

  • With Phosphorus Trichloride (PCl₃): 3CH₃COOH + PCl₃ → 3CH₃COCl + H₃PO₃[3][6]

  • With Phosphorus Pentachloride (PCl₅): CH₃COOH + PCl₅ → CH₃COCl + POCl₃ + HCl (g)[5][6]

Data Presentation

ParameterThionyl Chloride (SOCl₂)Phosphorus Trichloride (PCl₃)Phosphorus Pentachloride (PCl₅)
Molar Ratio (Acetic Acid:Reagent) 1:1[1]3:1[3]1:1
Reaction Temperature Gentle heating (40-50 °C)Gentle heating (40-50 °C)Room temperature or gentle heating
Boiling Point of this compound 51 °C51 °C51 °C
Boiling Point of Byproducts SO₂: -10 °C, HCl: -85 °CH₃PO₃: 200 °C (decomposes)POCl₃: 105.8 °C
Typical Yield High80-90% (based on glacial acetic acid)Good
Purity of Crude Product Generally high due to gaseous byproducts[1]Requires careful distillation to separate from phosphorous acidRequires fractional distillation to separate from POCl₃

Experimental Protocols

Safety Precautions

Extreme caution must be exercised when preparing and handling this compound.

  • Corrosive and Lachrymatory: this compound is highly corrosive and a potent lachrymator. All manipulations must be performed in a well-ventilated fume hood.[7][8][9]

  • Water Reactive: this compound reacts violently with water and moisture to produce corrosive HCl gas.[7][8] All glassware must be scrupulously dried before use, and the reaction should be protected from atmospheric moisture using a drying tube.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[7][8]

  • Spill Management: In case of a spill, neutralize with a dry, inert absorbent material such as sand or sodium bicarbonate. Do not use water.[7][10]

Protocol 1: Synthesis of this compound using Thionyl Chloride

This method is often preferred due to the formation of gaseous byproducts, which simplifies purification.[1][3]

Materials:

  • Glacial acetic acid (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a clean, dry round-bottom flask with a dropping funnel and a reflux condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • Reagent Addition: In the fume hood, charge the round-bottom flask with glacial acetic acid. Slowly add an equimolar amount of thionyl chloride from the dropping funnel to the acetic acid while gently swirling the flask.[1] The reaction is exothermic and will evolve SO₂ and HCl gas.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 40-50 °C) for 1-2 hours to drive the reaction to completion. The evolution of gases should cease.

  • Purification: Once the reaction is complete, rearrange the apparatus for simple distillation. Carefully distill the crude this compound. Collect the fraction boiling at approximately 51 °C in a dry receiving flask protected by a drying tube.

Protocol 2: Synthesis of this compound using Phosphorus Trichloride

Materials:

  • Glacial acetic acid (anhydrous)

  • Phosphorus trichloride (PCl₃)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Set up the reaction apparatus as described in Protocol 1.

  • Reagent Addition: Place glacial acetic acid in the round-bottom flask. Add phosphorus trichloride dropwise from the dropping funnel. The molar ratio of acetic acid to phosphorus trichloride should be 3:1.[3] Control the rate of addition to maintain a gentle reaction.

  • Reaction: After the addition is complete, gently warm the mixture to about 40-50 °C for 30-60 minutes. The mixture will separate into two layers, with the lower layer being phosphorous acid.

  • Purification: Carefully decant or separate the upper layer of crude this compound. Purify the crude product by fractional distillation, collecting the fraction boiling at 51 °C.

Visualization

Experimental Workflow for this compound Synthesis

experimental_workflow start Start prep Prepare Dry Glassware start->prep Initiate Synthesis reactants Add Acetic Acid to Flask prep->reactants add_reagent Slowly Add Chlorinating Agent (e.g., SOCl₂) reactants->add_reagent reflux Heat Mixture to Reflux add_reagent->reflux Exothermic Reaction cool Cool Reaction Mixture reflux->cool distill Purify by Distillation cool->distill collect Collect Acetyl Chloride (b.p. 51°C) distill->collect Fractional Distillation end End Product: Pure this compound collect->end

References

Application Notes and Protocols: The Role of Acetyl Chloride in the Synthesis of Aspirin and Other Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl chloride (CH₃COCl) is a highly reactive acyl halide that serves as a potent acetylating agent in organic synthesis.[1][2][3] Its utility is particularly significant in the pharmaceutical industry for the synthesis of various Active Pharmaceutical Ingredients (APIs), including the widely recognized analgesic, acetylsalicylic acid (aspirin).[1][4][5] This document provides detailed application notes on the role of this compound in pharmaceutical synthesis, with a specific focus on the preparation of aspirin (B1665792). It includes experimental protocols, comparative data, and visual diagrams to elucidate the underlying chemical processes and workflows.

Acetylation, the introduction of an acetyl group (CH₃CO-) into a molecule, is a fundamental transformation that can significantly alter a compound's properties, such as its bioavailability and reactivity.[4] this compound's high reactivity makes it an efficient reagent for this purpose, enabling the synthesis of a broad range of pharmaceuticals, including pain relievers like paracetamol and ibuprofen, in addition to aspirin.[1][4]

The Role of this compound in Aspirin Synthesis

The synthesis of aspirin (acetylsalicylic acid) from salicylic (B10762653) acid is a classic example of esterification. This compound is used to acetylate the hydroxyl group of salicylic acid.[6] This reaction is vigorous and results in the formation of acetylsalicylic acid and hydrochloric acid (HCl) as a byproduct.[7][8]

The chemical equation for this reaction is:

CH₃COCl + HOC₆H₄COOH → CH₃COOC₆H₄COOH + HCl[8]

While effective, the use of this compound in large-scale aspirin production is less common than that of acetic anhydride (B1165640).[9] This preference for acetic anhydride is due to several factors, including its lower reactivity, which makes it safer to handle, and the formation of acetic acid as a byproduct, which is less corrosive and easier to manage than hydrochloric acid.[10] However, the synthesis of aspirin using this compound remains a valuable method, particularly in laboratory settings and for specific synthetic applications.

Reaction Mechanism

The synthesis of aspirin using this compound proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group in salicylic acid attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride ion and deprotonation of the intermediate to yield the final product, acetylsalicylic acid. The presence of a base, such as pyridine (B92270), is often used to catalyze the reaction and neutralize the HCl byproduct.[6][11]

ReactionMechanism cluster_reactants Reactants cluster_products Products SalicylicAcid Salicylic Acid (HOC₆H₄COOH) Aspirin Aspirin (CH₃COOC₆H₄COOH) SalicylicAcid->Aspirin Acetylation AcetylChloride This compound (CH₃COCl) AcetylChloride->Aspirin HCl Hydrochloric Acid (HCl) AcetylChloride->HCl Byproduct Formation

Caption: Reaction of Salicylic Acid with this compound to form Aspirin.

Experimental Protocols

Below are detailed protocols for the synthesis of aspirin using this compound.

Protocol 1: Microscale Synthesis of Aspirin

This protocol is adapted from a microscale procedure and is suitable for small-scale laboratory synthesis.

Materials:

  • Salicylic acid: 150 mg (0.001 mol)

  • Pyridine: 0.1 mL

  • This compound: 0.1 mL

  • Cold water

  • 10 mL test tube

  • Ice-cold water bath

  • Filtration apparatus

Procedure:

  • Place 150 mg of salicylic acid in a 10 mL test tube.

  • In an ice-cold water bath, add 0.1 mL of pyridine to the test tube to dissolve the salicylic acid. This should be performed in a fume hood.[7]

  • While keeping the test tube in the fume hood, add 0.1 mL of this compound in one portion. Be cautious as the reaction can be vigorous.[7]

  • After the initial reaction subsides, add 5 mL of cold water to the test tube, cap it, and shake cautiously.[7]

  • Collect the solid aspirin product by filtration.

  • Wash the crystals with a small amount of cold water.

  • Allow the crystals to dry on the filter paper.

Protocol 2: Larger Scale Laboratory Synthesis of Aspirin

This protocol is suitable for preparing a larger quantity of aspirin in a laboratory setting.

Materials:

  • Salicylic acid: 5.00 g

  • Pyridine: 6.0 mL

  • This compound: 3.5 mL

  • Ice-cold water: ~200 mL

  • 100-250 mL round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Gas-tight syringe or dropping funnel

  • Filtration apparatus

Procedure:

  • Place 5.00 g of salicylic acid and a magnetic stir bar into a dry 100-250 mL round-bottom flask.

  • Add 6.0 mL of pyridine and stir to form a solution.[12]

  • Cool the flask in an ice bath to 0–5 °C.

  • Using a gas-tight syringe or dropping funnel, add 3.5 mL of this compound dropwise over 5–10 minutes while maintaining the temperature at 0–5 °C and stirring the solution.[12]

  • After the addition is complete, continue stirring the solution at 0–5 °C for 10–20 minutes.[12]

  • Allow the mixture to warm to room temperature and stir for an additional 20–40 minutes.[12]

  • Pour the reaction mixture into a beaker containing approximately 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated aspirin by vacuum filtration.

  • Wash the crystals with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to purify it.

  • Dry the purified aspirin crystals.

Data Presentation

The following table summarizes typical reactant quantities and theoretical yields for the described protocols. Actual yields may vary depending on experimental conditions and technique.

ParameterProtocol 1 (Microscale)Protocol 2 (Larger Scale)
Salicylic Acid 150 mg5.00 g
Pyridine 0.1 mL6.0 mL
This compound 0.1 mL3.5 mL
Theoretical Yield of Aspirin ~196 mg~6.52 g

Note: The theoretical yield is calculated based on salicylic acid as the limiting reagent. The molecular weight of salicylic acid is 138.12 g/mol , and the molecular weight of aspirin is 180.16 g/mol .

Experimental Workflow

The general workflow for the synthesis of aspirin using this compound can be visualized as follows:

ExperimentalWorkflow A Reactant Preparation (Salicylic Acid, Pyridine) B Reaction Setup (Cooling in Ice Bath) A->B C Addition of this compound (Dropwise) B->C D Reaction Period (Stirring at 0-5°C and Room Temp) C->D E Precipitation (Addition to Ice-Cold Water) D->E F Isolation (Vacuum Filtration) E->F G Purification (Recrystallization) F->G H Drying and Characterization G->H

Caption: General workflow for the synthesis of aspirin using this compound.

Broader Applications of this compound in Pharmaceuticals

Beyond aspirin, this compound is a crucial intermediate in the synthesis of numerous other pharmaceuticals.[1] Its high reactivity allows for efficient acetylation in the production of:

  • Paracetamol (Acetaminophen): Another common analgesic and antipyretic.

  • Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID).[4]

  • Drug Intermediates: this compound is used to create complex intermediates that are further processed into advanced drug molecules.[4][13]

  • Prodrugs: Acetylation with this compound can be employed to create prodrugs, which are inactive forms of a drug that become activated within the body, potentially improving drug delivery and efficacy.[4]

Conclusion

This compound is a powerful and versatile acetylating agent with significant applications in pharmaceutical synthesis. While acetic anhydride is more commonly used for the industrial production of aspirin due to safety and byproduct considerations, this compound remains an important reagent in both laboratory-scale synthesis and the manufacturing of other key pharmaceuticals. A thorough understanding of its reactivity and handling requirements is essential for its effective and safe use in drug development and manufacturing processes.

References

Protocol for Quenching Unreacted Acetyl Chloride in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AP-CHEM-001

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl chloride is a highly reactive reagent commonly employed in organic synthesis for the introduction of acetyl groups (acetylation).[1][2] Due to its high reactivity, reactions involving this compound often require an excess of the reagent to ensure complete conversion of the starting material. Consequently, a quenching step is crucial to neutralize the unreacted this compound, ensuring the safety of the subsequent work-up procedure and the stability of the desired product.[3] This document provides a detailed protocol for effectively and safely quenching unreacted this compound in a reaction mixture.

Safety Precautions

This compound is a corrosive, flammable, and moisture-sensitive liquid that reacts violently with water and other nucleophiles, releasing hydrogen chloride (HCl) gas.[4][5] All quenching procedures must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3][6] The reaction flask should be cooled in an ice bath before and during the quenching process, as the hydrolysis of this compound is highly exothermic.[3][7]

Selection of Quenching Agent

The choice of quenching agent is critical and depends on the stability of the desired product and the subsequent purification strategy.[3] The most common quenching agents are water, alcohols, and amines.[3][6] The selection of the appropriate agent will convert the excess this compound into a less reactive and more easily removable byproduct.[3]

Table 1: Comparison of Common Quenching Agents for this compound

Quenching AgentChemical FormulaResulting Byproduct from this compoundSecondary ByproductKey Considerations
WaterH₂OAcetic AcidHydrogen Chloride (HCl)Highly exothermic reaction.[3] The resulting carboxylic acid can often be removed by a basic wash, provided the desired product is stable under basic conditions.[3]
Methanol (B129727)CH₃OHMethyl Acetate (Ester)Hydrogen Chloride (HCl)Generally a safe and controlled reaction. The ester byproduct can be removed during aqueous work-up or by chromatography.
EthanolC₂H₅OHEthyl Acetate (Ester)Hydrogen Chloride (HCl)Similar to methanol, yields an ester byproduct.[6]
Isopropanol(CH₃)₂CHOHIsopropyl Acetate (Ester)Hydrogen Chloride (HCl)A less reactive alcohol, may be suitable for more controlled quenching.
Diethylamine(CH₃CH₂)₂NHN,N-Diethylacetamide (Amide)Diethylammonium chlorideForms a stable amide.[3][8] The amide byproduct may require chromatographic separation. The secondary amine salt is typically water-soluble.[9]
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)Acetic AcidCarbon Dioxide (CO₂), Sodium Chloride (NaCl), Water (H₂O)Neutralizes the generated HCl and excess this compound.[3] Vigorous gas evolution (CO₂) requires slow and careful addition with frequent venting.[3]

Experimental Protocols

General Quenching Workflow

The following diagram illustrates the general workflow for quenching unreacted this compound.

G General Workflow for Quenching this compound cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up start Reaction Completion cool Cool Reaction Mixture (0°C Ice Bath) start->cool add_quench Slowly Add Quenching Agent cool->add_quench stir Stir for 15-20 min at 0°C add_quench->stir extract Aqueous Work-up (Extraction & Washes) stir->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify

Caption: General workflow for quenching and working up a reaction containing unreacted this compound.

Protocol 1: Quenching with Water

This protocol is suitable when the desired product is stable to acidic conditions and the resulting acetic acid can be easily removed.

Methodology:

  • Ensure the reaction flask containing the mixture with unreacted this compound is securely placed in an ice bath and the internal temperature is cooled to 0°C.[3]

  • While vigorously stirring the reaction mixture, slowly add deionized water dropwise.[3] Be prepared for an exothermic reaction and the evolution of HCl gas.

  • Continue the slow addition of water until gas evolution ceases.[3]

  • Once the addition is complete, allow the mixture to stir for an additional 15-20 minutes in the ice bath to ensure all the this compound has been hydrolyzed.[3]

  • Proceed with the aqueous work-up. Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl and remove the acetic acid byproduct.[3] Caution: Vent the separatory funnel frequently to release the CO₂ gas that forms.[3]

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.[3]

Protocol 2: Quenching with Methanol

This method is preferable when the desired product is sensitive to aqueous acid or when the formation of an ester byproduct is more amenable to purification.

Methodology:

  • Cool the reaction mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add methanol dropwise to the reaction mixture. The reaction is typically less exothermic than with water.[6]

  • After the addition is complete, stir the mixture at 0°C for 15-20 minutes.

  • Proceed with the work-up by diluting the mixture with an organic solvent and washing with water to remove any water-soluble impurities.[3]

  • If necessary, wash with a saturated NaHCO₃ solution to remove any residual HCl.

  • Wash with brine, dry the organic layer over an anhydrous drying agent, filter, and concentrate.[3]

  • The crude product will be contaminated with methyl acetate, which may be removed by evaporation (if volatile) or column chromatography.[3]

Logical Relationship of Quenching Choices

The decision-making process for selecting a quenching agent can be visualized as follows:

Caption: Decision tree for selecting an appropriate quenching agent for this compound.

Troubleshooting

Table 2: Troubleshooting Common Issues During Quenching

IssuePossible CauseRecommended Solution
Reaction becomes too vigorous and overheatsAddition of quenching agent is too fast; insufficient cooling.Immediately slow down or stop the addition. Ensure the ice bath is providing adequate cooling.
Emulsion formation during extractionHigh concentration of salts or polar byproducts.Add more organic solvent and/or brine to help break the emulsion. Gently swirl the separatory funnel instead of vigorous shaking.[3]
Significant loss of desired product after basic washThe desired product may have acidic properties or is partially water-soluble.Reduce the number of basic washes. Before discarding the aqueous layers, re-extract them with a fresh portion of the organic solvent to recover any dissolved product.[3]
Incomplete quenchingInsufficient amount of quenching agent or insufficient reaction time.Monitor the reaction for the cessation of gas evolution. Allow for adequate stirring time after the addition of the quenching agent.[3]

References

Application Notes and Protocols for Monitoring Acetyl Chloride Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl chloride is a highly reactive and versatile reagent, widely employed in organic synthesis for the introduction of acetyl groups in processes such as esterification and amidation. Due to its reactivity, particularly its sensitivity to moisture, precise monitoring of reaction progress is crucial for ensuring optimal yield, purity, and safety. These application notes provide detailed protocols for various analytical techniques to monitor this compound reactions in real-time or through sample analysis.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, often referred to as ReactIR, is a powerful Process Analytical Technology (PAT) for real-time monitoring of chemical reactions. It provides continuous data on the concentration of reactants, intermediates, and products by measuring their characteristic infrared absorptions directly in the reaction vessel.

Application Note: Real-Time Monitoring of an Esterification Reaction

This method allows for the simultaneous tracking of the consumption of a carboxylic acid and the formation of the this compound intermediate and the final ester product.

Experimental Protocol
  • Instrument Setup:

    • Equip the reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe (e.g., Mettler Toledo ReactIR).

    • Ensure the probe is clean and positioned to be fully immersed in the reaction mixture.

    • Collect a background spectrum of the solvent before adding reactants.

  • Reaction Monitoring:

    • Initiate the reaction by adding the reactants (e.g., carboxylic acid and thionyl chloride for the formation of an acyl chloride, followed by an alcohol for esterification).

    • Begin continuous spectral acquisition (e.g., one spectrum every minute).

    • Monitor the changes in the infrared spectrum at specific wavenumbers corresponding to the key reaction species.

Data Presentation
SpeciesFunctional GroupCharacteristic Wavenumber (cm⁻¹)Trend During Reaction
Carboxylic Acid (Reactant)C=O stretch~1700 - 1725Decrease
This compound (Intermediate)C=O stretch~1780 - 1815Increase, then Decrease
Ester (Product)C=O stretch~1735 - 1750Increase
Thionyl Chloride (Reagent)S=O stretch~1235Decrease

Note: Specific wavenumbers can vary depending on the molecular structure and solvent.

Visualization

G Workflow for In-Situ FTIR Monitoring cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis setup Setup Reaction Vessel with FTIR Probe background Collect Background Spectrum setup->background add_reactants Add Reactants start_monitoring Start Continuous Spectral Acquisition add_reactants->start_monitoring monitor_peaks Monitor Key Wavenumbers start_monitoring->monitor_peaks generate_profiles Generate Concentration Profiles monitor_peaks->generate_profiles determine_endpoint Determine Reaction Endpoint generate_profiles->determine_endpoint

Workflow for In-Situ FTIR Monitoring

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for separating and quantifying volatile compounds. Due to the high reactivity of this compound, direct injection is often not feasible. A common approach is to derivatize this compound into a more stable compound, such as an ester, which can then be analyzed by GC-FID.

Application Note: Quantitative Analysis of this compound via Methanol (B129727) Derivatization

This protocol describes the conversion of this compound in a reaction mixture to methyl acetate (B1210297), followed by quantification using GC-FID. This method is suitable for determining the concentration of remaining this compound at different time points of a reaction.

Experimental Protocol
  • Sample Preparation (Derivatization):

    • Withdraw a small, accurately measured aliquot (e.g., 100 µL) of the reaction mixture at a specific time point.

    • Immediately quench the aliquot in a sealed vial containing a known volume of anhydrous methanol (e.g., 1 mL) to convert this compound to methyl acetate.[1]

    • The reaction is typically rapid at room temperature.

    • An internal standard (e.g., a non-reactive alkane) can be added to the methanol for improved quantitative accuracy.

  • GC-FID Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • Separate the components on a suitable capillary column.

    • Detect the eluted compounds using a Flame Ionization Detector (FID).

    • Quantify the amount of methyl acetate by comparing its peak area to a calibration curve prepared with known concentrations of methyl acetate.

Data Presentation
ParameterValue
Derivatization
Derivatizing AgentAnhydrous Methanol
Reaction Time< 5 minutes
Reaction TemperatureRoom Temperature
GC-FID Conditions
ColumnDB-WAX (30 m x 0.53 mm x 1 µm)[1]
Injector Temperature250 °C[1]
Detector Temperature300 °C[1]
Oven Program40 °C (5 min), then ramp to 230 °C at 10 °C/min, hold for 7 min[1]
Carrier GasHelium or Nitrogen
Retention Times
Methyl Acetate~3.78 min[1]
Methanol~5.4 min[1]

Visualization

G Workflow for GC-FID Analysis with Derivatization cluster_sampling Sampling & Derivatization cluster_analysis GC-FID Analysis cluster_quantification Quantification sample Withdraw Aliquot from Reaction derivatize Quench with Anhydrous Methanol sample->derivatize inject Inject Derivatized Sample separate Separation on GC Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Workflow for GC-FID Analysis

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Similar to GC, direct analysis of this compound by HPLC is challenging. Derivatization is employed to convert this compound into a stable, UV-active compound. This method is particularly useful for non-volatile reactants and products.

Application Note: Trace Analysis of this compound with 2-Nitrophenylhydrazine (B1229437) Derivatization

This protocol is suitable for the sensitive detection of residual this compound in a reaction mixture or final product. 2-Nitrophenylhydrazine reacts with this compound to form a stable derivative with strong UV absorbance.[2][3]

Experimental Protocol
  • Sample Preparation (Derivatization):

    • Prepare a derivatizing solution of 2-nitrophenylhydrazine (e.g., 100 µg/mL) in acetonitrile (B52724).[2][4]

    • Add a known volume of the sample to the derivatizing solution.

    • Allow the reaction to proceed at room temperature for approximately 30 minutes.[2][3]

  • HPLC-UV Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Perform chromatographic separation using a reverse-phase column.

    • Detect the derivative at its maximum absorbance wavelength.

    • Quantify the derivative by comparing its peak area to a calibration curve.

Data Presentation
ParameterValue
Derivatization
Derivatizing Agent2-Nitrophenylhydrazine in Acetonitrile[2]
Reaction Time30 minutes[2]
Reaction TemperatureRoom Temperature[2]
HPLC-UV Conditions
ColumnC18 reverse-phase
Mobile PhaseGradient of acetonitrile and water
Detection Wavelength~395 nm[2]
Performance
Limit of Detection (LOD)0.01 - 0.03 µg/mL[2]

Visualization

G Workflow for HPLC-UV Analysis with Derivatization cluster_sampling Sampling & Derivatization cluster_analysis HPLC-UV Analysis cluster_quantification Quantification sample Withdraw Aliquot from Reaction derivatize React with 2-Nitrophenylhydrazine sample->derivatize inject Inject Derivatized Sample separate Separation on C18 Column inject->separate detect Detection by UV Detector separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Workflow for HPLC-UV Analysis

Titration Methods

Titration offers a classical and cost-effective method for monitoring this compound reactions, particularly by quantifying the hydrochloric acid (HCl) produced as a byproduct.

Application Note: Kinetic Analysis by Titration of HCl Byproduct

In many reactions of this compound, such as esterification, one equivalent of HCl is produced for each equivalent of this compound that reacts. By titrating the generated HCl with a standardized base, the reaction progress can be monitored over time.

Experimental Protocol
  • Reaction Setup:

    • Perform the reaction in a thermostated vessel to maintain a constant temperature.

  • Sampling and Titration:

    • At regular intervals, withdraw a known volume of the reaction mixture.

    • Quench the reaction by adding the aliquot to a flask containing ice-cold water or a suitable solvent to stop the reaction.

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the quenched sample with a standardized solution of sodium hydroxide (B78521) (NaOH) until the endpoint is reached.[5]

    • Record the volume of titrant used.

  • Data Analysis:

    • Calculate the concentration of HCl in each aliquot.

    • Plot the concentration of HCl versus time to obtain the reaction kinetic profile.

Data Presentation
ParameterValue
TitrantStandardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)[5]
IndicatorPhenolphthalein
EndpointPersistent faint pink color
CalculationM₁V₁ = M₂V₂ (where M and V are molarity and volume of acid and base)
Visualization of a Typical this compound Reaction Pathway

The following diagram illustrates the general nucleophilic acyl substitution mechanism for the reaction of this compound with a nucleophile (e.g., an alcohol or amine).

G General Reaction Pathway of this compound Reactants This compound + Nucleophile (e.g., R'-OH) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Product (Ester) + HCl Intermediate->Products Elimination of Cl⁻ and H⁺

General Reaction Pathway

References

Application Note: Purification of Synthesized Acetyl Chloride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetyl chloride (CH₃COCl) is a highly valuable reagent in organic synthesis, primarily used for acetylation reactions to introduce an acetyl group into various molecules.[1][2] Due to its high reactivity, particularly with water, the purity of this compound is critical for achieving desired reaction outcomes and yields.[3] This document provides detailed protocols for the purification of synthesized this compound using distillation, a common and effective method for removing impurities.[4][5]

Principle of Purification by Distillation: Distillation separates components of a liquid mixture based on differences in their boiling points. This compound has a relatively low boiling point (approximately 51-52°C), which allows for its effective separation from less volatile starting materials, byproducts, and impurities.[1][2][4] For instance, when synthesized from acetic acid and phosphorus trichloride (B1173362), the non-volatile phosphorous acid byproduct is easily left behind in the distillation flask.[4]

Data Presentation

A summary of the physical properties of this compound and typical outcomes from a common synthesis and purification procedure are presented below.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 75-36-5
Molecular Formula CH₃COCl
Molar Mass 78.49 g/mol [1]
Appearance Colorless, fuming liquid[1][6]
Density 1.104 g/mL at 25°C[1][6]
Boiling Point 51-52°C[1][4][6]
Melting Point -112°C[1][6]
Solubility Reacts violently with water; miscible with benzene, chloroform, ether, acetone, and glacial acetic acid.[1][6]

Table 2: Typical Results for this compound Synthesis (from Acetic Acid and PCl₃) and Distillation

ParameterTypical Value/RangeNotes
Starting Materials Ratio 1 mole Glacial Acetic Acid to 0.8 moles Phosphorus TrichlorideReaction rate can be controlled by cooling.
Initial Reaction Temp. Controlled with cooling, then gently warmed to 40-50°C.[4]The mixture separates into two layers upon heating.[4]
Crude Yield ~90-95%Based on the limiting reagent.
Distillation Fraction 50-56°C[4]This is the temperature range for collecting the purified product.
Final Yield (Post-Distillation) 80-90%[4]Based on initial glacial acetic acid.
Purity (Post-Distillation) >99%Can be assessed by Gas Chromatography (GC) or titration.[3]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound from Acetic Acid and Phosphorus Trichloride

This protocol describes a common laboratory-scale synthesis of this compound followed by purification via simple distillation.

Materials and Equipment:

  • Glacial acetic acid

  • Phosphorus trichloride (PCl₃)

  • Round-bottom flask

  • Dropping funnel

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle or water bath

  • Calcium chloride drying tubes

  • Ice-water bath

  • Stirring apparatus (magnetic stirrer and stir bar)

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • This compound is corrosive, flammable, and reacts violently with moisture to produce HCl gas.[1][6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • All glassware must be thoroughly dried before use to prevent hydrolysis.[7]

Procedure:

  • Apparatus Setup: Assemble a dry round-bottom flask with a dropping funnel and a condenser. Place a calcium chloride tube at the top of the condenser to protect the system from atmospheric moisture.[4]

  • Reaction:

    • Charge the round-bottom flask with 100 g of glacial acetic acid.

    • Slowly add 80 g of phosphorus trichloride to the acetic acid through the dropping funnel.[4] The reaction is exothermic and will produce hydrogen chloride gas. Control the reaction rate by cooling the flask in an ice-water bath as needed.[4]

  • Initial Heating: After the addition is complete, gently warm the reaction mixture to 40-50°C using a water bath. The initially homogeneous liquid will separate into two layers: the upper, lighter layer of crude this compound and the lower, heavier layer of phosphorous acid.[4]

  • First Distillation (Crude Product):

    • Reconfigure the apparatus for simple distillation.

    • Heat the mixture to distill the crude this compound. The vapor temperature should be monitored.

    • Continue heating until no more liquid distills over. The receiving flask, containing the crude this compound, should be protected with a calcium chloride tube.[4]

  • Purification by Redistillation:

    • Transfer the crude this compound to a clean, dry distillation apparatus.

    • Carefully redistill the liquid.

    • Collect the fraction that distills between 50°C and 56°C in a dry, pre-weighed receiving flask.[4] This fraction is the purified this compound.

    • The pure product should be a clear, colorless liquid.[3]

  • Storage: Store the purified this compound in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

AcetylChloride_Purification_Workflow Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Reagent Preparation - Dry Glassware - Glacial Acetic Acid - Phosphorus Trichloride B 2. Reaction Setup - Assemble Flask, Condenser,  Dropping Funnel & CaCl2 Tube A->B C 3. Controlled Reaction - Slowly add PCl3 to Acetic Acid - Cool with Ice Bath B->C D 4. Heating - Warm to 40-50°C - Observe Layer Separation C->D E 5. First Distillation - Isolate Crude this compound  from Phosphorous Acid D->E F 6. Redistillation Setup - Transfer Crude Product to  Clean, Dry Apparatus E->F G 7. Fractional Collection - Collect Distillate at 50-56°C F->G H 8. Final Product - Pure this compound (>99%) G->H

References

Troubleshooting & Optimization

preventing the hydrolysis of acetyl chloride during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetyl Chloride Reactions

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the hydrolysis of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound fuming when exposed to air?

A1: this compound is highly reactive and reacts rapidly with atmospheric moisture.[1][2] This reaction, known as hydrolysis, is vigorous and exothermic, producing acetic acid and hydrogen chloride (HCl) gas.[1][3][4] The fuming you observe is the HCl gas reacting with moisture in the air to form a mist of hydrochloric acid.[5]

Q2: What is the chemical reaction and mechanism for the hydrolysis of this compound?

A2: this compound hydrolyzes to form acetic acid and hydrochloric acid.[6] The reaction follows a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[7][8] A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound.[7][9] This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and releasing a proton to yield the final products.[3][4]

Q3: How can I determine if my stock of this compound has been compromised by hydrolysis?

A3: Hydrolysis of this compound produces acetic acid. The presence of this carboxylic acid impurity can be detected using several analytical techniques. Infrared (IR) spectroscopy would show a characteristic broad O-H stretch around 2500-3300 cm⁻¹. On a Thin Layer Chromatography (TLC) plate, the acetic acid will have a different Rf value compared to the pure this compound.[5] The most definitive method would be Nuclear Magnetic Resonance (NMR) spectroscopy, which would show distinct peaks for acetic acid that are absent in a pure sample.

Q4: Is it possible to conduct a reaction with this compound in a solution containing water?

A4: It is extremely challenging and generally not advisable. This compound reacts instantly and violently with water.[2][3][4] Attempting a reaction in an aqueous solution will lead to rapid hydrolysis, consuming the this compound and preventing it from reacting with the intended nucleophile.[10] Reactions involving this compound must be carried out under strictly anhydrous (water-free) conditions to be successful.[8][11]

Troubleshooting Guide: Unwanted Hydrolysis

This guide addresses common issues arising from the accidental hydrolysis of this compound during a reaction.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product. Hydrolysis of this compound: The reagent was consumed by trace water before it could react with your substrate.Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, and dry other reagents if necessary. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][12][13]
Inactive Catalyst (for reactions like Friedel-Crafts): Lewis acid catalysts (e.g., AlCl₃) are extremely sensitive to moisture and will be deactivated.[12][13]Use a fresh, unopened container of the Lewis acid catalyst. Handle the catalyst quickly in an inert atmosphere glovebox or glovebag if possible.
Reaction mixture becomes unexpectedly hot and evolves gas upon adding this compound. Vigorous Hydrolysis: Significant water contamination in the solvent or on the glassware is causing a rapid, exothermic hydrolysis reaction, releasing HCl gas.[1][3]Stop the reaction safely. If possible, quench carefully. Re-evaluate the experimental setup to eliminate all sources of moisture for the next attempt. Review solvent drying procedures and glassware preparation.
Final product is contaminated with acetic acid. Partial Hydrolysis: Minor amounts of water led to the formation of acetic acid as a byproduct. This could happen during the reaction or the workup phase.Improve Anhydrous Technique: Review all steps of the experimental protocol to identify and eliminate potential moisture entry points.[5] Purification: During the aqueous workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove the acidic impurity. Note that this may also promote hydrolysis of any unreacted this compound.[5]

Diagrams and Visual Guides

Hydrolysis Reaction Mechanism

Caption: Mechanism for the hydrolysis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_yield start Low Yield in Acylation Reaction check_moisture Were anhydrous conditions strictly maintained? start->check_moisture hydrolysis Primary Cause: this compound Hydrolysis check_moisture->hydrolysis No other_issues Investigate other potential issues: - Reagent purity - Reaction temperature - Stoichiometry - Catalyst activity check_moisture->other_issues Yes review_protocol Action: Review and improve anhydrous techniques. - Dry glassware thoroughly. - Use anhydrous solvents. - Run under inert atmosphere. hydrolysis->review_protocol experimental_workflow prep 1. Preparation - Dry all glassware in oven - Use anhydrous solvents - Dry other reagents setup 2. Inert Atmosphere Setup - Assemble hot glassware - Purge with N₂ or Ar gas prep->setup charge 3. Reagent Charging - Dissolve substrate & base - Cool to 0°C setup->charge add 4. This compound Addition - Add dropwise via funnel - Maintain 0°C charge->add react 5. Reaction - Stir and warm to RT - Monitor by TLC/GC add->react workup 6. Aqueous Workup - Quench with aq. NH₄Cl - Extract with organic solvent - Wash with NaHCO₃ & brine react->workup purify 7. Isolation - Dry with MgSO₄ - Filter and concentrate workup->purify product Purified Product purify->product

References

troubleshooting low yield in Friedel-Crafts acylation with acetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during Friedel-Crafts acylation reactions with acetyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation reaction has a very low yield. What are the most common causes?

A: Low yields in Friedel-Crafts acylation can stem from several factors. The most common culprits include issues with the Lewis acid catalyst, problems with the aromatic substrate, sub-optimal reaction conditions, and improper work-up procedures.[1][2]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst.

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Therefore, if your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, or other carbonyl groups), it will be deactivated and may not react efficiently, if at all.[2][3]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[2][4] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][4][5]

  • Incompatible Functional Groups: Substrates with basic functional groups like amines (-NH₂) or hydroxyls (-OH) can be problematic.[4] These groups will react with the Lewis acid, forming a complex that deactivates the aromatic ring.[4][6][7]

Q2: I suspect an issue with my Lewis acid catalyst (AlCl₃). How can I troubleshoot this?

A: Catalyst problems are a primary cause of failed acylations.

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (flame-dried or oven-dried is recommended), and all solvents and reagents must be anhydrous.[2][3] Use a fresh, unopened bottle of AlCl₃ if possible, or one that has been stored properly in a desiccator. Handle the catalyst quickly to minimize exposure to atmospheric moisture.[8]

  • Check Stoichiometry: Unlike many other catalytic reactions, a 1:1 molar ratio or a slight excess (e.g., 1.1 to 1.2 equivalents) of AlCl₃ to the limiting reagent is often necessary.[5][9][10] This is because both the this compound and the resulting ketone product form complexes with the AlCl₃, consuming it as the reaction progresses.[5][9]

Q3: Can I use an aromatic compound with an amine or hydroxyl group as a substrate?

A: Directly using substrates with amine or hydroxyl groups is generally not recommended. The lone pairs on the nitrogen or oxygen atoms will complex with the Lewis acid (AlCl₃).[6][7] This creates a strong, positively charged deactivating group on the ring, which shuts down the electrophilic substitution reaction.[6][7][11]

  • Solution: Protect the functional group before performing the acylation. For example, a hydroxyl group can be protected as an ester, and an amine can be protected as an amide. The protecting group can be removed in a subsequent step after the acylation is complete.[2]

Q4: How do I optimize the reaction conditions like temperature and order of addition?

A: Proper control of reaction conditions is critical for maximizing yield.

  • Temperature Control: The reaction between the acyl chloride and the Lewis acid is often exothermic.[12] It is standard practice to cool the reaction mixture in an ice bath (0°C) during the addition of reagents to control the reaction rate and prevent side reactions.[1][13] After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to reflux to drive it to completion.[1][14] The optimal temperature is substrate-dependent; starting at a lower temperature is a prudent approach.[1][4]

  • Order of Addition: A common and effective procedure is to first suspend the anhydrous AlCl₃ in an inert solvent (like dichloromethane (B109758), CH₂Cl₂). Then, the this compound is added slowly to form the acylium ion electrophile. Finally, the aromatic substrate is added dropwise to the stirred mixture.[1][3]

Q5: I'm having difficulty during the work-up. My product is stuck in an emulsion. What should I do?

A: Work-up issues, particularly emulsion formation, are common due to the nature of the aluminum salts generated.

  • Proper Quenching: The reaction must be carefully quenched by slowly pouring the reaction mixture over crushed ice, often mixed with dilute hydrochloric acid (HCl).[4][14] This process is highly exothermic and hydrolyzes the aluminum complexes, breaking down the product-catalyst complex and making the aluminum salts water-soluble.[4][15]

  • Breaking Emulsions: If an emulsion forms, adding more dilute acid or brine (saturated NaCl solution) can help break it. In stubborn cases, filtering the entire mixture through a pad of Celite may be necessary.

Q6: Am I at risk of polyacylation?

A: Generally, no. Polyacylation is not a significant issue in Friedel-Crafts acylation.[4] The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[2][4][14] This makes the mono-acylated product less reactive than the starting material, effectively preventing a second acylation.[4][16] This is a major advantage over Friedel-Crafts alkylation, where polyalkylation is a common side reaction.[6][7][14]

Quantitative Data Summary

Optimizing reaction parameters is key to achieving high yields. The following tables summarize the impact of catalyst stoichiometry and temperature from literature examples.

Table 1: Effect of Catalyst Loading on Yield

Substrate Acylating Agent Lewis Acid Catalyst Equivalents Yield (%)
Toluene (B28343) This compound AlCl₃ 1.1 ~90% (para)
Biphenyl This compound AlCl₃ 1.1 - 2.0 High
Aryl Alkane Acyl Chloride AlCl₃ 0.8 73%
Aryl Alkane Acyl Chloride AlCl₃ 0.9 78%
Aryl Alkane Acyl Chloride AlCl₃ 1.0 74%

(Data compiled from various sources for illustrative purposes)[2][8]

Table 2: Effect of Reaction Temperature on Yield

Substrate Solvent Temperature (°C) Yield (%) Notes
9H-Fluorene Dichloroethane (DCE) 0 - 45 ~Constant Reactivity unaffected in this range.
9H-Fluorene Dichloroethane (DCE) 83 Increased Significant increase in reactivity at reflux.
p-Xylene Ionic Liquid 80 74% Optimal temperature for this system.
p-Xylene Ionic Liquid 100 74% No significant improvement at higher temp.
p-Xylene Ionic Liquid 120 71% Yield begins to decrease.

(Data compiled from various sources for illustrative purposes)[17][18]

Key Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene

This protocol outlines a standard laboratory procedure for the acylation of toluene with this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • This compound (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes (e.g., filled with CaCl₂).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.[14]

  • Reagent Addition: In the addition funnel, prepare a solution of this compound (1.1 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Substrate Addition: After the first addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture while keeping the temperature below 10°C.[14]

  • Reaction: Once the toluene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure completion.[14]

  • Quenching: Carefully and slowly pour the reaction mixture over a beaker containing a large amount of crushed ice and a small amount of concentrated HCl.[14] This should be done in a fume hood as HCl gas will be evolved. Stir until all the ice has melted and the aluminum salts have dissolved in the aqueous layer.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[14]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator to obtain the crude product (a mixture of ortho and para-methylacetophenone). The product can be further purified by distillation or column chromatography.

Visualizations

Reaction Mechanism and Catalyst Role

The following diagrams illustrate the fundamental chemical processes and logical workflows for troubleshooting.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl This compound (R-COCl) Complex1 R-COCl-AlCl₃ Complex AcCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Acylium Acylium Ion (R-C≡O⁺) + AlCl₄⁻ Complex1->Acylium SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex Electrophilic Attack Arene Aromatic Ring (Arene) Arene->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex + AlCl₄⁻ HCl HCl + AlCl₃ AlCl4 AlCl₄⁻ FinalProduct Aryl Ketone (Product) ProductComplex->FinalProduct Aqueous Workup (H₂O)

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Acylation CheckSubstrate Is substrate deactivated or has -NH₂/-OH groups? Start->CheckSubstrate Step 1: Substrate CheckCatalyst Is catalyst active and stoichiometry correct? Start->CheckCatalyst Step 2: Catalyst CheckConditions Are reaction conditions (temp, time) optimal? Start->CheckConditions Step 3: Conditions CheckWorkup Was workup performed correctly? Start->CheckWorkup Step 4: Workup Sol_Substrate Protect group or use different substrate. CheckSubstrate->Sol_Substrate Yes Sol_Catalyst Use fresh, anhydrous AlCl₃. Ensure >1.0 equivalent. CheckCatalyst->Sol_Catalyst No/Unsure Sol_Conditions Start at 0°C, then warm. Optimize reaction time. CheckConditions->Sol_Conditions No/Unsure Sol_Workup Quench slowly on ice/HCl. Use brine for emulsions. CheckWorkup->Sol_Workup No/Unsure Success Improved Yield Sol_Substrate->Success Sol_Catalyst->Success Sol_Conditions->Success Sol_Workup->Success

Caption: Troubleshooting Decision Tree for Low Yields.

Catalyst_Complexation Arene Arene + this compound Product Aryl Ketone Product Arene->Product Electrophilic Attack AlCl3_active AlCl₃ (Active Catalyst) AlCl3_active->Product Catalyzes Reaction Complex Product-AlCl₃ Complex (Inactive) AlCl3_active->Complex Consumed Product->Complex Complexation Final Isolated Product + Aqueous Al³⁺ Salts Complex->Final Hydrolysis Workup Aqueous Workup Workup->Final

Caption: Catalyst Consumption via Product Complexation.

References

Technical Support Center: Safe Management of Exothermic Reactions Involving Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing exothermic reactions involving acetyl chloride.

Troubleshooting Guides

Issue: Unexpected Rapid Temperature Increase (Exotherm)

Q1: My reaction temperature is rising much faster than anticipated. What should I do?

A1: An uncontrolled temperature rise indicates a potential runaway reaction. Immediate action is critical.

  • Step 1: Emergency Cooling. Immediately apply external cooling by adding ice, dry ice, or a pre-cooled solvent to the cooling bath.

  • Step 2: Stop Reagent Addition. If you are adding this compound or another reagent, stop the addition immediately.

  • Step 3: Alert Personnel. Inform colleagues in the immediate vicinity of the situation.

  • Step 4: Prepare for Quenching. If cooling measures are ineffective and the temperature continues to rise, be prepared to quench the reaction.

  • Step 5: Evacuation. If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Q2: What are the likely causes of a sudden, uncontrolled exotherm?

A2: Several factors can lead to a runaway reaction:

  • Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction.[1][2]

  • High Reactant Concentration: Adding this compound too quickly or using a highly concentrated solution can accelerate the reaction rate beyond the capacity of the cooling system.

  • Improper Stirring: Poor mixing can create localized "hot spots" where the reaction proceeds much faster.[1]

  • Contamination: The presence of water or other incompatible materials can catalyze a violent reaction.[3]

Issue: Pressure Buildup in the Reaction Vessel

Q1: I've noticed a significant pressure increase in my sealed reaction system. What's happening and what should I do?

A1: Pressure buildup is likely due to the evolution of hydrogen chloride (HCl) gas, a byproduct of this compound reacting with nucleophiles like alcohols or water.[4][5]

  • Step 1: Ensure Adequate Venting. The system must be equipped with a proper outlet, such as a bubbler or a scrubber, to safely vent the HCl gas. Never run reactions with this compound in a completely sealed vessel.

  • Step 2: Reduce Reaction Rate. Cool the reaction to slow the rate of gas evolution.

  • Step 3: Check for Blockages. Ensure the venting path is not obstructed.

Issue: Difficulty Quenching the Reaction

Q1: I'm trying to quench my reaction containing excess this compound, but the quench is very vigorous and difficult to control. What's the best way to do this safely?

A1: Quenching of this compound is highly exothermic and must be done with extreme caution.[6]

  • Step 1: Cool the Reaction Mixture. Before quenching, cool the reaction flask in an ice bath to 0°C.[6]

  • Step 2: Use a Suitable Quenching Agent. The choice of quenching agent depends on your desired workup. Water, alcohols (like methanol (B129727) or isopropanol), or a dilute basic solution (like sodium bicarbonate) can be used.[6][7]

  • Step 3: Slow and Controlled Addition. Add the quenching agent slowly and dropwise with vigorous stirring.[7]

  • Step 4: Maintain Cooling. Keep the reaction in the ice bath throughout the quenching process.

  • Step 5: Monitor Gas Evolution. Be aware that quenching will generate HCl gas. Ensure proper ventilation.[6]

Frequently Asked Questions (FAQs)

General Safety

Q1: What are the primary hazards of this compound?

A1: this compound is a highly flammable, corrosive, and volatile liquid.[8][9] It reacts violently with water and alcohols, producing heat and toxic hydrogen chloride gas.[4][5][10] It can cause severe burns to the skin, eyes, and respiratory tract.[8][11][12]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: The following PPE should always be worn:[8]

  • Eye Protection: Tightly fitting safety goggles and a face shield.[8]

  • Hand Protection: Butyl rubber gloves are recommended. Always check a glove compatibility chart.[8]

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes.[8]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[8] In certain situations, a full-face respirator with appropriate cartridges may be necessary.[8]

Reaction Scale-Up

Q3: What are the key considerations when scaling up a reaction involving this compound?

A3: Scaling up exothermic reactions presents significant challenges.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[13][14]

  • Reaction Calorimetry: Before scaling up, it is crucial to perform reaction calorimetry to understand the heat of reaction and the rate of heat release.[1][15]

  • Controlled Addition: The rate of addition of this compound becomes even more critical at a larger scale to manage the exotherm.[15]

  • Mixing: Ensuring efficient and homogenous mixing is vital to prevent the formation of hot spots.[1]

Emergency Procedures

Q4: What is the proper procedure for a small spill of this compound?

A4: For a small spill that can be handled by trained personnel:[8]

  • Restrict access to the area and eliminate all ignition sources.[8]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or diatomaceous earth. Do not use combustible materials like paper towels.

  • Collect the absorbed material into a tightly sealed container for hazardous waste disposal.[8]

  • Ventilate the area.

Q5: What are the first aid measures for this compound exposure?

A5: Immediate medical attention is required for any significant exposure.[8][11]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]

  • Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[8][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, lifting the upper and lower eyelids.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious.[16]

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValue
CAS Number75-36-5[17]
Molecular Weight78.49 g/mol [17]
Boiling Point52 °C[17]
Melting Point-112 °C[17]
Flash Point4 °C / 39.2 °F[16]
Density1.104 g/mL at 25 °C[17]
Autoignition Temperature390 °C / 734 °F[16]

Table 2: Incompatible Materials and Hazards

MaterialHazard
Water, SteamViolent reaction, produces heat and HCl gas.[4]
Alcohols (e.g., Methanol, Ethanol)Violent reaction, produces heat and HCl gas.[4][5]
Strong BasesVigorous reaction.[4]
Oxidizing AgentsIncompatible.[4]
AminesVigorous reaction.[16]
MetalsCorrosive in the presence of moisture.[18]

Experimental Protocols

Protocol 1: Standard Quenching Procedure for Excess this compound

  • Preparation: Ensure the reaction flask is securely clamped in a cooling bath (ice/water or dry ice/acetone). Cool the reaction mixture to 0 °C. Ensure the setup is in a well-ventilated fume hood.

  • Quenching Agent: Choose an appropriate quenching agent (e.g., water, methanol, or a saturated aqueous solution of sodium bicarbonate).

  • Slow Addition: Using an addition funnel, add the quenching agent dropwise to the cooled, vigorously stirred reaction mixture.

  • Temperature Monitoring: Carefully monitor the internal temperature of the reaction. The rate of addition should be controlled to maintain the desired temperature (e.g., below 10 °C).

  • Completion: Continue the slow addition until gas evolution ceases. Allow the mixture to stir for an additional 15-20 minutes in the cooling bath to ensure all the this compound has reacted.[6]

  • Work-up: Proceed with the standard aqueous work-up, such as extraction and washing.

Visualizations

ExothermManagement Start Unexpected Rapid Temperature Increase StopAddition Stop Reagent Addition Start->StopAddition Cooling Apply Emergency Cooling (Ice, Dry Ice Bath) StopAddition->Cooling Alert Alert Nearby Personnel Cooling->Alert Assess Is Temperature Under Control? Alert->Assess Quench Prepare to Quench Reaction Assess->Quench No Continue Continue Monitoring Assess->Continue Yes Evacuate Evacuate Area & Follow Emergency Procedures Quench->Evacuate

Caption: Decision workflow for managing a temperature excursion.

AcetylChlorideIncompatibility AcetylChloride This compound Water Water / Steam AcetylChloride->Water Reacts Violently With Alcohols Alcohols AcetylChloride->Alcohols Reacts Violently With Bases Strong Bases AcetylChloride->Bases Reacts Vigorously With Amines Amines AcetylChloride->Amines Reacts Vigorously With Oxidizers Oxidizing Agents AcetylChloride->Oxidizers Incompatible With Hazard Violent Exothermic Reaction & HCl Gas Evolution Water->Hazard Alcohols->Hazard

Caption: Incompatible materials with this compound and their primary hazards.

AcylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep Setup Dry Glassware Under Inert Atmosphere Solvent Add Anhydrous Solvent and Substrate Prep->Solvent Cool Cool to 0°C Solvent->Cool Addition Slowly Add this compound Cool->Addition Monitor Monitor Temperature and Reaction Progress Addition->Monitor Quench Controlled Quench at 0°C Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Purification Extract->Purify

Caption: A typical experimental workflow for an acylation reaction using this compound.

References

Technical Support Center: Optimizing Acetylation Reactions with Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing acetylation reactions using acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with this fundamental chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during acetylation with this compound in a direct question-and-answer format.

Q1: My acetylation reaction has a low or no yield. What are the potential causes and solutions?

A: Low conversion is a common problem that can stem from several factors. Here’s a systematic guide to troubleshooting:

  • Reagent Quality: this compound is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading to acetic acid and HCl.[1][2] Ensure you are using a fresh or properly stored bottle of this compound. Contamination with water will quench the reagent and reduce its effectiveness.

  • Substrate Reactivity: Sterically hindered or electron-deficient substrates (like anilines with electron-withdrawing groups) are less nucleophilic and react more slowly. Increasing the reaction temperature or using a catalyst may be necessary to drive the reaction to completion.[3]

  • Inadequate Base: Acetylation with this compound produces hydrochloric acid (HCl) as a byproduct.[1] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] A non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), is crucial to neutralize the HCl as it forms.[2][4] Ensure you use at least a stoichiometric equivalent of the base relative to the this compound. For amine hydrochloride salts, an additional equivalent of base is required to free the amine in situ.[4]

  • Improper Reaction Temperature: While many acetylations proceed readily at 0 °C or room temperature, less reactive substrates may require heating.[3][5] Conversely, highly exothermic reactions may need to be cooled to prevent side product formation. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction if no conversion is observed.[4][5]

Q2: I am observing the formation of multiple products or significant side products. How can I improve the selectivity?

A: Side product formation often arises from the high reactivity of this compound or reactions with other functional groups.

  • Diacylation: For substrates with multiple nucleophilic sites (e.g., primary amines), diacylation can occur, especially if an excess of this compound is used.[3] To minimize this, carefully control the stoichiometry, using only a slight excess (1.05-1.1 equivalents) of this compound.[4] Adding the this compound solution dropwise at a low temperature can also improve selectivity.[4][5]

  • Reaction with Hydroxyl Groups: If your substrate contains both amine and alcohol functionalities, both may be acetylated. Protecting the more reactive group or optimizing conditions for chemoselectivity (e.g., lower temperatures often favor N-acetylation over O-acetylation) may be necessary.

  • Friedel-Crafts Acylation: For aromatic substrates, the presence of a Lewis acid (which can be generated in situ or added as a catalyst) can lead to Friedel-Crafts acylation of the aromatic ring as a side reaction.[6][7]

Q3: The work-up procedure is difficult, or I'm having trouble isolating my product.

A: Work-up challenges, such as emulsion formation or product loss, are common.

  • Quenching: The reaction should be carefully quenched by the slow addition of water or an aqueous solution to destroy any unreacted this compound.[5] This is an exothermic process and should be done in an ice bath.

  • Removing the Base: If you used a base like pyridine or triethylamine, it needs to be removed. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the base, making it water-soluble and easily removed in the aqueous phase.[4]

  • Purification: The crude product may require purification to remove residual starting materials, base, or side products. Common purification techniques include:

    • Recrystallization: Effective for solid products.

    • Column Chromatography: A versatile method for purifying both solid and liquid products.

    • Extraction: A simple aqueous wash with dilute acid, followed by dilute base (like saturated sodium bicarbonate solution to remove any acetic acid), and finally brine can significantly purify the product before final drying and solvent evaporation.[3][4]

Q4: Should I use this compound or acetic anhydride (B1165640) for my reaction?

A: The choice depends on your substrate's reactivity and the desired reaction conditions.

  • This compound: More reactive than acetic anhydride and often used for less nucleophilic substrates.[1][8] Reactions are typically faster and can be run at lower temperatures. However, it is more volatile, corrosive, and moisture-sensitive, and the HCl byproduct must be neutralized.[1][2][8]

  • Acetic Anhydride: Less reactive, easier to handle, and the byproduct is acetic acid, which is less corrosive than HCl.[1] It is often preferred for laboratory synthesis due to its stability and tendency to produce high-purity products.[1] For unreactive substrates, a catalyst or higher temperatures may be required.[3]

Data Presentation: Reaction Condition Parameters

The following tables summarize typical quantitative parameters for acetylation reactions with this compound.

Table 1: Stoichiometry of Reagents

ReagentEquivalents (Relative to Substrate)Purpose
Substrate (Amine/Alcohol)1.0Limiting Reagent
This compound1.05 - 1.2Acetylating Agent
Base (e.g., TEA, Pyridine)1.1 - 1.5HCl Scavenger
Catalyst (e.g., DMAP)0.01 - 0.1Nucleophilic Catalyst (Optional)

Table 2: Common Solvents and Reaction Temperatures

SolventTypical Temperature RangeNotes
Dichloromethane (B109758) (DCM)0 °C to Reflux (~40 °C)Common, inert, and easy to remove.[4][5]
Tetrahydrofuran (THF)0 °C to Room TemperatureA good alternative to DCM.[8]
TolueneRoom Temperature to Reflux (~110 °C)Useful for reactions requiring higher temperatures.[5]
Brine SolutionRoom TemperatureAn environmentally benign option for certain primary amines.[9]

Experimental Protocols

Protocol 1: General Procedure for Acetylation of a Secondary Amine [4]

This protocol describes a standard method for the N-acetylation of a secondary amine using this compound and a base in an organic solvent.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the secondary amine (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is no longer detected. If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added.

  • Work-up: Once the reaction is complete, wash the organic phase sequentially with dilute HCl, then a dilute base (e.g., saturated NaHCO₃ solution), and finally with an aqueous copper sulfate (B86663) solution to remove the last traces of pyridine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Acetylation of a Primary Aromatic Amine in Brine [9]

This protocol provides an environmentally friendly method for the acetylation of primary amines.

  • Preparation: Dissolve sodium acetate (B1210297) trihydrate (1.5 eq) in a 36% aqueous solution of sodium chloride (brine).

  • Substrate Addition: Add the aromatic primary amine (1.0 eq) to the brine solution. If the amine is not water-soluble, it can be dissolved in a minimal amount of acetone (B3395972) first.

  • Reagent Addition: Prepare a solution of this compound (1.1 eq) in acetone and add it dropwise to the vigorously stirred reaction mixture at room temperature.

  • Reaction: Continue stirring the mixture for one hour.

  • Work-up: Add saturated NaHCO₃ solution until effervescence ceases, then acidify the mixture with concentrated HCl. The acetylated product, being sparingly soluble, will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The product can be further purified by crystallization from a suitable solvent like methanol (B129727) or a methanol/water mixture.

Visualizations

Diagram 1: Experimental Workflow

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Substrate & Base in Anhydrous Solvent B Cool to 0 °C (Ice Bath) A->B C Dropwise Addition of This compound Solution B->C Under N2 Atmosphere D Monitor by TLC C->D E Quench Reaction (e.g., with water) D->E Reaction Complete F Aqueous Washes (Acid, Base, Brine) E->F G Dry & Evaporate Solvent F->G H Column Chromatography or Recrystallization G->H I Characterize Pure Product H->I

Caption: General workflow for an acetylation reaction.

Diagram 2: Troubleshooting Guide

Troubleshooting_Tree Start Low or No Conversion? CheckReagents Are Reagents Anhydrous? Is AcCl fresh? Start->CheckReagents Yes SideProducts Side Products Observed? Start->SideProducts No CheckBase Is Base Stoichiometry Correct? (>=1 eq to AcCl) CheckReagents->CheckBase Yes IncreaseTemp Increase Reaction Temperature or Add Catalyst (DMAP) CheckBase->IncreaseTemp Yes ControlStoich Check Stoichiometry (Use 1.05-1.1 eq AcCl) SideProducts->ControlStoich Yes LowerTemp Lower Reaction Temperature & Add AcCl Slowly ControlStoich->LowerTemp Still issues ProtectGroup Consider Protecting Other Functional Groups LowerTemp->ProtectGroup If multi-functional

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Crude Acetyl Chloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude acetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities in crude this compound depend on the synthetic method used. Common impurities include:

  • Unreacted Starting Materials: Acetic acid is a frequent impurity.[1]

  • Chlorinating Agent Residues: Depending on the reagent used for synthesis, impurities can include phosphorus compounds (like phosphorous acid from PCl₃) or sulfur compounds.[2][3]

  • Hydrolysis and Decomposition Products: Due to its high reactivity, this compound can hydrolyze in the presence of moisture to form acetic acid and hydrogen chloride (HCl).[1][4] At elevated temperatures, it can also decompose.

Q2: My purified this compound is yellow. What causes this discoloration and how can I remove it?

Discoloration in this compound is often due to the presence of impurities that may have resulted from side reactions or the use of impure starting materials. To decolorize the product, you can consider distillation. If the color persists, treatment with a small amount of activated carbon followed by filtration and redistillation may be effective. It is crucial to perform these steps under anhydrous conditions to prevent hydrolysis.

Q3: How can I confirm the purity of my this compound sample?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying volatile impurities.[5][6] Due to the reactive nature of this compound, derivatization is often employed for GC analysis. For instance, it can be reacted with an alcohol (e.g., isopropyl alcohol) to form a stable ester (e.g., isopropyl acetate), which is then quantified.[5][6]

Troubleshooting Guide

Problem 1: Low yield after distillation.
Possible CauseSuggested Solution
Product Loss due to Hydrolysis This compound reacts vigorously with water. Ensure all glassware is thoroughly dried before use and the distillation is performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use a drying tube on the collection flask.[2][7]
Inefficient Distillation Setup For efficient separation from impurities with close boiling points, a fractional distillation column should be used. Ensure the column is well-insulated.
Decomposition at High Temperatures This compound can decompose at elevated temperatures. If possible, perform the distillation under reduced pressure to lower the boiling point.
Problem 2: Product is contaminated with acetic acid.
Possible CauseSuggested Solution
Incomplete Reaction Ensure the initial reaction to form this compound has gone to completion.
Hydrolysis during Workup or Storage Handle and store the product under strictly anhydrous conditions.[4]
Inefficient Purification Acetic acid has a higher boiling point (118 °C) than this compound (51-52 °C). A careful fractional distillation should effectively separate the two.[2] Collect the fraction that distills at the correct boiling point for this compound.
Problem 3: Product is contaminated with the chlorinating agent (e.g., PCl₃).
Possible CauseSuggested Solution
Excess Reagent Used Use the appropriate stoichiometry of reagents during synthesis.
Inefficient Separation Phosphorus trichloride (B1173362) (PCl₃) has a boiling point of 76 °C. While fractional distillation can separate it from this compound, chemical purification methods can also be employed. For instance, treating the crude product with chlorine gas can convert PCl₃ to the less volatile PCl₅, which can then be more easily separated by distillation.

Quantitative Data on Purification

The following table summarizes typical purity levels of this compound before and after purification. The values are illustrative and can vary based on the specific experimental conditions.

ImpurityConcentration in Crude ProductConcentration after Fractional Distillation
Acetic Acid 1-5%< 0.5%
Phosphorus Trichloride (PCl₃) 0.1-1%< 100 ppm
Other Volatile Organics 0.5-2%< 0.1%
This compound Purity 90-98%> 99.5%

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of crude this compound to remove unreacted acetic acid and other less volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Drying tubes (filled with calcium chloride)

  • Anhydrous boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and assembled while still warm to prevent moisture condensation. Place anhydrous boiling chips in the round-bottom flask.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound.

  • Distillation: Gently heat the flask using the heating mantle.

  • Fraction Collection: Discard the initial low-boiling fraction. Collect the fraction that distills at 50-52 °C. This is the pure this compound.[2]

  • Storage: Collect the purified this compound in a dry receiving flask protected by a drying tube. Store the purified product in a tightly sealed container under an inert atmosphere.

Visualizations

Logical Workflow for Troubleshooting this compound Purification

G Troubleshooting Workflow start Crude this compound Purification Issue issue1 Low Yield start->issue1 issue2 Product Contamination start->issue2 issue3 Product Discoloration start->issue3 cause1a Hydrolysis issue1->cause1a cause1b Inefficient Distillation issue1->cause1b cause1c Decomposition issue1->cause1c impurity2a Acetic Acid Present issue2->impurity2a impurity2b Chlorinating Agent Present issue2->impurity2b cause3a Side Reaction Products issue3->cause3a solution1a Use Dry Glassware & Inert Atmosphere cause1a->solution1a solution1b Use Fractional Distillation cause1b->solution1b solution1c Distill Under Reduced Pressure cause1c->solution1c solution2a Fractional Distillation impurity2a->solution2a solution2b Chemical Treatment & Redistillation impurity2b->solution2b solution3a Treat with Activated Carbon & Redistill cause3a->solution3a

Caption: Troubleshooting workflow for this compound purification.

Decision Pathway for Purification Method Selection

G Purification Method Selection start Crude Product Analysis impurity_type Primary Impurity? start->impurity_type acetic_acid Acetic Acid impurity_type->acetic_acid High Boiling chlorinating_agent Chlorinating Agent impurity_type->chlorinating_agent Close Boiling color_impurities Color Impurities impurity_type->color_impurities Non-volatile method1 Fractional Distillation acetic_acid->method1 method2 Chemical Treatment followed by Distillation chlorinating_agent->method2 method3 Activated Carbon Treatment and Distillation color_impurities->method3

Caption: Decision pathway for selecting a purification method.

References

Technical Support Center: Improving the Selectivity of Acetyl Chloride in Multifunctional Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective acetylation of multifunctional compounds using acetyl chloride.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Acetylated Product

Potential Cause Recommended Solution
Moisture Contamination This compound reacts vigorously with water, leading to its decomposition. Ensure all glassware is oven or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inadequate Reagent Stoichiometry An insufficient amount of this compound will result in incomplete conversion. Conversely, a large excess may lead to side reactions. Typically, 1.05-1.2 equivalents of this compound per functional group to be acetylated is a good starting point.
Low Reaction Temperature While lower temperatures can enhance selectivity, they may also significantly slow down the reaction rate. If the reaction is sluggish, consider gradually increasing the temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC).
Poor Nucleophilicity of the Target Functional Group Sterically hindered or electronically deactivated functional groups may react slowly. The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can be beneficial, especially for less reactive secondary amines or alcohols.[1]

Issue 2: Poor Selectivity (Mixture of N- and O-Acetylated Products)

Potential Cause Recommended Solution
Inappropriate Reaction Conditions The inherent reactivity difference between amines and alcohols is the primary basis for selectivity. To favor N-acetylation, employ milder conditions. Amines are generally more nucleophilic than alcohols and will react preferentially.[1][2]
Temperature Control: Perform the reaction at a low temperature (e.g., -20°C to 0°C) to exploit the higher reactivity of the amine.
pH Control: Running the reaction under neutral or slightly basic conditions favors N-acetylation. The use of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) is common to scavenge the HCl byproduct.[3][4] Conversely, acidic conditions can protonate the amine, reducing its nucleophilicity and favoring O-acetylation.[5][6]
Solvent Choice: The use of a phosphate (B84403) buffer has been shown to achieve highly chemoselective N-acetylation of amino alcohols.[5]
Incorrect Order of Reagent Addition Adding the substrate to a pre-mixed solution of this compound and base can sometimes lead to uncontrolled reactions. Consider the slow, dropwise addition of this compound to a solution of the substrate and a non-nucleophilic base at a low temperature.

Issue 3: Formation of Di- or Poly-Acetylated Products

Potential Cause Recommended Solution
Excess this compound Using a large excess of this compound can lead to the acetylation of multiple functional groups. Carefully control the stoichiometry of this compound. For mono-acetylation of a diamine, for instance, using one equivalent of the acylating agent is crucial.
Extended Reaction Time Allowing the reaction to proceed for too long, even with the correct stoichiometry, can sometimes result in the slower acetylation of less reactive functional groups. Monitor the reaction closely by TLC and quench it once the desired product is formed.
Use of a Temporary Protecting Group For substrates like diamines where mono-acylation is desired, a temporary and traceless protecting group like CO2 can be used to control the reactivity and achieve high selectivity for mono-acylation.[7]

Frequently Asked Questions (FAQs)

Q1: Which functional group is more reactive towards this compound: a primary amine or a primary alcohol?

A1: A primary amine is significantly more reactive towards this compound than a primary alcohol. This is due to the higher nucleophilicity of the nitrogen atom in the amine compared to the oxygen atom in the alcohol. This inherent difference in reactivity is the foundation for achieving chemoselective N-acetylation in amino alcohols.[1][2]

Q2: How can I favor O-acetylation over N-acetylation in an amino alcohol?

A2: To favor O-acetylation, you need to decrease the nucleophilicity of the amino group. This can be achieved by running the reaction under acidic conditions. The acid will protonate the amino group, forming an ammonium (B1175870) salt which is no longer nucleophilic. The hydroxyl group can then be acetylated.[5][6]

Q3: What is the role of a base like triethylamine (TEA) or pyridine in these reactions?

A3: The reaction of this compound with an amine or alcohol produces hydrochloric acid (HCl) as a byproduct.[8] A non-nucleophilic base like TEA or pyridine is added to neutralize the HCl. This is crucial for two reasons: 1) it prevents the protonation of the amine, which would deactivate it, and 2) it drives the reaction to completion.

Q4: My starting material has a primary and a secondary amine. How can I selectively acetylate the primary amine?

A4: Primary amines are generally more reactive and less sterically hindered than secondary amines.[1] To achieve selective acetylation of the primary amine, you can employ carefully controlled conditions:

  • Low Temperature: Running the reaction at a low temperature will favor the faster reaction with the primary amine.

  • Stoichiometry: Use only one equivalent of this compound.

  • Slow Addition: Add the this compound slowly to the solution of the diamine to maintain a low concentration of the acylating agent, thus promoting the selective reaction with the more reactive primary amine.

Q5: How can I monitor the progress of my acetylation reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting material, the desired product, and any byproducts will likely have different polarities and thus different Rf values. For example, the acetylated product will be less polar than the starting amino alcohol. Staining with an appropriate reagent (e.g., ninhydrin (B49086) for amines) can help visualize the spots.

Data Presentation

The following tables summarize qualitative and quantitative data on the selectivity of acetylation reactions.

Table 1: Qualitative Reactivity of Functional Groups with this compound

Functional GroupGeneral ReactivityKey Influencing Factors
Primary Amine HighHigh nucleophilicity, minimal steric hindrance.[1]
Secondary Amine Moderate to HighLower nucleophilicity and increased steric hindrance compared to primary amines.[1]
Primary Alcohol ModerateLower nucleophilicity than amines.
Secondary Alcohol Low to ModerateIncreased steric hindrance compared to primary alcohols.
Phenol LowThe hydroxyl group is less nucleophilic due to the electron-withdrawing nature of the aromatic ring.

Table 2: Chemoselective N-acetylation of p-Aminophenol

Acylating AgentReaction ConditionsProduct Distribution (N-acetylated : O-acetylated)Yield of N-acetyl-p-aminophenol
This compound (1 equiv.)PyridineMajor product is N-acetylated.[9]Not specified
Acetic AnhydrideAqueous solution, then coolingN-acetyl-p-aminophenol precipitates.[10]High
Acetic AnhydrideAcetic acid mediumSelective N-acetylation.[11]Good

Table 3: Competitive Acetylation of Amines and Alcohols

Competing SubstratesAcylating AgentReaction ConditionsProduct Distribution
Butylamine and Benzyl AlcoholChlorothis compoundPhosphate buffer70% Amide, 16% Ester (84% unreacted alcohol).[5]
Butylamine and Benzyl AlcoholChlorothis compoundCH2Cl2 with TEA70% Amide, 45% Ester (55% unreacted alcohol).[5]
Aniline and PhenolChlorothis compoundPhosphate bufferSelective N-acetylation observed.[5]

Experimental Protocols

Protocol 1: Selective N-Acetylation of an Amino Alcohol

This protocol is a general guideline for the selective N-acetylation of a primary amine in the presence of a hydroxyl group.

Materials:

  • Amino alcohol

  • This compound (1.05 equivalents)

  • Triethylamine (TEA) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up reagents (e.g., dilute HCl, saturated NaHCO3, brine, anhydrous MgSO4)

Procedure:

  • Dissolve the amino alcohol and TEA in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM dropwise to the stirred solution over 15-30 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of NaHCO3.

  • Separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Selective Mono-acetylation of a Symmetric Primary Diamine

This protocol is adapted for the selective mono-acetylation of a diamine at low temperature.

Materials:

  • Diamine (1 equivalent)

  • This compound (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the diamine in anhydrous DCM.

  • Cool the solution to -78°C using a dry ice/acetone bath and stir for 15 minutes.

  • In a separate flask, prepare a solution of this compound in anhydrous DCM and cool it to -78°C.

  • Transfer the cold this compound solution to the diamine solution via cannula.

  • Allow the reaction mixture to stir at -78°C for 4 hours.

  • Quench the reaction by adding water and allow the mixture to warm to room temperature.

  • Extract the product with DCM, dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the mono-acetylated product from any di-acetylated byproduct and unreacted starting material.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate & Base in Anhydrous Solvent cool Cool to 0°C start->cool add_accl Slowly Add This compound cool->add_accl monitor Monitor by TLC add_accl->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: General experimental workflow for selective acetylation.

selectivity_logic start Multifunctional Substrate (e.g., Amino Alcohol) q_goal Desired Product? start->q_goal n_acetyl Selective N-Acetylation q_goal->n_acetyl Amide o_acetyl Selective O-Acetylation q_goal->o_acetyl Ester cond_n Low Temperature (0°C) Neutral/Slightly Basic (TEA) Controlled Stoichiometry n_acetyl->cond_n cond_o Acidic Conditions (e.g., HCl, TFA) Protonates Amine o_acetyl->cond_o

Caption: Decision logic for achieving selective N- vs. O-acetylation.

reactivity_hierarchy cluster_reactivity Reactivity Towards this compound amine1 Primary Amine (High Reactivity) amine2 Secondary Amine amine1->amine2 More Nucleophilic Less Steric Hindrance alcohol1 Primary Alcohol amine2->alcohol1 Amines > Alcohols phenol Phenol (Low Reactivity) alcohol1->phenol Aliphatic > Aromatic OH

References

Technical Support Center: Catalyst Selection for Enhancing Acetyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on selecting and utilizing catalysts to enhance the reactivity of acetyl chloride in acylation reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during acylation reactions with this compound, providing potential causes and solutions in a structured question-and-answer format.

Q1: Why is my Friedel-Crafts acylation reaction failing or resulting in a very low yield?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inactive Catalyst Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[1]Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Aromatic Substrate The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) on the aromatic ring deactivates it towards electrophilic substitution, hindering the Friedel-Crafts acylation.[1][2]Consider using a more reactive aromatic substrate. If the deactivating group is essential, a different synthetic route may be necessary.
Insufficient Catalyst In many Friedel-Crafts acylations, the catalyst (e.g., AlCl₃) forms a complex with the ketone product, rendering it inactive.[1] Therefore, a stoichiometric amount of the catalyst is often required.Use at least one equivalent of the Lewis acid catalyst relative to the limiting reagent. In some cases, a slight excess may be beneficial.
Incompatible Functional Groups Aromatic substrates containing basic functional groups such as amines (-NH₂) or hydroxyl (-OH) groups will react with the Lewis acid catalyst, deactivating it.[2][3]Protect the incompatible functional group before the acylation reaction (e.g., by converting an amine to an amide) and deprotect it in a subsequent step.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. Some reactions require heating to proceed at an adequate rate, while excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1]Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and then systematically vary the temperature to find the optimum.

Q2: I am observing the formation of multiple products in my reaction. What is the cause and how can I improve selectivity?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Polyacylation While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings.[4] The initial acylation introduces a deactivating acyl group, which generally prevents further reaction. However, with very reactive substrates, a second acylation might be observed.Use a less activated substrate if possible. Alternatively, use a stoichiometric amount of the acylating agent and monitor the reaction closely by TLC to stop it once the desired mono-acylated product is formed.
Isomer Formation For substituted aromatic rings, acylation can occur at different positions (e.g., ortho, meta, para). The regioselectivity is influenced by the directing effects of the existing substituent and the reaction conditions.The choice of solvent and temperature can influence the ratio of isomers. For example, in the acylation of naphthalene, non-polar solvents at low temperatures favor the kinetic product, while polar solvents at higher temperatures favor the thermodynamic product.[5]
Side Reactions with Solvent Certain solvents can react with the Lewis acid or the acylating agent, leading to byproducts.Choose an inert solvent such as dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or 1,2-dichloroethane.[2] In some cases, the aromatic reactant itself can be used in excess as the solvent.

Catalyst Performance Data

The selection of a suitable catalyst is critical for a successful acylation reaction. The following table summarizes the performance of various catalysts in the Friedel-Crafts acylation of different substrates with this compound.

CatalystSubstrateSolventTemp. (°C)Time (h)Yield (%)Selectivity (para:ortho)ReusabilityReference
AlCl₃ Benzene-801>95-No[6]
FeCl₃ AnisoleCH₂Cl₂RT0.17HighHigh paraNo[6]
HZSM-5 Toluene (B28343)Vapor Phase--60.2 (conversion)88.3-[7]
ZrPW AnisoleSolvent-free1305High4-methoxy acetophenoneYes
TiPW VeratroleSolvent-free1305High3,4-dimethoxy acetophenoneYes
SnPW AnisoleSolvent-free1305Moderate4-methoxy acetophenoneYes

Note: "RT" denotes room temperature, and "-" indicates that the specific data was not provided in the cited source. The performance of catalysts can vary significantly with the specific substrates, acylating agents, and reaction conditions used.

Experimental Protocols

Below are detailed methodologies for key experiments involving the enhancement of this compound reactivity.

Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene with this compound using AlCl₃

This protocol provides a representative example for the acylation of an activated aromatic ring.

Materials:

  • Toluene

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene (B1212753) chloride (CH₂Cl₂), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.[2]

  • Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to anhydrous methylene chloride in the reaction flask.[5] Cool the suspension to 0°C in an ice bath.[5]

  • Acylating Agent Addition: Dissolve this compound (1.0 equivalent) in anhydrous methylene chloride and add it to the dropping funnel. Add the this compound solution dropwise to the stirred suspension of aluminum chloride over 15 minutes.[5]

  • Substrate Addition: Dissolve toluene (1.0 equivalent) in anhydrous methylene chloride and add it to the dropping funnel. Add the toluene solution dropwise to the reaction mixture.[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[5]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with methylene chloride. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[5]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.[5]

Visualizations

Mechanism of Lewis Acid Catalyzed Acylation

The following diagram illustrates the mechanism of a Friedel-Crafts acylation reaction, where a Lewis acid catalyst is used to generate the acylium ion electrophile.

G cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Catalyst Regeneration acetyl_chloride This compound (R-COCl) complex Intermediate Complex acetyl_chloride->complex Coordination lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex acylium_ion Acylium Ion (R-CO⁺) complex->acylium_ion Cleavage lewis_acid_complex [AlCl₄]⁻ complex->lewis_acid_complex sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex aromatic_ring Aromatic Ring aromatic_ring->sigma_complex Attack product Aryl Ketone sigma_complex->product Deprotonation proton H⁺ lewis_acid_complex_regen [AlCl₄]⁻ regenerated_lewis_acid Lewis Acid (AlCl₃) lewis_acid_complex_regen->regenerated_lewis_acid hcl HCl lewis_acid_complex_regen->hcl proton->hcl G start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Add Anhydrous Solvent and Lewis Acid Catalyst setup->reagents cool Cool to 0°C reagents->cool add_acyl Add this compound Dropwise cool->add_acyl add_substrate Add Aromatic Substrate Dropwise add_acyl->add_substrate react Stir at Room Temperature (Monitor by TLC) add_substrate->react workup Quench Reaction (Ice and HCl) react->workup extract Extract with Organic Solvent workup->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Distillation/Chromatography) dry->purify end End purify->end G start Low Yield in Acylation Reaction check_catalyst Was the catalyst handled under anhydrous conditions? start->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No check_substrate Does the substrate have strong electron- withdrawing groups? yes_catalyst->check_substrate solution_catalyst Solution: Use fresh, anhydrous catalyst and dry reaction conditions. no_catalyst->solution_catalyst yes_substrate Yes check_substrate->yes_substrate Yes no_substrate No check_substrate->no_substrate No solution_substrate Solution: Consider a different synthetic route or a more reactive substrate. yes_substrate->solution_substrate check_stoichiometry Was a stoichiometric amount of catalyst used? no_substrate->check_stoichiometry yes_stoichiometry Yes check_stoichiometry->yes_stoichiometry Yes no_stoichiometry No check_stoichiometry->no_stoichiometry No optimize Further Optimization: - Vary reaction temperature - Check reagent purity - Optimize reaction time yes_stoichiometry->optimize solution_stoichiometry Solution: Increase catalyst loading to at least 1 equivalent. no_stoichiometry->solution_stoichiometry

References

Technical Support Center: Managing Corrosive Byproducts of Acetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the corrosive byproducts generated during reactions involving acetyl chloride. The primary corrosive byproducts are unreacted this compound and hydrogen chloride (HCl) gas, which is produced in most of its reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main corrosive byproducts of reactions involving this compound?

A1: The primary corrosive byproducts are:

  • Hydrogen Chloride (HCl): A toxic and corrosive gas that is a common byproduct of reactions where this compound is used as an acetylating agent.[3]

  • Unreacted this compound: As a highly reactive and corrosive reagent, any excess this compound remaining after the reaction is a significant hazard.[3]

Q2: How can I detect the presence of HCl gas being evolved from my reaction?

A2: HCl gas can be detected by its pungent, irritating odor. Visually, it can appear as white fumes, especially in the presence of moisture, as it forms hydrochloric acid aerosols.[4]

Q3: What are the immediate safety precautions I should take when working with this compound?

A3: Always work in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[5] Have a suitable neutralizing agent, such as sodium bicarbonate, readily available in case of spills.

Q4: What is "quenching" and why is it a critical step?

A4: Quenching is the process of safely neutralizing any unreacted, highly reactive reagents in a reaction mixture. For this compound reactions, this is a crucial first step in the work-up procedure to safely handle and dispose of the reaction mixture.[4] It converts the volatile and corrosive this compound into less reactive and more manageable substances.[4]

Q5: What are the common quenching agents for this compound and what byproducts do they form?

A5: The choice of quenching agent depends on the stability of your desired product. Common agents and their byproducts are summarized in the table below.[4]

Data Presentation: Quenching Agents and Byproducts

Quenching AgentChemical FormulaResulting Byproduct from this compoundSecondary Byproduct
WaterH₂OAcetic AcidHydrogen Chloride (HCl)
MethanolCH₃OHMethyl Acetate (an ester)Hydrogen Chloride (HCl)
Diethylamine(CH₃CH₂)₂NHN,N-diethylacetamide (an amide)Diethylammonium chloride

Table 1: Common quenching agents for this compound reactions and their resulting byproducts.[4]

Troubleshooting Guide

Q1: My reaction is complete, but I see white fumes coming from the flask. What should I do?

A1: The white fumes are likely HCl gas reacting with atmospheric moisture.[4] This indicates that the reaction is still producing or releasing HCl.

  • Solution: Ensure your reaction is maintained under an inert atmosphere (e.g., nitrogen or argon) if the reaction chemistry allows. Prepare to quench the reaction to neutralize the source of the HCl. If the fuming is excessive, consider using a gas scrubber to trap the evolved HCl gas.

Q2: During the work-up with aqueous sodium bicarbonate, I'm observing excessive foaming and pressure buildup in my separatory funnel. What is happening and how can I control it?

A2: This is due to the rapid neutralization of acidic byproducts (HCl and any formed carboxylic acids) by the sodium bicarbonate, which releases carbon dioxide (CO₂) gas.[4]

  • Solution:

    • Add the sodium bicarbonate solution slowly and in small portions.

    • Gently swirl the separatory funnel before stoppering and shaking.

    • Vent the separatory funnel frequently by inverting it and opening the stopcock to release the pressure.[4]

Q3: I've quenched my reaction with water, but now my product is contaminated with a carboxylic acid. How do I remove it?

A3: The carboxylic acid is a byproduct of the hydrolysis of this compound.

  • Solution: Perform a liquid-liquid extraction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The basic wash will deprotonate the carboxylic acid, making it water-soluble and allowing it to be separated into the aqueous layer. Be sure your desired product is stable in basic conditions.[4] If it is not, column chromatography may be necessary to separate the product from the carboxylic acid byproduct.[4]

Q4: After adding a quenching agent, the temperature of my reaction mixture increased significantly. Is this normal?

A4: Yes, the reaction of this compound with nucleophiles like water is highly exothermic.[6] A significant temperature increase is a sign that the quenching is proceeding rapidly.

  • Solution:

    • Always cool the reaction mixture in an ice bath before and during the quenching process.[4]

    • Add the quenching agent slowly and dropwise to control the rate of the reaction and the evolution of heat.[4]

    • Monitor the internal temperature of the reaction flask.

Experimental Protocols

Protocol 1: Quenching Excess this compound with Water

This protocol describes a general and safety-oriented procedure for quenching unreacted this compound in a reaction mixture.

Materials:

  • Reaction mixture containing excess this compound

  • Ice bath

  • Deionized water, cooled

  • Stir plate and stir bar

  • Appropriate PPE (safety goggles, lab coat, gloves)

Procedure:

  • Preparation: Ensure the reaction flask is securely placed in an ice bath on a stir plate and that the mixture is being stirred efficiently. This procedure must be performed in a well-ventilated fume hood.[4]

  • Slow Addition: Slowly add cold deionized water to the reaction mixture dropwise using a dropping funnel or a pipette. You will likely observe the evolution of HCl gas as white fumes.[4]

  • Temperature Monitoring: Carefully monitor the internal temperature of the flask. The rate of water addition should be controlled to maintain a low and stable temperature.[4]

  • Completion: Continue adding water until the evolution of gas ceases. Once the addition is complete, allow the mixture to stir for an additional 15-20 minutes in the ice bath to ensure all the this compound has been hydrolyzed.[4]

  • Work-up: The quenched mixture is now ready for subsequent extraction and purification steps.

Protocol 2: Setting Up a Laboratory-Scale Gas Scrubber

A gas scrubber is used to neutralize corrosive exhaust gases like HCl before they are released into the fume hood exhaust.[7]

Materials:

  • Gas washing bottle or a dedicated lab-scale scrubber unit

  • Scrubbing solution (e.g., 1-2 M sodium hydroxide (B78521) solution)

  • Tubing to connect the reaction vessel to the scrubber inlet

  • Outlet tubing leading to the fume hood exhaust

Procedure:

  • Prepare the Scrubbing Solution: Fill the gas washing bottle to the appropriate level with a basic solution, such as 1-2 M sodium hydroxide.

  • Assemble the Apparatus:

    • Connect one end of a tube to the gas outlet of your reaction apparatus (e.g., the top of the reflux condenser).

    • Connect the other end of the tube to the inlet of the gas washing bottle, ensuring the tube opening is below the surface of the scrubbing solution. This forces the exhaust gas to bubble through the solution.

  • Vent the Scrubber: Attach a second tube to the outlet of the gas washing bottle and direct it towards the back of the fume hood to safely vent the scrubbed gases.

  • Operation: As the reaction proceeds, the evolved HCl gas will be directed into the scrubber and neutralized by the basic solution.

  • Disposal: After the reaction is complete, the basic solution in the scrubber should be disposed of as hazardous waste according to your institution's guidelines.

Quantitative Data

Heat of Reaction for this compound Hydrolysis

The hydrolysis of this compound is a highly exothermic reaction.

ParameterValueUnitsReference
Enthalpy of formation of liquid this compound (ΔfH°liquid)-272.0 ± 0.50kJ/mol[8][9]

Table 2: Thermodynamic data for this compound.

Efficiency of HCl Gas Scrubbing

The efficiency of HCl removal can vary based on the scrubbing solution and the setup.

Scrubbing LiquidHCl Removal EfficiencyNotesReference
Water~87.8%In a self-priming venturi scrubber.[10]
0.005N NaOH Solution~92.5%In a self-priming venturi scrubber.[10]
0.005 kmol/m³ NaOH SolutionUp to 93.98%In a multistage dual-flow sieve plate wet scrubber.[11]

Table 3: HCl scrubbing efficiency with different solutions.

Mandatory Visualizations

TroubleshootingWorkflow start Issue Encountered with This compound Byproducts fumes Visible Fumes or Pungent Odor? start->fumes pressure Pressure Buildup During Basic Wash? fumes->pressure No scrubber Action: Use Gas Scrubber or Improve Ventilation fumes->scrubber Yes contamination Product Contaminated After Quenching? pressure->contamination No vent Action: Vent Funnel Frequently and Add Base Slowly pressure->vent Yes extract Action: Perform Basic Extraction or Column Chromatography contamination->extract Yes end Issue Resolved contamination->end No scrubber->end vent->end extract->end

Caption: Troubleshooting workflow for corrosive byproduct issues.

ExperimentalWorkflow start This compound Reaction Complete cool Cool Reaction Mixture in Ice Bath start->cool quench Slowly Add Quenching Agent (e.g., Water) cool->quench check Gas Evolution Ceased? quench->check check->quench No stir Stir for 15-20 min in Ice Bath check->stir Yes workup Proceed to Aqueous Work-up stir->workup wash Wash with Saturated NaHCO3 Solution workup->wash separate Separate Organic and Aqueous Layers wash->separate dry Dry Organic Layer (e.g., with Na2SO4) separate->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Isolated Product concentrate->product

Caption: Experimental workflow for quenching and work-up.

References

analytical methods for detecting impurities in acetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical testing of acetyl chloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound can originate from the manufacturing process, degradation, or exposure to atmospheric moisture. These include:

  • Acetic acid: Formed by the hydrolysis of this compound.[1]

  • Water: A reactive impurity that leads to the formation of acetic acid and hydrochloric acid.

  • Hydrochloric acid (HCl): A byproduct of hydrolysis.[1]

  • Phosgene: A potential impurity, especially depending on the manufacturing route, and a significant safety concern due to its high toxicity.

  • Chlorinated acetyl chlorides: Such as chlorothis compound, dichlorothis compound, and trichlorothis compound, which may be present as process-related impurities.

Q2: Which analytical technique is most suitable for determining the purity of this compound?

A2: Gas Chromatography (GC) is the most widely used and effective technique for determining the purity of this compound and quantifying its volatile organic impurities.[2] Due to the high reactivity of this compound, derivatization is often employed, where it is converted to a more stable ester (e.g., methyl acetate (B1210297) or isopropyl acetate) before analysis.[3][4]

Q3: How can I determine the water content in an this compound sample?

A3: Karl Fischer titration is the standard method for the selective determination of water content in this compound.[5] This technique is highly specific to water and can provide accurate results even at low concentrations. Both volumetric and coulometric Karl Fischer titration methods can be used.[5][6]

Q4: Is it possible to analyze this compound directly by HPLC?

A4: Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) is challenging due to its high reactivity and lack of a strong UV chromophore.[7] The presence of water in many reversed-phase mobile phases can lead to on-column degradation. Therefore, derivatization is often necessary to convert this compound into a more stable and detectable compound.[7]

Q5: What safety precautions should be taken when handling this compound for analysis?

A5: this compound is a corrosive, volatile, and flammable liquid that reacts violently with water.[8] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware and solvents are anhydrous to prevent vigorous reactions.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of impurities in this compound using various analytical techniques.

ImpurityAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Typical Specification Limit
This compound (as Isopropyl Acetate)HS-GC-MS0.1 µg/g0.3 µg/g> 99.0% (Purity)
Chlorothis compound (as derivatized)GC-FID-0.03% w/wVaries by application
Chloroacetic Acid (as derivatized)GC-FID-0.10% w/wVaries by application
PhosgeneHPLC with dual selective detection8 ng/mL-< 0.1 ppm (TLV-TWA)
WaterKarl Fischer Titrationppm levelsppm levels< 0.1%

Experimental Protocols

Gas Chromatography (GC) Method for Purity and Impurity Profiling (via Derivatization)

This method involves the derivatization of this compound to a stable ester, followed by analysis using a standard GC system equipped with a Flame Ionization Detector (FID).

1. Reagents and Materials:

  • Anhydrous Methanol (B129727) (or Isopropyl Alcohol)

  • Anhydrous solvent for dilution (e.g., Dichloromethane)

  • This compound sample

  • Reference standards for expected impurities (e.g., methyl acetate, acetic acid)

2. Sample Preparation (Derivatization):

  • In a dry, sealed vial under an inert atmosphere (e.g., nitrogen), add a known weight of the this compound sample.

  • Add a precise volume of anhydrous methanol in excess to the vial. The reaction is exothermic and will produce HCl gas; ensure the vial is properly sealed and handled with care. This reaction converts this compound to methyl acetate.

  • Allow the reaction to proceed to completion (typically a few minutes).

  • Dilute the resulting solution to a suitable concentration with the anhydrous solvent.

3. GC-FID Conditions:

  • Column: DB-Wax (30 m x 0.53 mm ID, 1 µm film thickness) or equivalent polar capillary column.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 230 °C

    • Hold at 230 °C for 7 minutes

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

4. Analysis:

  • Inject the prepared sample and reference standards into the GC.

  • Identify and quantify the methyl acetate peak (corresponding to the original this compound) and any impurity peaks by comparing their retention times and peak areas with the standards.

Titration Method for Total Acidity

This method determines the total acidic content (acetic acid and HCl) in this compound.

1. Reagents and Materials:

2. Procedure:

  • Accurately weigh a known amount of this compound in a sealed glass ampoule.

  • Place the ampoule in a flask containing a known volume of deionized water and a magnetic stir bar.

  • Carefully crush the ampoule under the water to allow the this compound to hydrolyze completely to acetic acid and HCl.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH used.

3. Calculation: The total acidity can be calculated based on the volume of NaOH consumed, where one mole of this compound produces two moles of acid (one mole of acetic acid and one mole of HCl).

Karl Fischer Titration for Water Content

This protocol outlines the determination of water content using a coulometric Karl Fischer titrator.

1. Reagents and Materials:

  • Karl Fischer reagent (coulometric grade)

  • Anhydrous methanol or a suitable solvent compatible with the KF instrument

  • This compound sample

2. Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be pre-titrated to a dry state.

  • Using a dry, gas-tight syringe, draw a known volume or weight of the this compound sample.

  • Inject the sample directly into the conditioned titration cell.

  • The titrator will automatically start the titration, generating iodine to react with the water present in the sample.

  • The instrument will detect the endpoint and display the water content, typically in ppm or percentage.

Troubleshooting Guides

GC Analysis Troubleshooting

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Active Sites in the Injector or Column.

    • Solution: this compound and its acidic byproducts can interact with active sites. Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and septum.

  • Possible Cause 2: Incomplete Derivatization.

    • Solution: Ensure the derivatization reaction goes to completion. Use a sufficient excess of the derivatizing agent (e.g., methanol) and allow adequate reaction time.

  • Possible Cause 3: Column Overload.

    • Solution: Reduce the injection volume or dilute the sample further.

Problem: Ghost Peaks or Carryover

  • Possible Cause 1: Contamination in the Syringe or Injector.

    • Solution: Implement a rigorous syringe cleaning protocol between injections. Bake out the injector at a high temperature.

  • Possible Cause 2: Sample Degradation in the Hot Injector.

    • Solution: Optimize the injector temperature. A lower temperature might prevent degradation, but it must be high enough to ensure complete volatilization.

Titration Analysis Troubleshooting

Problem: Fading Endpoint

  • Possible Cause 1: Absorption of Atmospheric CO₂.

    • Solution: Perform the titration under a nitrogen or argon blanket to prevent the absorption of acidic CO₂ from the air, which can react with the NaOH titrant.

  • Possible Cause 2: Incomplete Hydrolysis.

    • Solution: Ensure the this compound has completely reacted with the water before starting the titration. Stir the solution vigorously after breaking the ampoule.

General Troubleshooting for a Reactive Analyte

Problem: Irreproducible Results

  • Possible Cause 1: Sample Instability.

    • Solution: this compound is highly sensitive to moisture. Handle samples under anhydrous conditions and analyze them as quickly as possible after opening the container.

  • Possible Cause 2: Inconsistent Sample Preparation.

    • Solution: Due to the volatility and reactivity of this compound, ensure that sample weighing and dilution are performed quickly and accurately, preferably in a glove box or under an inert atmosphere.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample This compound Sample Derivatization Derivatization (in sealed vial) Sample->Derivatization Deriv_Agent Anhydrous Methanol Deriv_Agent->Derivatization Dilution Dilution with Anhydrous Solvent Derivatization->Dilution Injection GC Injection Dilution->Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for the GC analysis of this compound via derivatization.

Troubleshooting_Logic Start Poor Chromatographic Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Reproducibility Check Reproducibility Start->Check_Reproducibility Tailing_Fronting Tailing or Fronting? Check_Peak_Shape->Tailing_Fronting Yes Ghost_Peaks Ghost Peaks? Check_Peak_Shape->Ghost_Peaks No Irreproducible_Area Irreproducible Peak Area? Check_Reproducibility->Irreproducible_Area Yes Solution_Active_Sites Solution: - Use deactivated liner - Check column quality Tailing_Fronting->Solution_Active_Sites Solution_Derivatization Solution: - Ensure complete derivatization Tailing_Fronting->Solution_Derivatization Solution_Contamination Solution: - Clean syringe and injector - Bake out injector Ghost_Peaks->Solution_Contamination Solution_Sample_Handling Solution: - Use anhydrous conditions - Analyze promptly Irreproducible_Area->Solution_Sample_Handling

Caption: Troubleshooting logic for common GC issues in this compound analysis.

References

Validation & Comparative

A Comparative Guide to Acetylating Agents: Acetyl Chloride vs. Acetic Anhydride for Alcohol Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acetylating agent is a critical decision in the synthesis of esters from alcohols. This choice significantly influences reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of two of the most common acetylating agents: acetyl chloride and acetic anhydride (B1165640), supported by experimental data and detailed protocols.

Performance at a Glance: Key Differences in Reactivity and Byproducts

This compound is generally a more reactive acetylating agent than acetic anhydride.[1][2] This heightened reactivity is attributed to the chloride ion being a better leaving group than the acetate (B1210297) ion.[1] Consequently, reactions with this compound are often faster and can proceed under milder temperature conditions.[1][3] However, this reactivity comes with the significant drawback of producing hydrochloric acid (HCl) as a byproduct, a corrosive and hazardous substance that typically requires neutralization with a base to drive the reaction to completion.[1][4]

Acetic anhydride, in contrast, is a less reactive and milder acetylating agent.[1] Its reactions often necessitate higher temperatures, longer reaction times, or the use of a catalyst to achieve comparable yields to this compound.[1][3] The byproduct of acetylation with acetic anhydride is acetic acid, which is less corrosive and easier to handle than HCl.[1] This can simplify the workup procedure. The lower reactivity of acetic anhydride can also be advantageous in terms of selectivity when dealing with molecules containing multiple reactive functional groups.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the acetylation of different types of alcohols using this compound and acetic anhydride. It is important to note that direct comparisons can be challenging due to variations in catalysts, solvents, and reaction conditions across different experiments.

Acetylating AgentSubstrateCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference(s)
This compound Benzyl AlcoholCuOSolvent-freeRoom Temp.5 min98[3]
Benzyl AlcoholZnCl₂Solvent-free3015 min95[5]
PhenolZnCl₂Solvent-free3010 min98[5]
Acetic Anhydride Benzyl AlcoholNoneSolvent-free607 h100[3][6]
Benzyl AlcoholNoneSolvent-freeRoom Temp.24 h63[3][6][7]
Benzyl AlcoholZnCl₂Solvent-free3030 min92[5]
PhenolZnCl₂Solvent-free3020 min95[5]
Primary Alcohols (various)Dried NaHCO₃TolueneRoom Temp.24 h90-99[8]
Secondary Alcohols (various)Dried NaHCO₃Toluene1101 h87-90[8]
Tertiary Butyl AlcoholExpansive GraphiteCH₂Cl₂ or CHCl₃Reflux-Elimination Product

Reaction Mechanisms

Both this compound and acetic anhydride acetylate alcohols via a nucleophilic acyl substitution mechanism. The reaction proceeds through a tetrahedral intermediate.

This compound Acetylation Mechanism

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of this compound. This is often facilitated by a base, such as pyridine (B92270) or triethylamine, which deprotonates the alcohol to increase its nucleophilicity and neutralizes the HCl byproduct. The tetrahedral intermediate then collapses, expelling a chloride ion to form the ester.

Reagent_Selection_Workflow Start Start: Acetylation of an Alcohol Substrate_Sensitivity Is the substrate sensitive to strong acids (HCl)? Start->Substrate_Sensitivity Reaction_Speed Is rapid reaction time critical? Substrate_Sensitivity->Reaction_Speed No Use_Ac2O Consider Acetic Anhydride Substrate_Sensitivity->Use_Ac2O Yes Cost_Consideration Is cost a major factor? Reaction_Speed->Cost_Consideration No Use_AcCl Consider this compound Reaction_Speed->Use_AcCl Yes Cost_Consideration->Use_Ac2O Yes Cost_Consideration->Use_AcCl No

References

A Comparative Guide to the Reactivity of Acetyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of acetyl chloride and benzoyl chloride, two fundamental acylating agents in organic synthesis. Understanding their relative reactivity is paramount for optimizing reaction conditions, predicting product yields, and designing efficient synthetic routes for pharmaceutical intermediates and other fine chemicals. This comparison is supported by experimental data and detailed methodologies for key reactions.

Executive Summary

This compound is significantly more reactive than benzoyl chloride towards nucleophiles. This heightened reactivity is primarily attributed to the greater electrophilicity of its carbonyl carbon. In contrast, the carbonyl group of benzoyl chloride is stabilized by resonance with the benzene (B151609) ring, which delocalizes the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.[1][2] Experimental data from solvolysis reactions indicate that this compound is over 20 times more sensitive to nucleophilic attack than benzoyl chloride.[3]

I. Quantitative Comparison of Reactivity

The difference in reactivity between this compound and benzoyl chloride can be quantitatively assessed by comparing their reaction rates under identical conditions. The following tables summarize available kinetic data for hydrolysis and aminolysis reactions.

Table 1: Comparative Hydrolysis Rate Data

Acyl ChlorideSolvent SystemTemperature (°C)Rate Constant (k)Reference
This compound10% Water in Acetone (by volume)-10.01.87 x 10⁻² s⁻¹[4]
Benzoyl Chloride6.22% Water in Acetone (by volume)257.0 x 10⁻⁵ s⁻¹ (0.0042 min⁻¹)[5]

Note: The experimental conditions for the data presented are not identical, preventing a direct one-to-one comparison of the rate constants. However, the significant difference in magnitude, even with differing conditions, directionally supports the higher reactivity of this compound.

Table 2: Comparative Aminolysis Rate Data

Acyl ChlorideNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂)Relative SensitivityReference
This compoundm-NitroanilineMethanol0Similar to p-methoxybenzoyl chloride-[3]
Benzoyl Chloridem-NitroanilineMethanol0-40-fold more sensitive to added amine[3]

II. Reaction Mechanisms and Theoretical Basis for Reactivity Difference

The reactions of both this compound and benzoyl chloride with nucleophiles proceed via a nucleophilic acyl substitution mechanism. This mechanism typically involves the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

The lower reactivity of benzoyl chloride is a direct consequence of the electronic stabilization of its carbonyl group. The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring through resonance. This delocalization reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles. This compound lacks this extended resonance stabilization.

G

Caption: Comparative reaction pathways of this compound and benzoyl chloride.

The following diagram illustrates the resonance stabilization in benzoyl chloride, which is absent in this compound.

G

Caption: Resonance stabilization in benzoyl chloride.

III. Experimental Protocols

The following are generalized experimental protocols for key reactions used to compare the reactivity of this compound and benzoyl chloride.

A. Hydrolysis of this compound and Benzoyl Chloride

Objective: To determine and compare the rate of hydrolysis of this compound and benzoyl chloride by monitoring the reaction progress.

Methodology: The rate of hydrolysis can be monitored by measuring the change in conductivity of the solution over time, as the reaction produces hydrochloric acid.

Materials:

  • This compound

  • Benzoyl Chloride

  • Acetone (reagent grade)

  • Distilled Water

  • Conductivity meter

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Pipettes and glassware

Procedure:

  • Prepare a stock solution of the acyl chloride in anhydrous acetone.

  • Prepare a series of acetone-water mixtures with varying water concentrations.

  • Equilibrate the acetone-water mixture in the thermostated reaction vessel to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the stirred acetone-water mixture.

  • Immediately begin recording the conductivity of the solution at regular time intervals.

  • Continue recording until the conductivity remains constant, indicating the completion of the reaction.

  • The rate constant can be calculated from the change in conductivity over time.

G prep Prepare Acyl Chloride and Solvent Mixtures equil Equilibrate Solvent in Reaction Vessel prep->equil init Initiate Reaction by Injecting Acyl Chloride equil->init record Record Conductivity over Time init->record calc Calculate Rate Constant record->calc

Caption: Experimental workflow for determining hydrolysis rates.

B. Aminolysis of this compound and Benzoyl Chloride (Amide Synthesis)

Objective: To synthesize an amide from an acyl chloride and a primary amine and compare the reaction vigor and yield.

Methodology: The Schotten-Baumann reaction conditions are often employed for the aminolysis of acyl chlorides.

Materials:

  • This compound

  • Benzoyl Chloride

  • Aniline

  • 10% Sodium Hydroxide (B78521) Solution

  • Dichloromethane (or other suitable solvent)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (e.g., aniline) in the chosen solvent in a flask.

  • Add an aqueous solution of sodium hydroxide to the amine solution.

  • Cool the mixture in an ice bath.

  • Add the acyl chloride (this compound or benzoyl chloride) dropwise to the stirred mixture.

  • After the addition is complete, continue stirring for a specified period (e.g., 30 minutes).

  • Transfer the reaction mixture to a separatory funnel and perform an aqueous workup to isolate the amide product.

  • Dry the organic layer, remove the solvent under reduced pressure, and determine the yield of the amide.

G dissolve Dissolve Amine and Add NaOH Solution cool Cool Mixture in Ice Bath dissolve->cool add Add Acyl Chloride Dropwise cool->add stir Continue Stirring add->stir workup Aqueous Workup and Product Isolation stir->workup yield Determine Product Yield workup->yield

Caption: Experimental workflow for comparative aminolysis.

IV. Conclusion

The evidence from both theoretical principles and experimental data consistently demonstrates that this compound is a more reactive acylating agent than benzoyl chloride.[6][7] The primary factor governing this difference is the resonance stabilization of the carbonyl group in benzoyl chloride by the aromatic ring, which reduces its electrophilicity.[1] For synthetic applications requiring rapid and highly efficient acylation, this compound is often the preferred reagent. Conversely, the attenuated reactivity of benzoyl chloride can be advantageous in situations requiring greater selectivity or when dealing with sensitive substrates. A thorough understanding of these reactivity differences is crucial for the rational design and optimization of synthetic strategies in drug development and chemical research.

References

A Comparative Guide to Spectroscopic Analysis for Acetyl Chloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the quantitative determination of acetyl chloride purity. The primary focus is on identifying and quantifying the common impurity, acetic acid, which forms from hydrolysis. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical method for their needs.

Introduction

This compound is a vital reagent in organic synthesis, particularly in the pharmaceutical industry, where it serves as a key building block for many active pharmaceutical ingredients (APIs). Its high reactivity, however, makes it susceptible to hydrolysis, leading to the formation of acetic acid. The presence of this impurity can significantly impact reaction yields, product purity, and the overall safety of a process. Therefore, accurate and reliable methods for assessing the purity of this compound are paramount. Both NMR and IR spectroscopy offer powerful, non-destructive means to achieve this.

Spectroscopic Data Comparison

The purity of this compound can be effectively determined by identifying and quantifying the characteristic spectroscopic signals of both the parent compound and its primary impurity, acetic acid. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for these two compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) in CDCl₃ (ppm)
This compound CH₃~2.66
Acetic Acid CH₃~2.10
COOH~11.5 (broad)

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AtomChemical Shift (δ) in CDCl₃ (ppm)
This compound CH₃~33.9
C=O~170.1
Acetic Acid CH₃~20.8
C=O~177.5

Table 3: IR Spectroscopic Data

CompoundVibrational ModeAbsorption Frequency (cm⁻¹)
This compound C=O stretch~1807
C-Cl stretch~600-700
Acetic Acid O-H stretch (broad)~2500-3300
C=O stretch~1710
C-O stretch~1290

Experimental Protocols

Due to the reactive and corrosive nature of this compound, strict adherence to safety protocols is essential. All handling and sample preparation should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and butyl-rubber gloves, must be worn.[1][2][3] All glassware and equipment must be scrupulously dried to prevent hydrolysis of the sample.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[4]

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)[5][6]

  • Anhydrous deuterated chloroform (B151607) (CDCl₃)

  • High-precision analytical balance

  • 5 mm NMR tubes, clean and dry

  • Gas-tight syringe

Procedure:

  • Internal Standard Preparation: Accurately weigh a precise amount of the chosen internal standard into a clean, dry vial.

  • Sample Preparation: In the fume hood, use a gas-tight syringe to transfer a precise volume of the this compound sample into the vial containing the internal standard. Immediately cap the vial and record the exact mass of the this compound added.

  • Dissolution: Add a known volume of anhydrous CDCl₃ to the vial to dissolve both the sample and the internal standard.

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher. Ensure a sufficient relaxation delay (D1 ≥ 5 times the longest T₁ of the signals of interest) to allow for complete spin-lattice relaxation, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic singlet of the this compound methyl group (~2.66 ppm) and a well-resolved signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method for analyzing liquid samples with minimal preparation.[7]

Materials:

  • This compound sample

  • FTIR spectrometer equipped with a diamond ATR accessory

  • Dry nitrogen or argon gas

  • Micropipette

Procedure:

  • Instrument Preparation: Ensure the ATR crystal is clean and dry. Purge the sample compartment with dry nitrogen or argon to minimize atmospheric moisture.

  • Background Spectrum: Collect a background spectrum of the clean, dry ATR crystal.

  • Sample Application: In the fume hood, use a micropipette to apply a small drop of the this compound sample directly onto the center of the ATR crystal.

  • Data Acquisition: Immediately acquire the IR spectrum.

  • Data Analysis:

    • Identify the characteristic C=O stretching frequency of this compound at approximately 1807 cm⁻¹.

    • Look for the presence of a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹, which are indicative of acetic acid impurity.

    • For quantitative analysis, a calibration curve can be prepared using standards of known this compound and acetic acid concentrations. The peak height or area of the respective C=O stretching bands can be used to determine the concentration of each component.

Comparison of Methods

FeatureQuantitative ¹H NMR (qNMR)ATR-FTIR Spectroscopy
Principle Measures the ratio of analyte to a certified internal standard based on the integration of specific proton signals.Measures the absorption of infrared radiation by specific molecular vibrations.
Quantification Highly accurate and precise for absolute purity determination.Can be quantitative with the use of a calibration curve, but generally less precise than qNMR.
Sample Prep Requires accurate weighing of both sample and internal standard, and dissolution in a deuterated solvent.Minimal sample preparation; a single drop of the liquid is sufficient.
Analysis Time Longer, including sample preparation and data acquisition with necessary relaxation delays.Very rapid, with spectra acquired in minutes.
Sensitivity High sensitivity, capable of detecting low levels of impurities.Generally lower sensitivity compared to NMR for minor components.
Cost Higher initial instrument cost and ongoing costs for deuterated solvents and standards.Lower initial instrument cost and minimal consumable costs.
Key Advantage Provides structural information and can identify unknown impurities.Speed, simplicity, and low cost of analysis.

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound purity.

Spectroscopic_Analysis_Workflow Workflow for this compound Purity Analysis cluster_prep Sample Handling & Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_proc qNMR Protocol cluster_ir_proc ATR-FTIR Protocol cluster_results Data Interpretation & Purity Calculation Sample This compound Sample Safety Safety Precautions: Fume Hood, PPE Dry Use Dry Glassware & Solvents NMR Quantitative ¹H NMR Sample->NMR IR ATR-FTIR Sample->IR Weigh Weigh Sample & Internal Standard NMR->Weigh Background Collect Background Spectrum IR->Background Dissolve Dissolve in Anhydrous CDCl₃ Weigh->Dissolve AcquireNMR Acquire Spectrum (D1 ≥ 5T₁) Dissolve->AcquireNMR IntegrateNMR Integrate Signals AcquireNMR->IntegrateNMR PurityCalc Calculate % Purity (qNMR) IntegrateNMR->PurityCalc ApplySample Apply Sample to ATR Crystal Background->ApplySample AcquireIR Acquire Spectrum ApplySample->AcquireIR AnalyzeIR Analyze C=O & O-H Regions AcquireIR->AnalyzeIR ImpurityID Identify Acetic Acid (IR & NMR) AnalyzeIR->ImpurityID Report Final Purity Report PurityCalc->Report ImpurityID->Report

Caption: Workflow for this compound Purity Analysis.

Conclusion

Both NMR and IR spectroscopy are valuable tools for assessing the purity of this compound.

  • Quantitative ¹H NMR (qNMR) is the recommended method for highly accurate and precise determination of absolute purity. It provides unambiguous identification and quantification of impurities, making it ideal for quality control in pharmaceutical and fine chemical applications where stringent purity requirements are in place.

  • ATR-FTIR spectroscopy offers a rapid, cost-effective, and straightforward method for qualitative analysis and semi-quantitative screening. It is particularly useful for quick checks of incoming materials and for monitoring reaction progress where the presence or absence of key functional groups is the primary concern.

The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, available instrumentation, and time constraints. For comprehensive quality assurance, a combination of both techniques can be employed, with ATR-FTIR used for rapid screening and qNMR for definitive purity assessment.

References

A Comparative Guide to the Synthesis of Acetyl Chloride: Thionyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of highly pure acetyl chloride from acetic acid is a fundamental and often critical step in the production of a vast array of chemical intermediates and active pharmaceutical ingredients. The choice of chlorinating agent is paramount to ensure high yields, purity, and operational efficiency. This guide provides an in-depth, objective comparison of two of the most common and effective reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This comparison is supported by experimental data and established chemical principles to facilitate an informed decision for your specific synthetic needs.

At a Glance: Performance Comparison

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Reaction Temperature Reflux (approx. 79 °C)Room Temperature (0 °C to 25 °C)
Reaction Time Several hoursTypically 1-2 hours
Reported Yield High (often >90%)Generally high to excellent
Purity of Crude Product Good, but may require fractional distillation to remove unreacted starting material and byproducts.Generally higher due to milder reaction conditions.
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Work-up Distillation to remove excess SOCl₂ and purify the product.Removal of excess reagent and solvent by evaporation.
Catalyst Not typically required, but pyridine (B92270) or DMF can be used.Catalytic amounts of N,N-dimethylformamide (DMF) are often used.[1]
Cost Generally more economical.More expensive.
Safety Considerations Toxic, corrosive, and reacts violently with water. Byproducts are toxic gases.Toxic, corrosive, and reacts with water. Byproducts are toxic gases. A minor byproduct from the DMF-catalyzed reaction, dimethylcarbamoyl chloride, is a potent carcinogen.[1]

In-Depth Analysis

Thionyl Chloride: The Workhorse Reagent

Thionyl chloride is a widely used reagent for the synthesis of this compound due to its high reactivity and cost-effectiveness. The reaction between acetic acid and thionyl chloride proceeds readily, particularly with heating, to produce this compound and the gaseous byproducts sulfur dioxide and hydrogen chloride.[2][3] This gaseous nature of the byproducts is a significant advantage as it simplifies the purification of the final product, which is typically achieved through distillation.[4]

However, the reaction with thionyl chloride can be aggressive and may require elevated temperatures, which can be a drawback for sensitive substrates.[5] Potential side reactions include the formation of acetic anhydride, especially if a base like pyridine is used as a catalyst.[6]

Oxalyl Chloride: The Milder Alternative

Oxalyl chloride is recognized as a milder and more selective chlorinating agent compared to thionyl chloride.[1] A key advantage is that the reaction with acetic acid can often be carried out at room temperature, which is beneficial for preventing the degradation of thermally sensitive molecules.[7] Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride—carbon monoxide, carbon dioxide, and hydrogen chloride—are all gaseous, which facilitates a straightforward work-up, often requiring only the removal of the solvent and excess reagent by evaporation.[8]

The reaction with oxalyl chloride is frequently catalyzed by the addition of a small amount of N,N-dimethylformamide (DMF).[1] It is crucial to be aware that this catalytic system can generate a carcinogenic byproduct, dimethylcarbamoyl chloride, necessitating stringent safety protocols.[1] While generally offering higher purity of the crude product, oxalyl chloride is a more expensive reagent than thionyl chloride.[7]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

Materials:

  • Glacial Acetic Acid

  • Thionyl Chloride (SOCl₂)

  • Distillation apparatus

  • Heating mantle

  • Gas trap (to neutralize HCl and SO₂ gases)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add glacial acetic acid (1 equivalent).

  • Slowly add an excess of thionyl chloride (1.5 to 2 equivalents) to the flask. The addition should be done cautiously as the reaction can be vigorous.

  • Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of gaseous byproducts (HCl and SO₂) ceases. The progress of the reaction can be monitored by observing the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Assemble a distillation apparatus and carefully distill the mixture. The fraction boiling at approximately 51-52 °C is collected as this compound.[9]

Synthesis of this compound using Oxalyl Chloride

Materials:

  • Glacial Acetic Acid

  • Oxalyl Chloride ((COCl)₂)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Gas outlet connected to a scrubber

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve glacial acetic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add oxalyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution. Gas evolution (CO, CO₂, and HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The solvent and excess oxalyl chloride can be removed by rotary evaporation to yield crude this compound. The crude product is often of high purity and may be used directly in subsequent steps. If further purification is required, it can be distilled under reduced pressure.

Reaction Mechanisms

The conversion of acetic acid to this compound with both reagents proceeds through the formation of a highly reactive intermediate, which is subsequently attacked by a chloride ion.

thionyl_chloride_mechanism AceticAcid Acetic Acid Intermediate1 Chlorosulfite Intermediate AceticAcid->Intermediate1 Reacts with ThionylChloride Thionyl Chloride ThionylChloride->Intermediate1 AcetylChloride This compound Intermediate1->AcetylChloride Chloride attack SO2 SO₂ (g) Intermediate1->SO2 Elimination HCl HCl (g) Intermediate1->HCl Elimination

Mechanism of this compound Synthesis with Thionyl Chloride.

oxalyl_chloride_mechanism AceticAcid Acetic Acid Intermediate2 Reactive Intermediate AceticAcid->Intermediate2 Reacts with OxalylChloride Oxalyl Chloride VilsmeierReagent Vilsmeier Reagent (from DMF + Oxalyl Chloride) OxalylChloride->VilsmeierReagent with DMF VilsmeierReagent->Intermediate2 AcetylChloride This compound Intermediate2->AcetylChloride Chloride attack CO CO (g) Intermediate2->CO Decomposition CO2 CO₂ (g) Intermediate2->CO2 Decomposition HCl HCl (g) Intermediate2->HCl Decomposition

Mechanism of this compound Synthesis with Oxalyl Chloride and DMF.

Conclusion

The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound is a trade-off between cost, reaction conditions, and desired product purity.

  • Thionyl chloride is a robust, cost-effective reagent that is well-suited for large-scale industrial production where cost is a primary consideration. The higher reaction temperatures and potential for side reactions may necessitate more rigorous purification steps.

  • Oxalyl chloride offers the advantage of milder reaction conditions, often at room temperature, which can lead to a higher purity of the crude product and is ideal for thermally sensitive substrates. Despite its higher cost, the simplified work-up and potentially higher purity make it an excellent choice for laboratory-scale syntheses, particularly in the development of pharmaceuticals where product quality is paramount.

Researchers and drug development professionals should carefully weigh these factors to select the optimal synthetic route for their specific application, ensuring both efficiency and the desired quality of the final product.

References

A Comparative Guide to the Synthesis of Acetyl Chloride: Validating a Novel Catalytic Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway for key reagents is paramount to ensuring efficiency, purity, and safety. This guide provides an objective comparison of traditional and a novel synthetic route for the production of acetyl chloride, a vital building block in organic synthesis. We will delve into the established industrial and laboratory methods and validate a promising new alternative: the catalytic carbonylation of methyl chloride.

This guide presents a detailed analysis of three primary synthetic routes to this compound: the reaction of acetic anhydride (B1165640) with hydrogen chloride, the reaction of acetic acid with chlorinating agents, and the catalytic carbonylation of methyl chloride. Each method is evaluated based on reaction conditions, product yield and purity, and safety and environmental considerations. Experimental protocols for each method are provided to facilitate replication and adaptation.

Performance Comparison of this compound Synthetic Routes

The following table summarizes the key performance indicators for the different this compound synthesis methods, allowing for a direct comparison of their respective advantages and disadvantages.

ParameterAcetic Anhydride & HClAcetic Acid & Thionyl ChlorideAcetic Acid & Phosphorus Trichloride (B1173362)Catalytic Carbonylation of Methyl Chloride
Reaction Type Acid Anhydride CleavageChlorinationChlorinationCarbonylation
Typical Yield High (approaching 100% based on reacted HCl with recycling)[1]High (often >90%)[2][3]Good (80-90 g from 100 g of acetic acid)[4]High (e.g., 84.7% yield of acetic acid precursor)[5]
Product Purity High (e.g., 96.61% by weight)[1]High, but can be contaminated with sulfur impurities[2]Can be purified to >98%[6][7]Potentially high, dependent on catalyst and separation
Reaction Temperature 50-140 °C[1]Gentle heating, often to reflux40-50 °C[4]180-255 °C[5][8]
Pressure AtmosphericAtmosphericAtmosphericHigh Pressure (e.g., >2 MPa)[5]
Catalyst None required[1]None typically requiredNone requiredRhodium or Iridium-based complexes[5][8][9][10]
Key Advantages Economical for large scale, high yield.[1]Gaseous byproducts simplify purification.[2][11]Effective and common lab method.[4]Potentially more sustainable, utilizes C1 feedstock.
Key Disadvantages Reversible reaction requiring product removal to drive to completion.[1]Thionyl chloride is corrosive and toxic.[12]Solid byproduct (phosphorous acid) can complicate purification.[2][4]Requires high pressure and expensive noble metal catalysts.
Safety Concerns Handling of corrosive HCl gas.Use of highly toxic and corrosive thionyl chloride.[13]Handling of corrosive PCl3.Use of toxic carbon monoxide and high-pressure equipment.
Environmental Impact Byproduct is acetic acid, which can be recycled.Gaseous byproducts (SO2, HCl) are acidic and require scrubbing.[2]Phosphorous acid byproduct requires disposal.Greenhouse gas (CO) as a reactant; potential for catalyst leaching.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Synthesis from Acetic Anhydride and Hydrogen Chloride (Industrial Method)

This process is typically run in a continuous manner to favor the forward reaction.

Materials:

  • Acetic anhydride

  • Anhydrous hydrogen chloride gas

Equipment:

  • Jacketed glass reactor with a stirrer

  • Gas inlet tube

  • Distillation column

  • Condenser

  • Receiving flask

  • Heating and cooling system

Procedure:

  • Charge the reactor with acetic anhydride.

  • Heat the acetic anhydride to the desired reaction temperature (e.g., 65-115 °C).[1]

  • Introduce a continuous stream of anhydrous hydrogen chloride gas into the reactor with vigorous stirring.

  • The reaction is reversible, so this compound is continuously removed from the reaction mixture by distillation as it is formed to drive the equilibrium towards the product.[1]

  • The vaporous mixture of this compound, acetic acid, unreacted acetic anhydride, and HCl is passed through a distillation column.

  • Maintain the overhead temperature of the distillation column at or slightly below 51 °C (the boiling point of this compound) to separate it from the higher-boiling components.

  • The condensed this compound is collected in the receiving flask.

  • The unreacted acetic anhydride and acetic acid byproduct can be recycled back into the reactor.[1]

Synthesis from Acetic Acid and Thionyl Chloride (Laboratory Method)

This is a common and efficient laboratory-scale preparation of this compound.[11]

Materials:

  • Glacial acetic acid

  • Thionyl chloride (SOCl₂)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

  • Place glacial acetic acid in the round-bottom flask.

  • Set up the apparatus for reflux.

  • Slowly add thionyl chloride to the acetic acid through the dropping funnel. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which should be vented into a fume hood or passed through a scrubber.[2][11]

  • After the addition is complete, gently heat the mixture to reflux and maintain for a period (e.g., 1-2 hours) until the evolution of gases ceases.

  • After cooling, the reaction mixture can be purified by fractional distillation to isolate the this compound (boiling point ~51 °C).[4]

Synthesis from Acetic Acid and Phosphorus Trichloride (Laboratory Method)

An alternative laboratory method using a different chlorinating agent.

Materials:

  • Glacial acetic acid

  • Phosphorus trichloride (PCl₃)

Equipment:

  • Round-bottom flask with a dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Add glacial acetic acid to a round-bottom flask fitted with a dropping funnel and condenser.

  • Slowly add phosphorus trichloride from the dropping funnel. The reaction can be exothermic and may require cooling.[4]

  • After the addition is complete, gently warm the reaction mixture (e.g., to 40-50 °C).[4] The mixture will separate into two layers.

  • The upper layer contains the this compound, and the lower layer is phosphorous acid.[4]

  • Separate the layers using a separatory funnel.

  • The crude this compound can be purified by distillation.[4]

Catalytic Carbonylation of Methyl Chloride (Novel Route)

This route represents a newer approach to this compound synthesis, though it is more complex and requires specialized equipment. The direct product is often acetic acid, which can then be converted to this compound.

Materials:

  • Methyl chloride (CH₃Cl)

  • Carbon monoxide (CO)

  • Rhodium-based catalyst (e.g., RhCl₃) or Iridium-based catalyst.[5][8]

  • Promoter (e.g., triphenylphosphine (B44618) (PPh₃) and potassium iodide (KI)).[5]

  • Solvent (e.g., propionic acid).[5]

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Charge the autoclave with the solvent, catalyst, and promoter.

  • Seal the reactor and purge with an inert gas.

  • Introduce methyl chloride into the reactor.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 2-3.5 MPa).[5]

  • Heat the reactor to the reaction temperature (e.g., 180 °C) and stir.[5]

  • Monitor the reaction progress by measuring the pressure drop as CO is consumed.

  • After the reaction is complete, cool the reactor and vent the excess CO in a safe manner.

  • The primary product, acetic acid, can be separated from the catalyst and solvent by distillation.

  • The resulting acetic acid can then be converted to this compound using one of the laboratory methods described above.

Visualizing the Synthetic Pathways and Workflows

To better understand the relationships and steps involved in each synthetic route, the following diagrams have been generated using Graphviz.

Traditional_Industrial_Route cluster_reactants Reactants cluster_process Process cluster_products Products Acetic Anhydride Acetic Anhydride Reaction Reaction Acetic Anhydride->Reaction Hydrogen Chloride Hydrogen Chloride Hydrogen Chloride->Reaction Distillation Distillation Reaction->Distillation Crude Mixture This compound This compound Distillation->this compound Purified Product Acetic Acid (byproduct) Acetic Acid (byproduct) Distillation->Acetic Acid (byproduct) Recycled

Caption: Industrial synthesis of this compound from acetic anhydride and HCl.

Laboratory_Chlorination_Routes cluster_reagents Chlorinating Agents Acetic Acid Acetic Acid Reaction_SOCl2 Reaction with SOCl2 Acetic Acid->Reaction_SOCl2 Reaction_PCl3 Reaction with PCl3 Acetic Acid->Reaction_PCl3 Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction_SOCl2 Phosphorus Trichloride (PCl3) Phosphorus Trichloride (PCl3) Phosphorus Trichloride (PCl3)->Reaction_PCl3 Purification_SOCl2 Distillation Reaction_SOCl2->Purification_SOCl2 Byproducts_SOCl2 SO2 (g), HCl (g) Reaction_SOCl2->Byproducts_SOCl2 Purification_PCl3 Separation & Distillation Reaction_PCl3->Purification_PCl3 Byproduct_PCl3 Phosphorous Acid (s) Reaction_PCl3->Byproduct_PCl3 Acetyl Chloride_SOCl2 This compound Purification_SOCl2->Acetyl Chloride_SOCl2 Acetyl Chloride_PCl3 This compound Purification_PCl3->Acetyl Chloride_PCl3

Caption: Common laboratory routes to this compound from acetic acid.

Novel_Catalytic_Route cluster_reactants Reactants cluster_catalyst Catalytic System Methyl Chloride Methyl Chloride High Pressure Reactor High Pressure Reactor Methyl Chloride->High Pressure Reactor Carbon Monoxide Carbon Monoxide Carbon Monoxide->High Pressure Reactor Rh or Ir Catalyst Rh or Ir Catalyst Rh or Ir Catalyst->High Pressure Reactor Promoter Promoter Promoter->High Pressure Reactor Acetic Acid Acetic Acid High Pressure Reactor->Acetic Acid Primary Product Chlorination Chlorination Acetic Acid->Chlorination Further Conversion This compound This compound Chlorination->this compound Final Product

Caption: Novel catalytic route for this compound via methyl chloride carbonylation.

Conclusion

The choice of a synthetic route for this compound production is a critical decision that impacts yield, purity, cost, and safety.

  • The established industrial method using acetic anhydride and hydrogen chloride is highly efficient for large-scale production, particularly when a continuous process with recycling is implemented.

  • For laboratory-scale synthesis , the reaction of acetic acid with thionyl chloride is often preferred due to the convenient removal of gaseous byproducts, leading to a cleaner crude product.[2][11] The use of phosphorus trichloride is also a viable option, though the solid byproduct can present purification challenges.[4]

  • The novel catalytic carbonylation of methyl chloride presents an intriguing alternative. While it requires significant investment in high-pressure equipment and expensive catalysts, it offers a pathway from a C1 feedstock, which could have long-term sustainability advantages. Further research and development are needed to improve catalyst stability and reduce the required reaction severity to make this route more economically competitive with traditional methods.

Ultimately, the optimal synthetic route will depend on the specific needs of the researcher or organization, balancing the scale of production, purity requirements, available resources, and safety and environmental considerations. This guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Guide to the Kinetic Studies of Acetyl Chloride Reactions with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of acetyl chloride with various nucleophiles, including water, alcohols, and amines. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the factors governing the reactivity of this important acylating agent.

Introduction to this compound Reactivity

This compound is a highly reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of esters, amides, and carboxylic acids. The general mechanism for these transformations is a nucleophilic addition-elimination pathway. However, the reaction rates and specific mechanistic details can vary significantly depending on the nucleophile, solvent, and temperature. Understanding these kinetic parameters is crucial for controlling reaction outcomes in various applications, including pharmaceutical synthesis and materials science.

Comparative Kinetic Data

The following tables summarize the available quantitative data for the reactions of this compound with different nucleophiles. It is important to note that direct comparison of rate constants can be challenging due to variations in experimental conditions across different studies. Therefore, the solvent and temperature are specified for each dataset.

Table 1: Rate Constants for the Reaction of this compound with Alcohols (Alcoholysis)

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Third-Order Rate Constant (k₃) (M⁻²s⁻¹)
MethanolAcetonitrile25PresentPresent
Note: The study indicated that both second and third-order kinetics are operative, but did not provide specific values in the abstract. The reaction is described by the rate expression: Rate = k₂[CH₃COCl][MeOH] + k₃[CH₃COCl][MeOH]₂.[1]

Table 2: Rate Constants for the Solvolysis of this compound in Various Solvents

Solvent SystemTemperature (°C)First-Order Rate Constant (k₁) (s⁻¹)
Methanol0-
Methanol-d (MeOD)0-
Acetone-Water mixtures0Varies with composition
Acetonitrile-Water mixtures0Varies with composition
Ethanol-Water mixtures0Varies with composition
Trifluoroethanol-Water mixtures0Varies with composition
Note: Specific values for the first-order rate constants were reported in the full study but are not available in the abstract. The study focused on the sensitivity of the solvolysis rates to solvent ionizing power.[2][3]

Table 3: Rate Constants for the Reaction of this compound with Amines (Aminolysis)

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
m-NitroanilineMethanol0Reported
Note: The study mentions that the second-order rate constant was determined but does not provide the specific value in the abstract. The reactivity was compared to that of p-methoxybenzoyl chloride.[2][3]

Experimental Protocols

The following are generalized experimental protocols for studying the kinetics of this compound reactions with different nucleophiles, based on methodologies reported in the literature.

3.1. Hydrolysis of this compound by Electrical Conductance

This method is suitable for monitoring the progress of the hydrolysis reaction by measuring the increase in conductivity due to the formation of hydrochloric acid (HCl).[4]

  • Materials: this compound, acetone (B3395972) (dried), doubly distilled conductivity water, reaction vessel with a stirrer and conductivity cell, thermostat, Wheatstone bridge or conductivity meter, and a timing device.

  • Procedure:

    • Prepare a mixed solvent of acetone and water of the desired composition and allow it to reach thermal equilibrium in the thermostatted reaction vessel.

    • Calibrate the conductivity cell with standard KCl solutions at the reaction temperature.

    • Initiate the reaction by injecting a small, known amount of this compound into the stirred solvent mixture. Start the timer simultaneously.

    • Monitor the change in resistance or conductance of the solution over time.

    • The reaction is considered complete when the conductance remains constant.

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the final conductance. The second-order rate constant can then be calculated by dividing k_obs by the concentration of water.

3.2. Alcoholysis of this compound by Isoperibolic Calorimetry

This technique measures the heat evolved during the reaction to determine its progress and kinetics.[5]

  • Materials: this compound, alcohol (e.g., methanol, ethanol), a suitable solvent (e.g., acetone, toluene), an isoperibolic calorimeter, and a data acquisition system.

  • Procedure:

    • Place a known amount of the alcohol solution in the calorimeter vessel and allow it to reach thermal equilibrium.

    • Initiate the reaction by injecting a known amount of this compound into the alcohol solution.

    • Record the temperature change of the reaction mixture as a function of time.

    • The rate of heat evolution is proportional to the reaction rate.

    • The kinetic parameters (rate constants, activation energy) can be determined by fitting the temperature-time data to a suitable kinetic model using non-linear regression analysis.

    • HPLC analysis of the reaction mixture at different time points can be used to determine the concentration of reactants and products, providing an independent method to validate the kinetic data.

3.3. Aminolysis of this compound by Titration

This method involves monitoring the reaction by titrating the HCl produced with a standard base.[1]

  • Materials: this compound, amine (e.g., aniline (B41778) derivative), a suitable solvent (e.g., acetonitrile), a standard solution of a non-nucleophilic base (e.g., triethylamine (B128534) in toluene), an indicator, a burette, and a thermostatted reaction vessel.

  • Procedure:

    • Prepare a solution of the amine in the chosen solvent and place it in the thermostatted reaction vessel.

    • Initiate the reaction by adding a known amount of this compound.

    • At various time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a cold, inert solvent).

    • Titrate the quenched aliquot with the standard base solution to determine the concentration of HCl produced.

    • The rate of reaction can be determined from the rate of HCl formation.

    • The order of the reaction and the rate constants can be determined by analyzing the concentration-time data.

Reaction Mechanisms and Visualizations

The reaction of this compound with nucleophiles typically proceeds through a nucleophilic addition-elimination mechanism . This two-step process involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

Depending on the solvent and the nucleophile, a concerted Sₙ2-type mechanism has also been proposed, where the nucleophile attacks the carbonyl carbon at the same time as the chloride ion departs.[2][3]

Below are diagrams created using the DOT language to visualize the reaction pathways and a general experimental workflow.

G Nucleophilic Addition-Elimination Mechanism Reactants This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Addition (Nucleophilic Attack) Products Product + HCl Intermediate->Products Elimination (Loss of Cl⁻)

Caption: General Nucleophilic Addition-Elimination Pathway.

G Experimental Workflow for Kinetic Studies cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis ReagentPrep Reagent Purification & Solution Preparation TempEquil Temperature Equilibration ReagentPrep->TempEquil Mixing Reactant Mixing TempEquil->Mixing Monitoring Reaction Monitoring (e.g., Conductance, Calorimetry, Spectroscopy) Mixing->Monitoring DataAcq Data Acquisition Monitoring->DataAcq KineticModel Kinetic Modeling DataAcq->KineticModel RateConstants Determination of Rate Constants & Activation Parameters KineticModel->RateConstants

Caption: General Experimental Workflow for Kinetic Analysis.

G Logical Relationship of Reaction Parameters ReactRate Reaction Rate Mechanism Reaction Mechanism (e.g., Addition-Elimination, SN2) ReactRate->Mechanism Nucleophile Nucleophile (Strength & Sterics) Nucleophile->ReactRate Nucleophile->Mechanism Solvent Solvent (Polarity & Nucleophilicity) Solvent->ReactRate Solvent->Mechanism Temperature Temperature Temperature->ReactRate

Caption: Factors Influencing Reaction Rate and Mechanism.

References

A Comparative Guide to Acetylating Agents in Industrial Synthesis: A Cost-Benefit Analysis of Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial organic synthesis, the selection of an appropriate acetylating agent is a critical decision that profoundly influences reaction efficiency, cost-effectiveness, safety, and environmental impact. Acetyl chloride, a highly reactive and widely used reagent, is central to the synthesis of numerous pharmaceuticals and agrochemicals. However, a comprehensive evaluation of its benefits and drawbacks against viable alternatives is essential for process optimization and sustainable manufacturing. This guide provides a detailed cost-benefit analysis of this compound in comparison to its primary industrial alternatives: acetic anhydride (B1165640), phosgene, and ketene (B1206846), supported by experimental data and protocols.

Performance Comparison of Acetylating Agents

The choice of an acetylating agent is a trade-off between reactivity, cost, safety, and the nature of the desired transformation. This compound is known for its high reactivity, which can lead to faster reaction times but may also result in reduced selectivity and the formation of corrosive byproducts.[1][2][3][4] Acetic anhydride is a milder and often more cost-effective alternative, though it may require more stringent reaction conditions to achieve comparable yields.[1][3][5] Phosgene and ketene are highly reactive alternatives, each with specific applications and significant safety considerations.

FeatureThis compoundAcetic AnhydridePhosgeneKetene
Reactivity Very High[1][4]Moderate[1][3]Very HighVery High
Cost Moderate[5]Low[3][5]Low (but with high handling costs)Variable (often generated in situ)
Key Byproducts HCl (corrosive)[1][3][4]Acetic Acid (less corrosive, recyclable)[1][3][4]HCl (corrosive)None (in ideal reactions)
Safety Concerns Corrosive, flammable, reacts violently with water[6]Less corrosive than this compound[4]Extremely toxic gas[7]Toxic, unstable gas
Typical Reaction Conditions Often at room temperature or with cooling[1]Often requires heating or catalysts[1]Varies, requires specialized equipmentTypically generated and used in situ

Cost-Benefit Analysis in Key Industrial Syntheses

The practical implications of choosing an acetylating agent become evident when examining specific industrial applications.

Synthesis of Aspirin (B1665792) (Acetylsalicylic Acid)

In the synthesis of aspirin, both this compound and acetic anhydride can be used to acetylate salicylic (B10762653) acid. While this compound offers high reactivity, acetic anhydride is generally preferred in industrial settings due to its lower cost, safer handling, and less corrosive byproduct.[3][8][9]

ParameterThis compoundAcetic AnhydrideReference
Reaction Time FasterSlower[1]
Yield HighHigh (often >90%)[10]
Cost of Reagent HigherLower[5]
Byproduct HClAcetic Acid[3]
Safety More hazardousSafer[11]
Synthesis of Ibuprofen (B1674241)

The synthesis of ibuprofen often involves a Friedel-Crafts acylation step. Both this compound and acetic anhydride can be employed for this purpose. The BHC (Boots-Hoechst-Celanese) process, a greener and more efficient route, utilizes acetic anhydride.[12]

ParameterThis compound (in Boots Process)Acetic Anhydride (in BHC Process)Reference
Number of Steps 63[12]
Atom Economy ~40%~77% (up to 99% with acetic acid recovery)[12][13]
Overall Yield LowerHigher[12]
Byproducts Significant inorganic salt wasteRecyclable acetic acid[12]
Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction for producing aryl ketones, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[14] While both this compound and acetic anhydride are effective, the choice often depends on the specific substrate and desired reaction conditions.[15]

ParameterThis compoundAcetic AnhydrideReference
Reactivity Higher, often faster reactionsLower, may require higher temperatures[1]
Catalyst Lewis acid (e.g., AlCl₃)Lewis acid (e.g., AlCl₃)[14]
Byproduct HClCarboxylic Acid[15]
Industrial Preference VariesOften preferred for cost and safety[15]

Experimental Protocols

Protocol 1: Synthesis of Aspirin using this compound

Materials:

Procedure:

  • To 138 mg (0.001 mol) of salicylic acid in a dry reaction tube, add 0.1 mL of pyridine to dissolve the solid. Place the tube in a cold water bath.[1]

  • Add 0.1 mL of this compound (a slight excess) in one portion. The mixture will become viscous.[1]

  • Allow the reaction tube to stand in the cold water bath for 15 minutes.[1]

  • Add 5 mL of cold water and shake the mixture vigorously until a white precipitate of aspirin forms.[1]

  • Filter the crystals, wash with cold water, and air dry.[1]

  • Recrystallize the product from 50% aqueous ethanol to obtain pure aspirin. A yield of 33% has been reported for this microscale procedure.[1]

Protocol 2: Friedel-Crafts Acylation of Toluene (B28343) with this compound

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • This compound

  • Toluene

  • Ice-cold water

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in DCM to the AlCl₃ suspension over 10 minutes.

  • Add a solution of toluene (1.0 equivalent) in DCM dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product (4'-methylacetophenone).

Visualizing the Processes

General Acetylation Workflow

Acetylation_Workflow Substrate Substrate (with -OH, -NH2, etc.) Product Acetylated Product Substrate->Product Acetylation Reagent Acetylating Agent (e.g., this compound) Reagent->Product Byproduct Byproduct (e.g., HCl) Reagent->Byproduct Neutralization Neutralization Byproduct->Neutralization Base Base (e.g., Pyridine) Base->Neutralization Salt Salt Neutralization->Salt

Caption: A general workflow for an acetylation reaction.

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation AcCl This compound (CH3COCl) Acylium Acylium Ion [CH3CO]+ AcCl->Acylium + AlCl3 AlCl3 Lewis Acid (AlCl3) AlCl3->Acylium AlCl4 [AlCl4]- Benzene Benzene Acylium->Benzene Intermediate Sigma Complex (Carbocation intermediate) Benzene->Intermediate + [CH3CO]+ Product Aryl Ketone Intermediate->Product + [AlCl4]- Intermediate->Product HCl HCl AlCl3_regen AlCl3 (regenerated)

Caption: Mechanism of Friedel-Crafts acylation.

Industrial Production of this compound

Acetyl_Chloride_Production cluster_0 Raw Materials cluster_1 Reaction cluster_2 Separation & Purification cluster_3 Products AA Acetic Anhydride Reactor Reactor AA->Reactor HCl_gas Hydrogen Chloride (gas) HCl_gas->Reactor Distillation Distillation Column Reactor->Distillation Crude Product AcCl_pure High-Purity This compound Distillation->AcCl_pure Purified Product AA_byproduct Acetic Acid (byproduct) Distillation->AA_byproduct Residue

Caption: Industrial manufacturing process of this compound.

Environmental Impact and Green Chemistry Perspectives

The environmental footprint of an industrial synthesis is a critical consideration. The choice of acetylating agent has a direct impact on waste generation and the overall sustainability of a process.

  • This compound: The primary environmental concern with this compound is the formation of hydrochloric acid (HCl) as a byproduct. HCl is corrosive and requires neutralization, which generates salt waste.[1][3] The production of this compound itself can involve hazardous reagents like thionyl chloride or phosphorus trichloride.[16]

  • Acetic Anhydride: Acetic anhydride is often considered a greener alternative to this compound.[11] Its byproduct, acetic acid, is less corrosive than HCl and can often be recovered and recycled, improving the atom economy of the process.[12] The industrial production of acetic anhydride can be achieved through the carbonylation of methyl acetate, a process with good atom economy.

  • Phosgene: Phosgene is a highly toxic gas, and its use is strictly regulated, posing significant safety and environmental risks.[7] While it is a versatile reagent, its extreme toxicity makes it a less desirable choice from a green chemistry perspective. Efforts are being made to develop safer, alternative routes that avoid the use of phosgene.[17]

  • Ketene: Ketene is a highly reactive and toxic gas that is typically generated and consumed in situ, minimizing storage and transportation hazards.[12] The synthesis of ketene from acetic acid pyrolysis is an energy-intensive process.

Recent advances in green chemistry focus on developing catalytic, solvent-free, or microwave-assisted acetylation methods to minimize waste and energy consumption.[18] The use of solid acid catalysts is also being explored as a more environmentally friendly alternative to Lewis acids in reactions like Friedel-Crafts acylation.

Conclusion

This compound remains a vital and powerful acetylating agent in industrial synthesis due to its high reactivity. However, a thorough cost-benefit analysis often favors alternatives like acetic anhydride, particularly in large-scale manufacturing where cost, safety, and environmental impact are paramount. Acetic anhydride's lower cost, safer handling profile, and the potential for byproduct recycling align well with the principles of green chemistry and sustainable manufacturing.

The choice between this compound and its alternatives is not universal and must be evaluated on a case-by-case basis, considering the specific requirements of the synthesis, including the reactivity of the substrate, desired yield, and the economic and environmental constraints of the process. For researchers and drug development professionals, understanding the nuances of each acetylating agent is crucial for designing efficient, cost-effective, and sustainable synthetic routes.

References

comparing the efficacy of different catalysts for acetyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Catalyst Efficacy in Acetyl Chloride Acylations

For professionals in chemical research and drug development, the strategic selection of a catalyst is crucial for optimizing the synthesis of acetylated compounds. This guide offers an in-depth comparison of various catalysts used in this compound reactions, with a focus on Friedel-Crafts acylation. By presenting objective experimental data and detailed methodologies, this document serves as a practical resource for making informed decisions in catalyst selection.

The Friedel-Crafts acylation, a fundamental reaction in organic synthesis, allows for the introduction of an acyl group onto an aromatic ring. The choice of catalyst significantly influences the reaction's efficiency, selectivity, and overall yield. This guide explores the performance of traditional Lewis acids, metal triflates, and solid acid catalysts, providing a comparative analysis to aid in laboratory applications.

Quantitative Comparison of Catalyst Performance

The efficacy of a catalyst in this compound acylation is evaluated based on several key metrics, including product yield, selectivity (e.g., para vs. ortho substitution), reaction time, and temperature. The following table summarizes the performance of different catalysts based on published experimental data.

Catalyst TypeCatalyst ExampleSubstrateAcylating AgentSolventTemp. (°C)Time (h)Yield (%)Selectivity (para:ortho)ReusabilityReference
Traditional Lewis Acids AlCl₃BenzeneThis compound-801>95-No[1]
FeCl₃AnisolePropionyl ChlorideCH₂Cl₂RT0.17HighHigh paraNo[1]
ZnCl₂Alcohols/PhenolsThis compoundSolvent-free30<1High--[2]
Metal Triflates Cu(OTf)₂AnisoleBenzoyl Chloride[bmim][BF₄]RT110096:4Yes[1]
Pr(OTf)₃AnisoleBenzoic AnhydrideDeep Eutectic Solvent100 (MW)0.17>95High paraYes (3 cycles)[1]
Zeolites & Solid Acids HZSM-5TolueneThis compound----88.3% (p-selectivity)-[3]
CeZSM-5BenzeneAcetic Anhydride----95.0% (selectivity to acetophenone)-[3]
Hβ ZeoliteThiophene (B33073)Acetic Anhydride-602--Yes[4]
SnO₂ nanosheetsAnisoleBenzoyl ChlorideSolvent-free500.67-1.1778-92High (para)-[2]

Note: "RT" denotes room temperature, and "-" indicates that the specific data was not provided in the cited source. The performance of catalysts can vary significantly with the specific substrates, acylating agents, and reaction conditions used.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for key experiments cited in the comparison table, offering a practical guide for laboratory execution.

Protocol 1: Friedel-Crafts Acylation using a Traditional Lewis Acid (AlCl₃)

This protocol describes the acylation of an aromatic compound using the conventional Lewis acid catalyst, aluminum chloride.[2]

Materials:

  • Aromatic substrate (e.g., Anisole)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Ice, concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in the dry solvent and cool to 0°C.

  • Addition of Acylating Agent: Slowly add this compound dropwise to the cooled suspension.

  • Addition of Substrate: After the formation of the acylium ion complex, add the aromatic substrate dissolved in the dry solvent dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at room temperature for approximately 15-30 minutes.

  • Workup: Quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with additional solvent.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene using a reusable solid acid catalyst.[4]

Materials:

  • Thiophene

  • Acetic anhydride

  • Hβ zeolite catalyst

Procedure:

  • Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove adsorbed water and activate the acid sites.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add thiophene and acetic anhydride.

  • Catalyst Addition: Add the activated Hβ zeolite catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir. Monitor the reaction progress using gas chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse. The liquid product can be purified by distillation.

Visualizing the Experimental Workflow

To better illustrate the experimental process, the following diagrams outline the general workflow for a catalyzed acylation reaction and the underlying signaling pathway of the Friedel-Crafts acylation mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reaction Setup (Inert Atmosphere) B Catalyst & Solvent Addition A->B C Cooling (e.g., 0°C) B->C D Acylating Agent Addition (dropwise) C->D E Substrate Addition (dropwise) D->E F Reaction Stirring (Monitor Progress) E->F G Quenching F->G H Extraction G->H I Washing & Drying H->I J Solvent Evaporation I->J K Purification (e.g., Chromatography) J->K L Final Product K->L

Caption: A generalized experimental workflow for a catalyzed acylation reaction.

Friedel_Crafts_Acylation_Pathway cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcylChloride This compound (R-CO-Cl) AcyliumIon Acylium Ion [R-C=O]+ AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcyliumIon LewisAcidComplex [AlCl4]- SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex LewisAcidComplex->LewisAcid + H+ -> HCl AromaticRing Aromatic Ring (e.g., Benzene) AromaticRing->SigmaComplex + Acylium Ion Product Acylated Product (Aryl Ketone) SigmaComplex->Product - H+

Caption: Signaling pathway for the Friedel-Crafts acylation mechanism.

References

A Comparative Guide to the Environmental Impact of Acetyl Chloride Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetyl chloride (CH₃COCl) is a cornerstone reagent in organic synthesis, pivotal for acetylation reactions in the pharmaceutical, agrochemical, and polymer industries. However, its production is not without environmental consequences. This guide provides a comprehensive comparison of the most common methods for synthesizing this compound, with a focus on their environmental impact, supported by quantitative data and detailed experimental protocols.

At a Glance: Comparing Synthesis Routes

The selection of a synthesis method for this compound often involves a trade-off between efficiency, cost, and environmental footprint. The following table summarizes the key green chemistry metrics—Atom Economy and Environmental Factor (E-Factor)—for the principal production routes. A higher atom economy and a lower E-Factor are indicative of a more environmentally benign process.

Synthesis MethodReactantsByproductsAtom Economy (%)E-Factor (approx.)
1. Acetic Acid + Thionyl Chloride Acetic Acid, Thionyl ChlorideSulfur Dioxide, Hydrogen Chloride43.7%~1.3
2. Acetic Acid + Phosphorus Trichloride (B1173362) Acetic Acid, Phosphorus TrichloridePhosphorous Acid63.8%~0.57
3. Acetic Acid + Phosphorus Pentachloride Acetic Acid, Phosphorus PentachloridePhosphoryl Chloride, Hydrogen Chloride27.5%~2.6
4. Acetic Anhydride (B1165640) + Hydrogen Chloride Acetic Anhydride, Hydrogen ChlorideAcetic Acid56.7%~0.76
5. Ketene (B1206846) + Hydrogen Chloride Ketene, Hydrogen ChlorideNone100%~0

In-Depth Analysis of Synthesis Methods

This section provides a detailed examination of each synthesis route, including a discussion of its environmental impact and a generalized experimental protocol.

Reaction of Acetic Acid with Thionyl Chloride

This is one of the most common laboratory and industrial methods for producing this compound. The reaction is straightforward and yields a relatively pure product.

Environmental Impact: The primary environmental concern with this method is the generation of two gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2] Both are corrosive and contribute to acid rain.[1][3] Sulfur dioxide is a respiratory irritant and can harm vegetation.[1][2] Hydrogen chloride is also a toxic and corrosive gas.[3] However, a key advantage of this method is that the gaseous nature of the byproducts simplifies their separation from the liquid this compound product.[4] Thionyl chloride itself is toxic and reacts violently with water.

Experimental Protocol:

  • Materials: Glacial acetic acid, thionyl chloride.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a gas outlet leading to a scrubber (e.g., containing a sodium hydroxide (B78521) solution).

  • Procedure:

    • To a round-bottom flask, add glacial acetic acid.

    • Slowly add thionyl chloride to the acetic acid while stirring. The reaction is exothermic and will generate gas.

    • Once the addition is complete, gently heat the mixture to reflux until the evolution of gas ceases.

    • The crude this compound can be purified by fractional distillation.

Reaction Pathway:

G Acetic Acid Acetic Acid This compound This compound Acetic Acid->this compound + Thionyl Chloride (SOCl₂) Sulfur Dioxide (SO₂) Sulfur Dioxide (SO₂) This compound->Sulfur Dioxide (SO₂) Byproduct Hydrogen Chloride (HCl) Hydrogen Chloride (HCl) This compound->Hydrogen Chloride (HCl) Byproduct

Acetic Acid with Thionyl Chloride Pathway
Reaction of Acetic Acid with Phosphorus Trichloride

This method offers a higher atom economy compared to the thionyl chloride route.

Environmental Impact: The main byproduct of this reaction is phosphorous acid (H₃PO₃).[4] While less volatile than the byproducts of the thionyl chloride method, phosphorous acid can contribute to water pollution if not disposed of properly, potentially leading to eutrophication.[5] Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water.[6]

Experimental Protocol:

  • Materials: Glacial acetic acid, phosphorus trichloride.

  • Apparatus: A round-bottom flask with a reflux condenser.

  • Procedure:

    • Place glacial acetic acid in a round-bottom flask.

    • Slowly add phosphorus trichloride to the flask with cooling and stirring.

    • After the addition is complete, warm the mixture gently to complete the reaction.

    • Separate the this compound from the phosphorous acid by decantation or filtration, followed by fractional distillation for purification.

Reaction Pathway:

G Acetic Acid Acetic Acid This compound This compound Acetic Acid->this compound + Phosphorus Trichloride (PCl₃) Phosphorous Acid (H₃PO₃) Phosphorous Acid (H₃PO₃) This compound->Phosphorous Acid (H₃PO₃) Byproduct

Acetic Acid with Phosphorus Trichloride Pathway
Reaction of Acetic Acid with Phosphorus Pentachloride

While a viable laboratory method, the use of phosphorus pentachloride is less common due to its poor atom economy and the nature of its byproducts.

Environmental Impact: This reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[4] Phosphoryl chloride is a corrosive and toxic substance that hydrolyzes to form phosphoric acid and HCl, contributing to potential water and air pollution.[7][8] The low atom economy of this process means a significant portion of the reactant mass ends up as waste.

Experimental Protocol:

  • Materials: Glacial acetic acid, phosphorus pentachloride.

  • Apparatus: A round-bottom flask with a reflux condenser and a gas outlet.

  • Procedure:

    • Carefully add phosphorus pentachloride in small portions to glacial acetic acid in a flask, with cooling.

    • Once the vigorous reaction subsides, warm the mixture to complete the reaction.

    • Isolate the this compound by fractional distillation from the phosphoryl chloride.

Reaction Pathway:

G Acetic Acid Acetic Acid This compound This compound Acetic Acid->this compound + Phosphorus Pentachloride (PCl₅) Phosphoryl Chloride (POCl₃) Phosphoryl Chloride (POCl₃) This compound->Phosphoryl Chloride (POCl₃) Byproduct Hydrogen Chloride (HCl) Hydrogen Chloride (HCl) This compound->Hydrogen Chloride (HCl) Byproduct

Acetic Acid with Phosphorus Pentachloride Pathway
Reaction of Acetic Anhydride with Hydrogen Chloride

This is a common industrial method for producing this compound.

Environmental Impact: The primary byproduct is acetic acid, which is a valuable chemical and can often be recycled or sold, improving the overall process economics and reducing waste.[9] Hydrogen chloride is a corrosive gas that needs to be handled with care.[3] The process can be designed to recycle unreacted starting materials, further minimizing waste.[9]

Experimental Protocol (Industrial Process):

  • Materials: Acetic anhydride, anhydrous hydrogen chloride.

  • Apparatus: A reaction vessel, a distillation column, and a system for recycling unreacted materials.

  • Procedure:

    • Anhydrous hydrogen chloride is bubbled through acetic anhydride in a reactor.

    • The reaction mixture, containing this compound, acetic acid, and unreacted starting materials, is continuously fed to a distillation column.

    • This compound is separated as the overhead product.

    • The bottom stream, containing acetic acid and unreacted acetic anhydride, is recycled back to the reactor.[9]

Reaction Pathway:

G Acetic Anhydride Acetic Anhydride This compound This compound Acetic Anhydride->this compound + Hydrogen Chloride (HCl) Acetic Acid Acetic Acid This compound->Acetic Acid Byproduct (recyclable)

Acetic Anhydride with Hydrogen Chloride Pathway
Reaction of Ketene with Hydrogen Chloride

This method represents the most atom-economical route to this compound.

Environmental Impact: Theoretically, this reaction has a 100% atom economy, as there are no byproducts.[10] This makes it a highly attractive "green" synthesis route. However, the production of ketene itself often involves the pyrolysis of acetic acid or acetone (B3395972) at high temperatures, which is an energy-intensive process. The stability and toxicity of ketene also present significant handling challenges.

Experimental Protocol (Industrial Process):

  • Materials: Ketene gas, anhydrous hydrogen chloride.

  • Apparatus: A gas-phase reactor.

  • Procedure:

    • Ketene gas, produced from the pyrolysis of acetic acid, is mixed with anhydrous hydrogen chloride in a reactor.

    • The reaction is typically carried out in the gas phase at elevated temperatures.

    • The product, this compound, is then condensed and collected.

Reaction Pathway:

G Ketene Ketene This compound This compound Ketene->this compound + Hydrogen Chloride (HCl)

Ketene with Hydrogen Chloride Pathway

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound via a liquid-phase reaction followed by distillation.

G cluster_0 Synthesis cluster_1 Purification Reactant A Reactant A Reaction Vessel Reaction Vessel Reactant A->Reaction Vessel Reactant B Reactant B Reactant B->Reaction Vessel Distillation Column Distillation Column Reaction Vessel->Distillation Column Crude Product Condenser Condenser Distillation Column->Condenser This compound Vapor Waste/Recycle Waste/Recycle Distillation Column->Waste/Recycle Byproducts/Unreacted Receiving Flask Receiving Flask Condenser->Receiving Flask This compound Vapor

General Experimental Workflow

Conclusion

The environmental assessment of this compound synthesis methods reveals a clear hierarchy in terms of green chemistry principles. The reaction of ketene with hydrogen chloride is the most atom-economical process, but the energy requirements for ketene production must be considered. The industrial method using acetic anhydride and hydrogen chloride is also highly efficient, especially when the acetic acid byproduct is recycled. Among the methods starting from acetic acid, the use of phosphorus trichloride offers a better atom economy than thionyl chloride, while the phosphorus pentachloride route is the least favorable from an environmental standpoint.

For researchers and drug development professionals, the choice of synthesis method will depend on the scale of the reaction, the availability of reagents, and the capacity to handle and mitigate the environmental impact of the byproducts. As the chemical industry continues to move towards more sustainable practices, the development of catalytic and even more atom-economical routes for the synthesis of fundamental reagents like this compound will remain an area of active research.

References

A Comparative Guide to Acetyl Chloride in Acylation Reactions: Yield and Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation, the introduction of an acyl group into a molecule, is a fundamental transformation in organic synthesis, pivotal for the creation of a vast array of pharmaceuticals, natural products, and materials. The choice of acylating agent is a critical parameter that directly influences reaction efficiency, selectivity, and overall product yield. Among the various acylating agents, acetyl chloride is a highly reactive and widely used reagent. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in reagent selection for specific synthetic applications.

Performance Comparison of Acylating Agents

The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids. This hierarchy is reflected in the reaction conditions required and the product yields obtained. This compound, being a highly reactive acyl halide, often provides higher yields in shorter reaction times compared to less reactive counterparts like acetic anhydride (B1165640). However, this high reactivity can sometimes be a double-edged sword, potentially leading to lower selectivity with complex substrates.

O-Acylation of Alcohols and Phenols

The esterification of alcohols and phenols is a frequent application of acylation. The following data summarizes a comparative study of the acetylation of various alcohols and phenols using this compound and acetic anhydride.

EntrySubstrateAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzyl (B1604629) AlcoholThis compoundZnCl₂Solvent-free300.398
2Benzyl AlcoholAcetic AnhydrideZnCl₂Solvent-free300.595
3PhenolThis compoundZnCl₂Solvent-free300.596
4PhenolAcetic AnhydrideZnCl₂Solvent-free301.592
5HeptanolThis compoundNoneSolvent-freeRT198
64-Hydroxy Benzyl AlcoholThis compoundNoneSolvent-freeRT-96 (Benzylic -OH)

Data compiled from multiple sources. Room Temperature (RT).

As the data indicates, this compound consistently provides slightly higher yields in shorter reaction times for the acylation of both alcohols and phenols under similar conditions.[1] Notably, in the case of 4-hydroxy benzyl alcohol, the chemoselective acylation of the more reactive benzylic hydroxyl group can be achieved with high yield using this compound.[2]

N-Acylation of Amines

The formation of amides via N-acylation is a cornerstone of peptide synthesis and the preparation of numerous pharmaceuticals. This compound is a potent reagent for this transformation.

EntrySubstrateAcylating AgentBaseSolventTime (min)Yield (%)
1Aniline (B41778)This compoundK₂CO₃/TBABDMF10-1595
2AnilineAcetic Anhydride-Water->80
3p-ToluidineThis compoundK₂CO₃/TBABDMF10-1596
4p-AminophenolChlorothis compoundPhosphate BufferWater15>90 (N-acylation)

Data compiled from multiple sources. TBAB (Tetrabutylammonium bromide) is a phase transfer catalyst. DMF (Dimethylformamide).

The use of this compound in the presence of a base and a phase transfer catalyst allows for rapid and high-yielding N-acylation of anilines.[3] While acetic anhydride can also be effective, the reactivity of this compound often leads to faster reactions.[3] Interestingly, selective N-acylation of substrates containing other nucleophilic groups, such as p-aminophenol, can be achieved with high efficiency.[4]

Friedel-Crafts Acylation of Aromatic Compounds

Friedel-Crafts acylation is a key method for the synthesis of aryl ketones, which are important intermediates in organic synthesis. This compound is a common reagent for this electrophilic aromatic substitution reaction.

EntrySubstrateAcylating AgentLewis AcidSolventProductYield (%)
1Anisole (B1667542)This compoundAlCl₃Dichloromethane (B109758)4-MethoxyacetophenoneHigh
2AnisoleAcetic AnhydrideAlCl₃Dichloromethane4-MethoxyacetophenoneModerate
3TolueneThis compoundSolid Acid CatalystSolvent-free4-MethylacetophenoneHigh

Yields are qualitative as reported in the sources.

In Friedel-Crafts acylation, this compound, in the presence of a Lewis acid like aluminum chloride, readily forms the acylium ion electrophile, leading to efficient acylation of aromatic rings like anisole.[5][6][7][8] The use of solid acid catalysts presents a greener alternative for this transformation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative procedures for the key acylation reactions discussed.

Protocol 1: O-Acylation of Benzyl Alcohol with this compound

Materials:

  • Benzyl alcohol

  • This compound

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of benzyl alcohol (1 mmol) in a round-bottom flask, add anhydrous ZnCl₂ (0.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature (30 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude product. Purify by column chromatography if necessary.[1]

Protocol 2: N-Acylation of Aniline with this compound

Materials:

  • Aniline

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

Procedure:

  • In a flask, prepare a mixture of aniline (10 mmol), K₂CO₃ (15 mmol), and a catalytic amount of TBAB (1 mmol) in DMF (20 mL).

  • Stir the mixture at room temperature.

  • Add this compound (10 mmol) to the mixture.

  • Continue stirring at room temperature for 10-15 minutes, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from aqueous methanol (B129727) to obtain pure acetanilide.[3]

Protocol 3: Friedel-Crafts Acylation of Anisole with this compound

Materials:

  • Anisole

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel.

  • In a fume hood, cautiously add anhydrous AlCl₃ (1.1 equiv) to the reaction flask, followed by DCM.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.1 equiv) in DCM and add it dropwise to the AlCl₃ suspension over 10 minutes.

  • After the addition is complete, add a solution of anisole (1.0 equiv) in DCM dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl, and stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, and dry over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation to obtain the crude product, which can be purified by recrystallization or column chromatography.[5][6][9]

Mechanistic Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental steps can enhance understanding and aid in troubleshooting.

Reaction Mechanisms

The acylation reactions discussed proceed through distinct mechanistic pathways. O-Acylation and N-acylation with this compound typically follow a nucleophilic addition-elimination mechanism. The nucleophile (alcohol or amine) attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the acylated product.

Nucleophilic_Addition_Elimination cluster_0 Nucleophilic Addition-Elimination Mechanism Reactants Nucleophile (R-OH / R-NH₂) + this compound (CH₃COCl) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product + HCl Intermediate->Products Elimination of Cl⁻

Caption: Generalized mechanism for O- and N-acylation with this compound.

Friedel-Crafts acylation, on the other hand, is an electrophilic aromatic substitution . The Lewis acid catalyst activates the this compound to form a highly electrophilic acylium ion. This electrophile is then attacked by the nucleophilic aromatic ring, leading to the formation of a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield the aryl ketone.

Friedel_Crafts_Acylation cluster_1 Friedel-Crafts Acylation Mechanism Reagents Aromatic Ring + this compound + Lewis Acid (AlCl₃) Acylium Acylium Ion (CH₃CO⁺) Reagents->Acylium Formation of Electrophile SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack Product Aryl Ketone + HCl + AlCl₃ SigmaComplex->Product Deprotonation

Caption: Key steps in the Friedel-Crafts acylation mechanism.

General Experimental Workflow

A typical workflow for an acylation reaction, from planning to product characterization, is outlined below. This systematic approach ensures efficiency and reproducibility.

Experimental_Workflow cluster_2 General Acylation Workflow Planning Reaction Planning & Stoichiometry Setup Apparatus Setup & Reagent Preparation Planning->Setup Reaction Reaction Execution & Monitoring (TLC) Setup->Reaction Workup Quenching & Extraction Reaction->Workup Purification Drying, Filtration & Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: A standard workflow for conducting and analyzing an acylation reaction.

References

Safety Operating Guide

Safe Disposal of Acetyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Proper disposal of acetyl chloride is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely handle and neutralize waste this compound. Adherence to these protocols is essential to mitigate the risks associated with this highly reactive compound.

This compound is a corrosive, flammable, and highly reactive chemical that reacts violently with water and moisture.[1][2][3] Improper disposal can lead to the release of toxic hydrogen chloride gas and pose a significant safety hazard.[1] The following procedures outline the recommended methods for the safe neutralization and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including:

  • Safety goggles and a face shield[4]

  • Chemical-resistant gloves

  • A lab coat

All handling and disposal operations must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][5] An emergency eyewash and safety shower must be readily accessible.[2]

Disposal Protocol: Neutralization

The primary method for the disposal of small quantities of this compound in a laboratory setting is through controlled hydrolysis followed by neutralization with a weak base, such as sodium bicarbonate.[5][6] This two-step process converts the reactive this compound into less hazardous compounds.

Step 1: Hydrolysis of this compound

This step involves the controlled reaction of this compound with water to form acetic acid and hydrogen chloride. This reaction is highly exothermic and must be performed with caution.[5]

Step 2: Neutralization of Acidic Byproducts

The acidic solution resulting from hydrolysis is then neutralized with a saturated solution of sodium bicarbonate. This reaction produces sodium acetate, carbon dioxide, and water.[5][7]

Quantitative Data for Disposal

ParameterValue/InstructionCitation
Neutralizing Agent Saturated aqueous solution of sodium bicarbonate (NaHCO₃)[5]
Reaction Temperature Maintain at 0°C (ice bath) during hydrolysis and neutralization[5]
Venting Frequency Vent the reaction vessel frequently, especially during neutralization, to release CO₂ buildup.[5]

Experimental Protocol for Neutralization and Disposal

This protocol is intended for the disposal of small quantities (typically < 50 mL) of waste this compound.

Materials:

  • Waste this compound

  • Ice bath

  • Large beaker or flask (at least 10 times the volume of the this compound)

  • Stir bar and stir plate

  • Dropping funnel or pipette

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • pH paper or pH meter

Procedure:

  • Preparation:

    • Place the large beaker or flask in an ice bath and allow it to cool to 0°C.

    • Add a stir bar to the beaker.

    • Slowly and cautiously add a large excess of deionized water to the beaker. The volume of water should be at least 10 times the volume of the this compound to be destroyed.

  • Hydrolysis:

    • While stirring vigorously, slowly add the waste this compound dropwise to the cold water using a dropping funnel or pipette.

    • Maintain the temperature of the mixture at or below 20°C throughout the addition.

    • After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure all the this compound has hydrolyzed.

  • Neutralization:

    • While continuing to stir and cool the mixture, slowly add a saturated aqueous solution of sodium bicarbonate.

    • Caution: This will cause vigorous gas evolution (CO₂). Add the bicarbonate solution slowly to control the foaming.[5]

    • Continuously monitor the pH of the solution. Continue adding sodium bicarbonate solution until the pH is between 6 and 8.

  • Final Disposal:

    • Once the solution is neutralized, it can be disposed of down the drain with a large volume of water, in accordance with local regulations.

    • Consult with your institution's environmental health and safety (EHS) office for specific disposal requirements.

For larger quantities of this compound or in the event of a spill, contact your institution's EHS office immediately.[2] Spills should be absorbed with an inert material like sand or vermiculite (B1170534) and placed in a sealed container for hazardous waste disposal.[8] Do not use water to clean up spills of this compound , as this will cause a violent reaction.[8]

Logical Workflow for this compound Disposal

start Start: Waste this compound prep Preparation: - Don PPE - Work in fume hood - Prepare ice bath and reaction vessel start->prep consult_ehs Consult EHS for large quantities or spills start->consult_ehs hydrolysis Step 1: Controlled Hydrolysis - Slowly add this compound to excess cold water - Maintain temperature at 0°C prep->hydrolysis neutralization Step 2: Neutralization - Slowly add saturated NaHCO₃ solution - Control gas evolution - Monitor pH hydrolysis->neutralization check_ph Check pH (Target: 6-8) neutralization->check_ph check_ph->neutralization pH is acidic dispose Final Disposal - Flush down drain with copious amounts of water (pending local regulations) check_ph->dispose pH is neutral

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl chloride
Reactant of Route 2
Reactant of Route 2
Acetyl chloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。